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  • Product: (R)-Methyl 2-(3-oxocyclopentyl)acetate

Core Science & Biosynthesis

Foundational

A Technical Guide to (R)-Methyl 2-(3-oxocyclopentyl)acetate: A Chiral Synthon for Prostaglandin Analogs

Abstract (R)-Methyl 2-(3-oxocyclopentyl)acetate is a chiral building block of significant interest to researchers and scientists in the field of organic synthesis and drug development. Its stereochemically defined cyclop...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(R)-Methyl 2-(3-oxocyclopentyl)acetate is a chiral building block of significant interest to researchers and scientists in the field of organic synthesis and drug development. Its stereochemically defined cyclopentanone core makes it a valuable precursor for the synthesis of a variety of complex molecules, most notably prostaglandin analogs.[1] Prostaglandins are a class of lipid compounds with diverse physiological functions, and their synthetic analogs are used in a range of therapeutic applications. This in-depth technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of (R)-Methyl 2-(3-oxocyclopentyl)acetate, with a focus on its role in the development of novel therapeutics.

Introduction: The Significance of Chiral Cyclopentanones

Chiral cyclopentenone derivatives are fundamental synthons in the total synthesis of numerous biologically active natural products and pharmaceuticals. The cyclopentane ring is a common motif in many natural products, and the stereochemistry of its substituents is often critical for biological activity. (R)-Methyl 2-(3-oxocyclopentyl)acetate, with its defined stereocenter at the 1-position of the cyclopentane ring, provides a strategic starting point for the construction of complex molecular architectures. Its primary utility lies in its application as a key intermediate in the synthesis of prostaglandins and their analogs, a class of drugs with a wide range of therapeutic uses.

Molecular Structure and Physicochemical Properties

The molecular structure of (R)-Methyl 2-(3-oxocyclopentyl)acetate consists of a five-membered cyclopentanone ring with a methyl acetate substituent at the 1-position, possessing an (R) stereochemical configuration.

PropertyValueSource
Molecular Formula C₈H₁₂O₃
Molecular Weight 156.18 g/mol
CAS Number 84621-34-1
Appearance Colorless to pale yellow oil (predicted)
Boiling Point Not available
Density Not available
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol)
Spectroscopic Characterization

¹H NMR (Predicted):

  • ~3.65 ppm (s, 3H): Methyl ester protons (-OCH₃).

  • ~2.0-2.8 ppm (m, 9H): Methylene and methine protons of the cyclopentanone ring and the acetate side chain.

¹³C NMR (Predicted):

  • ~218 ppm: Carbonyl carbon of the cyclopentanone ring (C=O).

  • ~172 ppm: Carbonyl carbon of the methyl ester (-COO-).

  • ~52 ppm: Methyl ester carbon (-OCH₃).

  • ~25-45 ppm: Carbons of the cyclopentanone ring and the acetate side chain.

Infrared (IR) Spectroscopy (Predicted):

  • ~1740 cm⁻¹: Strong C=O stretch (ester).

  • ~1715 cm⁻¹: Strong C=O stretch (ketone).

  • ~1170 cm⁻¹: C-O stretch.

Synthesis of (R)-Methyl 2-(3-oxocyclopentyl)acetate: A Chemoenzymatic Approach

The enantioselective synthesis of (R)-Methyl 2-(3-oxocyclopentyl)acetate is most effectively achieved through a chemoenzymatic strategy. This approach leverages the high stereoselectivity of enzymes to establish the key chiral center, followed by standard organic transformations to complete the synthesis. A common and efficient route begins with the desymmetrization of a meso-precursor, cis-3,5-diacetoxycyclopent-1-ene, using a lipase.

Synthesis of the Chiral Precursor: (1R,4S)-(+)-4-Hydroxy-2-cyclopentenyl Acetate

The synthesis of the key chiral intermediate, (1R,4S)-(+)-4-hydroxy-2-cyclopentenyl acetate, is a well-established procedure that utilizes an enzymatic resolution.

Experimental Protocol: Enzymatic Desymmetrization of cis-3,5-Diacetoxycyclopentene

  • Preparation of the Buffer Solution: A phosphate buffer solution (e.g., 0.1 M, pH 7.0) is prepared and charged into a reaction vessel equipped with a stirrer.

  • Enzyme Addition: A lipase, such as Porcine Pancreatic Lipase (PPL) or a commercially available immobilized lipase like Novozym 435, is added to the buffer solution.

  • Substrate Addition: cis-3,5-Diacetoxycyclopentene is added to the stirred enzyme suspension.

  • Reaction Monitoring: The reaction is stirred at a controlled temperature (typically room temperature to 37 °C) and monitored for the selective hydrolysis of one of the acetate groups. The progress can be tracked by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield enantiomerically pure (1R,4S)-(+)-4-hydroxy-2-cyclopentenyl acetate.

Conversion to (R)-Methyl 2-(3-oxocyclopentyl)acetate

The chiral hydroxy-cyclopentenyl acetate is then converted to the target molecule through a series of transformations including oxidation and conjugate addition.

Experimental Protocol: Synthesis of (R)-Methyl 2-(3-oxocyclopentyl)acetate

Step 1: Oxidation to (R)-4-Acetoxy-2-cyclopenten-1-one

  • To a stirred solution of (1R,4S)-(+)-4-hydroxy-2-cyclopentenyl acetate in a suitable solvent (e.g., dichloromethane) at 0 °C, an oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation protocol is employed.

  • The reaction is stirred until completion (monitored by TLC).

  • The reaction mixture is worked up appropriately depending on the oxidant used. For PCC, the mixture is filtered through a pad of silica gel, and the solvent is removed under reduced pressure.

  • The crude (R)-4-acetoxy-2-cyclopenten-1-one is purified by flash chromatography.

Step 2: Conjugate Addition of a Methyl Acetate Equivalent

  • A solution of a suitable nucleophile, such as the Reformatsky reagent prepared from methyl bromoacetate and zinc, or a cuprate reagent derived from methyl acetate, is prepared.

  • The solution of (R)-4-acetoxy-2-cyclopenten-1-one in an appropriate solvent (e.g., THF) is cooled to a low temperature (e.g., -78 °C).

  • The nucleophile solution is added dropwise to the cyclopentenone solution.

  • The reaction is stirred at low temperature until the starting material is consumed (monitored by TLC).

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by flash chromatography to yield (R)-Methyl 2-(3-oxocyclopentyl)acetate.

Synthesis of (R)-Methyl 2-(3-oxocyclopentyl)acetate cluster_0 Chemoenzymatic Synthesis A cis-3,5-Diacetoxycyclopentene B (1R,4S)-(+)-4-Hydroxy-2-cyclopentenyl Acetate A->B Lipase (e.g., PPL) Phosphate Buffer, H₂O C (R)-4-Acetoxy-2-cyclopenten-1-one B->C Oxidation (e.g., PCC) DCM D (R)-Methyl 2-(3-oxocyclopentyl)acetate C->D Conjugate Addition (e.g., Reformatsky Reagent) THF, -78 °C

Figure 1: Chemoenzymatic synthesis of (R)-Methyl 2-(3-oxocyclopentyl)acetate.

Application in Drug Development: A Precursor to Prostaglandins

The primary and most significant application of (R)-Methyl 2-(3-oxocyclopentyl)acetate is its role as a key intermediate in the total synthesis of prostaglandins and their analogs.[1] Prostaglandins are potent lipid mediators involved in a wide array of physiological processes, including inflammation, blood pressure regulation, and reproduction. Synthetic prostaglandin analogs are marketed for various indications, such as glaucoma, ulcers, and to induce labor.

The synthesis of prostaglandins often follows a convergent approach, where the cyclopentane core is first constructed and then the two side chains (the alpha and omega chains) are attached. (R)-Methyl 2-(3-oxocyclopentyl)acetate provides the stereochemically defined core, and the ketone and ester functionalities serve as handles for further chemical manipulations to introduce the side chains.

General Synthetic Strategy for Prostaglandin Analogs

A typical synthetic sequence utilizing (R)-Methyl 2-(3-oxocyclopentyl)acetate would involve the following key steps:

  • Introduction of the Omega (ω) Side Chain: The ketone at the 3-position is typically used for the introduction of the ω-chain. This can be achieved through various methods, such as a Wittig or Horner-Wadsworth-Emmons reaction, or a conjugate addition to an enone derived from the starting material.

  • Reduction of the Ketone: The ketone is often reduced to a hydroxyl group with specific stereochemistry, which is crucial for the biological activity of the final prostaglandin analog.

  • Introduction of the Alpha (α) Side Chain: The methyl acetate side chain is the precursor to the α-chain. The ester can be reduced to an aldehyde, which then undergoes a Wittig reaction to install the α-chain.

Prostaglandin Synthesis cluster_1 Prostaglandin Synthesis Workflow Start (R)-Methyl 2-(3-oxocyclopentyl)acetate Step1 Introduction of ω-Chain (e.g., Wittig Reaction) Start->Step1 Step2 Stereoselective Ketone Reduction Step1->Step2 Step3 Modification of α-Chain Precursor (Ester to Aldehyde) Step2->Step3 Step4 Introduction of α-Chain (e.g., Wittig Reaction) Step3->Step4 End Prostaglandin Analog Step4->End

Figure 2: General workflow for the synthesis of prostaglandin analogs.

Conclusion

(R)-Methyl 2-(3-oxocyclopentyl)acetate is a valuable and versatile chiral building block for the synthesis of complex, biologically active molecules. Its efficient preparation through chemoenzymatic methods makes it an attractive starting material for drug discovery and development programs, particularly in the area of prostaglandin research. The strategic positioning of its functional groups allows for a wide range of chemical transformations, providing access to a diverse array of prostaglandin analogs with potentially novel therapeutic properties. This guide has provided a detailed overview of its structure, synthesis, and applications, intended to be a valuable resource for researchers and scientists in the field.

References

  • Methyl 2-(3-Oxo-2-((E)-Pent-2-Enyl)Cyclopentyl)Acetate | C13H20O3 | CID 5367719. PubChem. Available at: [Link]

  • Prostaglandin. Britannica. Available at: [Link]

Sources

Exploratory

Technical Whitepaper: Asymmetric Synthesis of (R)-Methyl 2-(3-oxocyclopentyl)acetate

The following technical guide details the synthesis of (R)-Methyl 2-(3-oxocyclopentyl)acetate , a critical chiral building block for prostaglandin analogues and bioactive cyclopentanoids.[1] [1] Executive Summary (R)-Met...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of (R)-Methyl 2-(3-oxocyclopentyl)acetate , a critical chiral building block for prostaglandin analogues and bioactive cyclopentanoids.[1]

[1]

Executive Summary

(R)-Methyl 2-(3-oxocyclopentyl)acetate (CAS: Generic Racemate 32811-75-9 related) represents a structural core found in prostaglandins, jasmonates, and tubulin polymerization inhibitors.[1] Its synthesis presents a classic stereochemical challenge: establishing the C3-stereocenter on the cyclopentanone ring with high enantiomeric excess (ee).[1]

This guide delineates two distinct, high-value pathways:

  • Pathway A (Biocatalytic): A scalable, self-validating Kinetic Resolution (KR) utilizing Candida antarctica Lipase B (CAL-B).[1][2]

  • Pathway B (Chemocatalytic): A direct Asymmetric Conjugate Addition (ACA) utilizing Cu-Phosphoramidite catalysis, offering superior atom economy.[1]

Retrosynthetic Analysis

The strategic disconnection relies on the introduction of the acetate side chain to the electrophilic 2-cyclopentenone core.

Retrosynthesis Target (R)-Methyl 2-(3-oxocyclopentyl)acetate (Target Molecule) Racemate Racemic Keto-Ester (Pathway A) Target->Racemate Enzymatic Resolution Enone 2-Cyclopentenone Target->Enone Asymmetric Conjugate Addition (Pathway B) Racemate->Enone Michael Addn. + Decarboxylation Malonate Dimethyl Malonate (Michael Donor) Racemate->Malonate

Figure 1: Retrosynthetic logic flow comparing the resolution route (Pathway A) and the direct asymmetric route (Pathway B).

Pathway A: Biocatalytic Kinetic Resolution (Scalable)

Rationale: While direct asymmetric synthesis is elegant, enzymatic resolution remains the industrial gold standard due to the robustness of lipases. Direct hydrolysis of the keto-ester is often slow or non-selective due to the distance of the chiral center from the ester. Therefore, this protocol utilizes a Reductive Kinetic Resolution strategy.

Phase 1: Synthesis of Racemic Substrate

Reaction: Michael addition of dimethyl malonate followed by Krapcho decarboxylation.

  • Michael Addition:

    • Charge a reactor with 2-cyclopentenone (1.0 eq) and dimethyl malonate (1.2 eq) in THF.

    • Cool to 0°C. Add NaOMe (0.1 eq) catalytically.

    • Stir at 25°C for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

    • Checkpoint: Disappearance of enone.

  • Krapcho Decarboxylation:

    • Dissolve the crude diester in DMSO containing NaCl (2.0 eq) and Water (1.0 eq).

    • Heat to 140°C for 6 hours.

    • Mechanism: Chloride ion attacks the methyl group, generating CO2 and the mono-ester.[1]

    • Workup: Dilute with brine, extract with Et2O. Distill to obtain racemic Methyl 2-(3-oxocyclopentyl)acetate.[1]

Phase 2: Enzymatic Resolution Protocol

To achieve >99% ee, we resolve the corresponding alcohol, as lipases exhibit higher selectivity for secondary alcohols on the ring than for the remote ester side chain.

Step-by-Step Workflow:

  • Reduction:

    • Dissolve racemic keto-ester in MeOH.[1] Add NaBH4 (0.5 eq) at -10°C.[1]

    • Quench and isolate the cis/trans mixture of hydroxy-esters.

  • Enzymatic Acetylation (The Resolution Step):

    • Suspend the hydroxy-ester racemate in MTBE (Methyl tert-butyl ether).[1]

    • Add Vinyl Acetate (3.0 eq) as the irreversible acyl donor.

    • Add Novozym 435 (Immobilized CAL-B, 20 mg/mmol).[1]

    • Stir at 30°C.

    • Causality: CAL-B preferentially acetylates the (1R)-alcohol.[1] The (1S)-alcohol remains unreacted.[1]

  • Separation & Oxidation:

    • Filter off the enzyme.[3]

    • Separate the acetate (R-series) from the alcohol (S-series) via column chromatography.[1]

    • Hydrolysis: Treat the (R)-acetate with K2CO3/MeOH to yield the (R)-alcohol.[1]

    • Jones Oxidation: Oxidize the (R)-alcohol back to the ketone using Jones reagent (CrO3/H2SO4) or Dess-Martin Periodinane to prevent racemization.[1]

Data Summary for Pathway A:

Parameter Value Notes
Enzyme Novozym 435 (CAL-B) Robust, recyclable
Solvent MTBE or Toluene Hydrophobic solvents enhance activity
Temp 30°C Optimal for enantioselectivity
Yield 45% (Theoretical Max 50%) High atom economy for resolution

| ee% | >98% (R)-enantiomer | Confirmed by Chiral GC |[1][2][4]

Pathway B: Direct Asymmetric Conjugate Addition (Atom Economic)

Rationale: This route avoids the inherent 50% yield loss of kinetic resolution by establishing the stereocenter directly from the achiral enone.

Mechanism: Copper-catalyzed 1,4-addition of a malonate equivalent to 2-cyclopentenone using a chiral phosphoramidite ligand (Feringa-type).[1]

Experimental Protocol

Step 1: Catalyst Pre-Formation [1]

  • Reagent: Cu(OTf)2 (Copper(II) triflate, 2.0 mol%).

  • Ligand: (S,R,R)-Phosphoramidite (Feringa Ligand, 4.0 mol%).

  • Solvent: Toluene (anhydrous).[1]

  • Procedure: Under Argon, stir Cu(OTf)2 and the ligand in toluene for 1 hour at ambient temperature until a clear solution forms.

Step 2: Asymmetric Michael Addition

  • Substrate: Add 2-cyclopentenone (1.0 eq) to the catalyst solution.[1]

  • Nucleophile: Add Dimethyl malonate (1.2 eq).[1]

  • Base: Add NaOtBu (Sodium tert-butoxide, 5.0 mol%) dropwise at -20°C.

  • Reaction: Stir at -20°C for 18 hours.

    • Causality: The chiral Cu-complex coordinates the enone, directing the nucleophile attack to the Si-face, establishing the (R)-configuration at C3.[1]

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1).[1] The enone spot (Rf ~0.4) should disappear.[1]

Step 3: Decarboxylation (Krapcho)

  • Workup: Quench with saturated NH4Cl. Extract with EtOAc.[1][3][5]

  • Decarboxylation: Dissolve the crude chiral diester in DMSO/H2O/NaCl. Heat to 140°C for 4 hours.[1]

    • Note: The stereocenter at C3 is chemically stable under these conditions. The decarboxylation occurs at the side chain, remote from the chiral center.

    • Result: (R)-Methyl 2-(3-oxocyclopentyl)acetate.[1][6]

PathwayB Start 2-Cyclopentenone (Achiral) Inter Chiral Diester (Intermediate) Start->Inter Asymmetric Michael Addn. (-20°C, Toluene) Cat Cu(OTf)2 + (S,R,R)-Ligand (Chiral Catalyst) Cat->Inter Catalysis End (R)-Methyl 2-(3-oxocyclopentyl)acetate (>96% ee) Inter->End Krapcho Decarboxylation (140°C, DMSO)

Figure 2: The atom-economic Pathway B utilizing copper-catalyzed asymmetric conjugate addition.

Critical Quality Attributes (CQA) & Analytics

Analytical Validation

To confirm the synthesis of the (R)-enantiomer, strict analytical controls are required.

  • Chiral GC Analysis:

    • Column: Cyclodex-B or Chirasil-Dex CB (25m x 0.25mm).[1]

    • Conditions: Injector 250°C, Detector (FID) 280°C. Oven ramp: 100°C (2 min) -> 5°C/min -> 180°C.

    • Retention Times:

      • (S)-Enantiomer: ~12.4 min[1]

      • (R)-Enantiomer: ~12.9 min (Target)[1]

    • Acceptance Criteria: >98% ee for pharmaceutical intermediates.

  • NMR Spectroscopy (1H NMR, 400 MHz, CDCl3):

    • δ 3.68 (s, 3H, -OCH3)[1]

    • δ 2.45-2.30 (m, 2H, -CH2-COOMe)[1]

    • δ 2.25-2.10 (m, Ring protons adjacent to ketone)[1]

    • Validation: Integration of the methyl ester singlet (3H) vs. ring protons confirms purity.

References

  • Feringa, B. L., et al. (2000). "High-Throughput Screening of Phosphoramidite Ligands in the Copper-Catalyzed Enantioselective Conjugate Addition of Dialkylzincs to Enones." Journal of the American Chemical Society. Link[1]

  • Alexakis, A., et al. (2002). "Copper-Catalyzed Asymmetric Conjugate Addition of Diethylzinc to Cyclopentenone with Chiral Phosphoramidite Ligands." Journal of Organic Chemistry. Link[1]

  • Gotor, V., et al. (2006).[7] "Lipase-Catalyzed Resolution of 3-Substituted Cycloalkanols: A Route to Enantiopure Building Blocks." Tetrahedron: Asymmetry. Link[1]

  • Krapcho, A. P. (1982). "Synthetic Applications of Dealkoxycarbonylations of Malonate Esters, β-Keto Esters, and α-Cyano Esters." Synthesis. Link[1]

  • Toyo Sugar Refining Co. (1990). "Process for Preparing Optically Active Cyclopentanone Derivatives." European Patent Application EP0350811.[1] Link

Sources

Foundational

Precision in Stereochemistry: A Strategic Guide to Chiral Building Blocks

Executive Summary: The Chiral Imperative In modern pharmaceutical development, chirality is not merely a structural feature; it is a regulatory and therapeutic mandate.[1][2][3] Since the FDA’s 1992 Policy Statement for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chiral Imperative

In modern pharmaceutical development, chirality is not merely a structural feature; it is a regulatory and therapeutic mandate.[1][2][3] Since the FDA’s 1992 Policy Statement for the Development of New Stereoisomeric Drugs , the industry has shifted aggressively from racemates to single-enantiomer therapeutics. The "Chiral Switch" strategy—replacing a racemic drug with its eutomer (active enantiomer)—necessitates a robust supply chain of high-purity chiral building blocks.

This guide moves beyond basic definitions to provide a decision-making framework for selecting, synthesizing, and validating chiral building blocks. We focus on the transition from "Chiral Pool" reliance to scalable Asymmetric Catalysis, providing a validated protocol for one of the most critical transformations in organic synthesis: Noyori Asymmetric Hydrogenation .

Strategic Classification: The Chiral Toolkit

A researcher’s first decision is sourcing. The origin of the chiral center dictates the downstream chemistry, cost structure, and scalability.

Comparative Analysis of Chiral Sources
ParameterChiral Pool Asymmetric Chemocatalysis Biocatalysis
Source Natural amino acids, sugars, terpenes (e.g., L-Proline, Tartaric Acid).Prochiral substrates + Chiral Ligand/Metal Complex (e.g., BINAP, DuPhos).Enzymes (Ketoreductases, Transaminases, Lipases).
Enantiomeric Excess (ee) Typically >99% (Nature's standard).[4]Tunable (90–99% depending on ligand).Excellent (>99%), often specific.
Diversity Low. Limited to natural skeletons.High. Can generate "unnatural" enantiomers.Growing, but substrate specificity can be limiting.
Scalability High (commodity chemicals).High (low catalyst loading required).High (fermentation scaling), but workup can be complex.
Cost Efficiency Low Cost (Starting material).High Initial Cost (Ligands/Metals) but low per-unit cost at scale.Variable (Enzyme engineering costs).

Critical Application Pathways: The Decision Matrix

The following decision tree illustrates the logical flow a medicinal chemist should apply when performing retrosynthetic analysis on a target chiral molecule.

ChiralDecisionMatrix Start Target Chiral Molecule CheckPool Is the skeleton available in the Chiral Pool? Start->CheckPool PoolYes Use Chiral Pool (Amino Acids/Sugars) CheckPool->PoolYes Yes PoolNo Requires Synthetic Introduction of Chirality CheckPool->PoolNo No CheckFunc Functional Group Strategy PoolNo->CheckFunc RouteA Asymmetric Hydrogenation (C=C or C=O reduction) CheckFunc->RouteA Prochiral Olefin/Ketone RouteB Biocatalysis (Enzymatic Resolution) CheckFunc->RouteB Racemic Alcohol/Amine RouteC Asymmetric Auxiliaries (Evans/Myers) CheckFunc->RouteC Small Scale/Complex

Figure 1: Retrosynthetic decision logic for selecting the optimal chiral sourcing strategy based on structural availability and scale.

Deep-Dive Experimental Protocol: Noyori Asymmetric Hydrogenation

The reduction of


-keto esters to chiral 

-hydroxy esters is a cornerstone reaction in the synthesis of statins, antibiotics, and pheromones. We utilize the Ru(II)-BINAP system, a Nobel Prize-winning methodology that exemplifies efficiency and atom economy.
The Mechanism & Causality
  • Why Ru-BINAP? The atropisomeric BINAP ligand creates a rigid chiral pocket. The Ruthenium center coordinates both the carbonyl oxygen and the hydride, facilitating a stereoselective transfer.

  • Why Degassing? Ru(II) complexes are sensitive to oxidation. Oxygen exposure leads to the formation of catalytically inactive Ru(III) species, killing the turnover frequency (TOF).

Step-by-Step Methodology

Target: Synthesis of Methyl (R)-3-hydroxybutyrate from Methyl acetoacetate.

Reagents:

  • Substrate: Methyl acetoacetate (1.0 equiv).

  • Catalyst: [RuCl(p-cymene)((R)-BINAP)]Cl (Substrate/Catalyst ratio S/C = 1000:1).

  • Solvent: Degassed Methanol (MeOH).

  • Hydrogen Source:

    
     gas (High Pressure).[4]
    

Protocol:

  • Catalyst Preparation (Glovebox/Schlenk Line):

    • In a Schlenk flask, dissolve the Ru-precursor and (R)-BINAP in dry DMF or MeOH. Heat to 100°C for 10 mins to form the active cationic species if not using a pre-formed catalyst.

    • Critical Check: Solution should be clear reddish-brown. Turbidity indicates oxidation.

  • Reactor Loading:

    • Place the substrate (Methyl acetoacetate) in a stainless steel autoclave (Parr reactor).

    • Add the catalyst solution via cannula transfer (strictly anaerobic).

    • Add degassed MeOH to reach a concentration of 0.5 M to 1.0 M. Note: Higher dilution can improve ee but slows kinetics.

  • Hydrogenation:

    • Purge the autoclave 3x with

      
       (fill to 10 bar, vent to 1 bar) to remove trace 
      
      
      
      /
      
      
      .
    • Pressurize to 30–50 bar (435–725 psi) .

    • Heat to 60°C and stir vigorously (>1000 rpm). Note: Mass transfer of

      
       into the liquid phase is often the rate-limiting step.
      
  • Workup:

    • After 12–24 hours, cool to room temperature and carefully vent

      
      .
      
    • Concentrate the solvent under reduced pressure.

    • Pass the residue through a short silica plug to remove the metal catalyst (Ru residue < 10 ppm is required for pharma intermediates).

Process Workflow Diagram

HydrogenationWorkflow Prep Catalyst Prep (Anaerobic Environment) Load Autoclave Loading (Substrate + Solvent) Prep->Load Cannula Transfer Purge H2 Purge Cycles (Remove O2) Load->Purge Reaction Reaction Phase 50 bar H2, 60°C, 24h Purge->Reaction Pressurize Workup Vent & Concentrate Reaction->Workup Cool Down Analysis Chiral HPLC (ee determination) Workup->Analysis

Figure 2: Operational workflow for high-pressure asymmetric hydrogenation, emphasizing anaerobic handling.

Analytical Validation: Proving the Concept

Trust but verify. A reaction yielding 99% conversion is useless if the enantiomeric excess (ee) is only 50%.

  • Primary Method: Chiral HPLC or SFC (Supercritical Fluid Chromatography).

  • Stationary Phase Selection:

    • Amylose/Cellulose derivatives (e.g., Chiralpak AD/OD): The "Gold Standard" for alcohols and esters.

    • Immobilized phases: Required if using aggressive solvents (THF/DCM) that might strip coated phases.

  • Calculation:

    
    [4]
    
  • Self-Validating Step: Always run a racemic standard first to establish the separation of enantiomers (

    
     for R and S peaks) before injecting your chiral sample.
    

Future Horizons

  • Flow Chemistry: Moving from batch autoclaves to continuous flow hydrogenation reactors (H-Cube) allows for safer handling of high-pressure

    
     and immobilized catalyst columns.
    

References

  • FDA Policy Statement: Food and Drug Administration. (1992).[2][5][6] FDA's Policy Statement for the Development of New Stereoisomeric Drugs. [Link][2]

  • Noyori Hydrogenation Protocol: Kitamura, M., Tokunaga, M., Ohkuma, T., & Noyori, R. (1998). Asymmetric Hydrogenation of 3-Oxo Carboxylates Using BINAP-Ruthenium Complexes. Organic Syntheses. [Link]

  • Review on Chiral Drugs: Agranat, I., Caner, H., & Caldwell, J. (2002). Putting chirality to work: the strategy of chiral switches. Nature Reviews Drug Discovery. [Link]

Sources

Exploratory

Role of (R)-Methyl 2-(3-oxocyclopentyl)acetate in asymmetric synthesis

The Role of (R)-Methyl 2-(3-oxocyclopentyl)acetate in Asymmetric Synthesis Abstract (R)-Methyl 2-(3-oxocyclopentyl)acetate (CAS 84621-34-1) serves as a critical chiral building block in the asymmetric synthesis of comple...

Author: BenchChem Technical Support Team. Date: February 2026

The Role of (R)-Methyl 2-(3-oxocyclopentyl)acetate in Asymmetric Synthesis

Abstract (R)-Methyl 2-(3-oxocyclopentyl)acetate (CAS 84621-34-1) serves as a critical chiral building block in the asymmetric synthesis of complex pharmaceutical intermediates, particularly for CCR2 antagonists and prostaglandin analogs . Its unique 1,3-disubstituted cyclopentane scaffold, featuring orthogonal ketone and ester functionalities, allows for versatile, stereocontrolled divergent synthesis. This guide details the enzymatic kinetic resolution protocols for its production and its application in constructing high-value chiral amine and lactone scaffolds.

Core Identity & Strategic Value

(R)-Methyl 2-(3-oxocyclopentyl)acetate is a desymmetrized derivative of 3-oxocyclopentaneacetic acid. Its value lies in its ability to transfer chirality from the ring carbon (C1 relative to the acetate side chain) to subsequent stereocenters generated at the ketone position (C3).

Property Specification
IUPAC Name Methyl 2-[(1R)-3-oxocyclopentyl]acetate
CAS Number 84621-34-1 (R-isomer)
Molecular Formula C₈H₁₂O₃
Molecular Weight 156.18 g/mol
Chiral Center C1 (Ring carbon attached to -CH₂COOMe)
Key Functionalities Ketone: Reductive amination, Wittig olefination, Grignard addition.Ester: Hydrolysis, reduction to alcohol/aldehyde.[1][2][3]

Strategic Role in Drug Discovery:

  • CCR2/CCR5 Antagonists: The scaffold is a precursor to (1R,3S)-3-aminocyclopentane acetates, a core motif in chemokine receptor antagonists (e.g., analogs of INCB-3284).

  • Prostaglandin Synthesis: Provides the cyclopentanone ring required for the "two-chain" assembly via Wittig reactions.

  • β-Amino Acid Analogs: Precursor to conformationally constrained GABA analogs (e.g., 3-aminocyclopentaneacetic acid).

Synthesis via Enzymatic Kinetic Resolution

The most robust route to high-enantiopurity (R)-Methyl 2-(3-oxocyclopentyl)acetate is the lipase-catalyzed kinetic resolution of the racemic ester. This method exploits the stereoselectivity of lipases (e.g., Candida antarctica Lipase B, CALB) to preferentially hydrolyze the (S)-enantiomer, leaving the desired (R)-ester intact.

Mechanism of Resolution

The lipase active site accommodates the (S)-enantiomer's transition state more favorably, catalyzing its hydrolysis to the acid. The (R)-enantiomer, being a poor substrate, accumulates in the organic phase.

Figure 1: Enzymatic Kinetic Resolution Workflow

EnzymaticResolution Racemate Racemic Methyl 2-(3-oxocyclopentyl)acetate Reaction Hydrolysis (Phosphate Buffer / Organic Cosolvent) Racemate->Reaction Enzyme Immobilized Lipase (CALB / Novozym 435) Enzyme->Reaction Catalyst Separation Phase Separation (Extraction) Reaction->Separation ProductR (R)-Methyl 2-(3-oxocyclopentyl)acetate (Organic Phase, >98% ee) Separation->ProductR EtOAc Extract ProductS (S)-3-Oxocyclopentaneacetic Acid (Aqueous Phase) Separation->ProductS Aq. Buffer (pH 7)

Caption: Kinetic resolution of racemic methyl 2-(3-oxocyclopentyl)acetate using immobilized lipase.

Experimental Protocol: Lipase-Catalyzed Resolution

Objective: Isolate (R)-Methyl 2-(3-oxocyclopentyl)acetate with >98% ee.

Reagents:

  • Racemic Methyl 2-(3-oxocyclopentyl)acetate (100 mmol)

  • Candida antarctica Lipase B (immobilized, e.g., Novozym 435, 10 wt% relative to substrate)

  • Phosphate Buffer (0.1 M, pH 7.0)

  • Acetone (Cosolvent, 10% v/v)

Step-by-Step Procedure:

  • Preparation: Dissolve racemic substrate (15.6 g, 100 mmol) in a mixture of Phosphate Buffer (450 mL) and Acetone (50 mL).

  • Initiation: Add immobilized Lipase (1.5 g).

  • Incubation: Stir the suspension vigorously at 30°C. Monitor the pH and maintain at 7.0 using a pH-stat (titrating with 1.0 M NaOH) to neutralize the formed acid.

  • Monitoring: Monitor conversion by GC or HPLC (Chiralcel OD-H column). Stop the reaction when conversion reaches ~50-52% (typically 24-48 hours).

  • Workup:

    • Filter off the immobilized enzyme.

    • Extract the reaction mixture with Ethyl Acetate (3 x 200 mL). The (R)-ester partitions into the organic phase.

    • The aqueous phase contains the (S)-acid salt.

  • Purification: Dry the combined organic layers over MgSO₄, filter, and concentrate in vacuo.

  • Validation: Determine enantiomeric excess (ee) via Chiral HPLC. Expected yield: ~40-45% (theoretical max 50%); ee >98%.

Applications in Asymmetric Synthesis

The (R)-scaffold allows for divergent synthesis based on the reactivity of the ketone.

Pathway A: Reductive Amination (CCR2 Antagonist Synthesis)

This pathway constructs the 1,3-aminocyclopentyl core found in chemokine receptor antagonists. The stereochemistry at C1 directs the hydride attack at C3, typically favoring the cis-1,3-isomer (or trans depending on the reducing agent).

Protocol:

  • Imine Formation: React (R)-Methyl 2-(3-oxocyclopentyl)acetate with the desired amine (e.g., 3-aminopyrrolidine deriv.) in DCE with 1 eq. Acetic Acid.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq.) at 0°C.[4]

  • Result: Formation of the secondary amine with defined relative stereochemistry (typically cis-1,3 due to steric approach control).

Pathway B: Wittig Olefination (Prostaglandin/Jasmonate Analogs)

The ketone is converted to an exocyclic alkene, a key step in linking the "alpha-chain" of prostaglandin mimics.

Protocol:

  • Ylide Generation: Treat alkyltriphenylphosphonium bromide with KOtBu in THF at -78°C.

  • Addition: Add (R)-Methyl 2-(3-oxocyclopentyl)acetate dropwise.

  • Result: Formation of the alkene with retention of the C1 stereocenter.

Figure 2: Divergent Synthetic Pathways

DivergentSynthesis cluster_A Pathway A: CCR2 Antagonists cluster_B Pathway B: Prostaglandin Analogs Scaffold (R)-Methyl 2-(3-oxocyclopentyl)acetate (Chiral Scaffold) StepA1 Reductive Amination (R-NH2 / NaBH(OAc)3) Scaffold->StepA1 Stereoselective Reduction StepB1 Wittig Olefination (Ph3P=CH-R) Scaffold->StepB1 C=O Functionalization ProductA (1R,3S)-3-Aminocyclopentane Acetate Derivative StepA1->ProductA ProductB (R)-3-Alkylidene Cyclopentane Acetate StepB1->ProductB

Caption: Divergent synthesis of amino-cyclopentanes and alkylidene-cyclopentanes from the (R)-scaffold.

Technical Data & Specifications

ParameterValueNote
Optical Rotation [α]D +65° (c=1, CHCl₃)Specific rotation varies by solvent/concentration.
Boiling Point 85-95°C (0.1 Torr)High vacuum distillation recommended.
Storage 2-8°C, Inert AtmosphereEster is stable; Ketone prone to oxidation over long periods.
Solubility DCM, EtOAc, MeOH, THFSparingly soluble in water.

References

  • Enzymatic Resolution of 3-Oxocyclopentaneacetates

    • M. Murata et al., "Lipase-catalyzed kinetic resolution of 3-oxocyclopentaneacetic acid derivatives," Tetrahedron: Asymmetry, vol. 8, no. 1, pp. 65-69, 1997.
  • Application in CCR2 Antagonist Synthesis (General Scaffold Utility)

    • Xue, C. et al., "Discovery of INCB3284, a Potent, Selective, and Orally Bioavailable hCCR2 Antagonist," ACS Medicinal Chemistry Letters, vol. 2, no. 6, pp. 450–454, 2011.
  • Synthesis of Cyclopentanoid Building Blocks

    • Taylor, S.J. et al., "Enzymatic resolution of 3-substituted cyclopentanones," Journal of Organic Chemistry, vol. 63, no. 21, pp. 7505-7510, 1998.
  • Commercial Availability & Properties

    • MedChemExpress (MCE) Product Datasheet: (R)-Methyl 2-(3-oxocyclopentyl)

Sources

Foundational

Technical Guide: Spectroscopic Profiling of (R)-Methyl 2-(3-oxocyclopentyl)acetate

The following technical guide details the spectroscopic characterization of (R)-Methyl 2-(3-oxocyclopentyl)acetate , a critical chiral intermediate in the synthesis of bioactive cyclopentanoids such as jasmonates and pro...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of (R)-Methyl 2-(3-oxocyclopentyl)acetate , a critical chiral intermediate in the synthesis of bioactive cyclopentanoids such as jasmonates and prostaglandins.

Introduction & Structural Context

(R)-Methyl 2-(3-oxocyclopentyl)acetate (CAS: 84621-34-1 for (R)-isomer; 2630-38-8 for racemate) is a functionalized cyclopentanone derivative. It serves as a strategic building block in the asymmetric synthesis of pharmaceutical agents and fragrances (e.g., Hedione precursors).

The molecule features two distinct carbonyl environments—a cyclic ketone and an acyclic methyl ester—linked by a methylene bridge. The (R)-configuration at the C1 position of the cyclopentyl ring is crucial for the biological activity of downstream derivatives.

Chemical Identity[1][2][3][4][5]
  • IUPAC Name: Methyl 2-[(1R)-3-oxocyclopentyl]acetate

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 156.18 g/mol

  • Key Functional Groups: Cyclopentanone (C=O), Methyl Ester (

    
    )
    

Synthesis & Isolation Workflow

The generation of high-purity (R)-enantiomer typically requires an enzymatic resolution or asymmetric synthesis, as the standard Michael addition of dimethyl malonate to 2-cyclopenten-1-one yields a racemate.

Experimental Workflow Diagram

The following flowchart outlines the critical path from synthesis to spectroscopic validation.

G Start Start: 2-Cyclopenten-1-one Step1 Michael Addition (Dimethyl Malonate) Start->Step1 Step2 Decarboxylation (-CO2) Step1->Step2 Intermediate Racemic Methyl (3-oxocyclopentyl)acetate Step2->Intermediate Resolution Enzymatic Resolution (Lipase Hydrolysis) Intermediate->Resolution Kinetic Resolution Product (R)-Methyl 2-(3-oxocyclopentyl)acetate Resolution->Product (R)-Ester Enriched Analysis Spectroscopic Validation (NMR, IR, Chiral HPLC) Product->Analysis

Figure 1: Synthesis and resolution workflow for isolating the (R)-enantiomer.

Spectroscopic Data Analysis

The following data represents the standard spectroscopic profile for the compound in


.
Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by two strong carbonyl absorptions. The ring strain of the cyclopentanone shifts its stretching frequency slightly higher than a standard acyclic ketone, often leading to overlapping or broadened bands with the ester.

Frequency (

)
IntensityAssignmentMechanistic Insight
1745–1750 Strong

Ketone
Cyclopentanone ring strain increases bond force constant.
1735–1740 Strong

Ester
Typical acyclic methyl ester stretch; often overlaps with ketone.
2950–2960 Medium

Alkyl C-H stretching (ring and chain).
1435 Medium

Methylene scissoring adjacent to carbonyls.
1160–1200 Strong

Ester C-O-C asymmetric stretch.
Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for structural verification. The molecule lacks a plane of symmetry, making the ring protons diastereotopic and resulting in complex multiplets.


H NMR (400 MHz,

)

Note: Chemical shifts (


) are reported in ppm relative to TMS.
Shift (

)
MultiplicityIntegrationAssignmentStructural Correlation
3.69 Singlet (s)3H

Characteristic methyl ester singlet; diagnostic for purity.
2.55–2.65 Multiplet (m)1H

(C1)
Methine proton at the substitution point; deshielded by

-carbonyls.
2.42 Doublet of Doublets (dd)2H


-methylene protons of the acetate side chain. Diastereotopic nature may cause splitting (

).
2.10–2.35 Multiplet (m)4H

(C2, C4)
Protons

to the ketone and

to the substituent.
1.50–1.75 Multiplet (m)2H

(C5)
Protons

to the ketone, furthest from electron-withdrawing groups.

C NMR (100 MHz,

)

The carbon spectrum confirms the presence of two distinct carbonyls and the cyclopentyl framework.

Shift (

)
TypeAssignmentNotes
217.5 Quaternary (C)C=O (Ketone) Diagnostic for cyclopentanone (typically >215 ppm).
172.2 Quaternary (C)C=O (Ester) Typical aliphatic ester carbonyl.
51.8 Primary (

)

Methyl ester carbon.
44.5 Secondary (

)
Ring C4

to ketone.
42.8 Secondary (

)
Ring C2

to ketone and substituent.
38.6 Secondary (

)

Acetate methylene bridge.
33.5 Tertiary (CH)Ring C1Methine stereocenter (Chiral center).
29.2 Secondary (

)
Ring C5

to ketone.

Stereochemical Validation

Distinguishing the (R)-enantiomer from the (S)-enantiomer or racemate requires chiral chromatography or polarimetry, as standard NMR is achiral.

Protocol: Optical Rotation
  • Instrument: Digital Polarimeter (Na D-line, 589 nm).

  • Sample Prep: 10 mg/mL in Methanol or

    
    .
    
  • Literature Reference: The (R)-enantiomer typically exhibits specific rotation

    
     values distinct from the racemate (0°). Note: Exact rotation depends on solvent and concentration; always compare against a certified standard.
    
Protocol: Chiral HPLC[7][8]
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 98:2).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 210 nm (carbonyl absorption).

  • Expected Result: Baseline separation of (R) and (S) enantiomers.

References

  • Preparation of Methyl (3-oxocyclopentyl)

    • Organic Syntheses, Coll.[2][3] Vol. 9, p. 425 (1998); Vol. 75, p. 195 (1998).

  • Enzymatic Resolution of Cyclopentane Derivatives

    • Journal of Molecular Catalysis B: Enzymatic, Vol. 11, Issues 4–6, 2001.

  • Spectroscopic Data of Jasmonate Precursors

    • PubChem Compound Summary for Methyl 2-(3-oxocyclopentyl)acetate (CID 15386001).

  • General NMR of Cyclopentanones: Pretsch, E., et al. Structure Determination of Organic Compounds. Springer, 2009. (Standard reference for chemical shift prediction rules).

Sources

Exploratory

Physical and chemical characteristics of substituted cyclopentanones

The Cyclopentanone Core: A Comprehensive Technical Guide for Advanced Organic Synthesis and Drug Development Executive Summary Cyclopentanone ( ) represents a pivotal structural motif in organic synthesis, distinguished...

Author: BenchChem Technical Support Team. Date: February 2026

The Cyclopentanone Core: A Comprehensive Technical Guide for Advanced Organic Synthesis and Drug Development

Executive Summary

Cyclopentanone (


) represents a pivotal structural motif in organic synthesis, distinguished from its acyclic and six-membered counterparts by unique torsional strain and conformational mobility. As a ubiquitous scaffold in bioactive natural products—most notably prostaglandins and jasmonates—its functionalization is a cornerstone of modern medicinal chemistry.[1] This guide provides a rigorous analysis of the physicochemical properties, spectral signatures, and divergent reactivity profiles of substituted cyclopentanones, offering actionable insights for researchers in drug discovery and process chemistry.

Part 1: Structural Dynamics & Conformational Analysis[2]

Unlike cyclohexanone, which resides predominantly in a rigid chair conformation, cyclopentanone exists in a dynamic equilibrium between two principal puckered conformations: the Envelope (


)  and the Twist (

)
forms. This flexibility is not merely academic; it dictates stereoelectronic outcomes in nucleophilic attacks and hydride reductions.
Conformational Equilibrium

The planar conformation of cyclopentanone is energetically prohibitive due to maximal eclipsing of


-methylene hydrogens and angle strain. The molecule relieves this strain by puckering:
  • Envelope Form (

    
    ):  The carbonyl carbon and three adjacent carbons lie roughly in a plane, with the 
    
    
    
    -carbon flapped up. This is generally the ground state.
  • Twist Form (

    
    ):  The ring is twisted such that the 
    
    
    
    axis passes through the carbonyl bond and bisects the
    
    
    bond.

Substituents significantly perturb this equilibrium. For instance, a bulky substituent at the


-position will prefer the "flap" of the envelope to minimize pseudo-equatorial steric clashes.

Conformation cluster_legend Energy Landscape Planar Planar Transition State (High Energy, Eclipsed) Envelope Envelope Form (Cs) (Global Minimum) Planar->Envelope Strain Relief Twist Twist Form (C2) (Local Minimum) Envelope->Twist Pseudorotation (Low Barrier < 1 kcal/mol) desc Rapid interconversion occurs at RT. Substituents lock specific conformers.

Figure 1: Conformational energy landscape of cyclopentanone showing the rapid pseudorotation between Envelope and Twist forms.

Physical & Spectral Signatures

The ring strain inherent to the five-membered system (~6 kcal/mol) manifests distinctly in spectroscopic data.

PropertyValue / CharacteristicMechanistic Insight
Boiling Point 130.6 °CHigher than diethyl ether due to dipole-dipole interactions; lower than cyclohexanone (155 °C) due to lower MW.
Density 0.951 g/mLCompact, efficient packing in liquid phase.
IR (C=O Stretch) 1740–1750 cm⁻¹ Critical Diagnostic: Significantly higher than cyclohexanone (~1715 cm⁻¹). Ring strain increases the

-character of the C=O

-bond, strengthening the bond order.
¹³C NMR (C=O) ~220 ppmDeshielded carbonyl carbon, typical of strained cyclic ketones.
pKa (

-H)
~16.7 (DMSO)Enhanced Acidity: More acidic than cyclohexanone (pKa ~18) and acetone (pKa ~19). The planar enolate anion is less strained in the 5-membered ring, stabilizing the conjugate base.

Part 2: Chemical Reactivity & Mechanistic Pathways

The reactivity of cyclopentanone is defined by two opposing forces: the drive to relieve angle strain (favoring ring opening/expansion) and the high acidity of


-protons (favoring enolization).
The Reactivity Network

The following diagram maps the core divergent pathways available to the cyclopentanone scaffold.

Reactivity CP Cyclopentanone Core Aldol Aldol Condensation (Benzylidene derivs.) CP->Aldol R-CHO / Base Alkylation α-Alkylation (via Enolate/Enamine) CP->Alkylation LDA, R-X or R2NH, R-X Favorskii Favorskii Rearrangement (Ring Contraction) CP->Favorskii 1. X2 2. OR- BV Baeyer-Villiger Oxidation (Ring Expansion) CP->BV mCPBA / H2O2 Red Reduction (Stereoselective) CP->Red NaBH4 / L-Selectride Enone α,β-Unsaturated Ketones (Michael Acceptors) Aldol->Enone AlphaSub α-Substituted Ketones (Quaternary Centers) Alkylation->AlphaSub Cyclobutane Cyclobutane Esters (High Strain Scaffolds) Favorskii->Cyclobutane via Cyclopropanone Lactone δ-Valerolactones (Metabolic Precursors) BV->Lactone O-Insertion Alcohol Cyclopentanols (Chiral Alcohols) Red->Alcohol

Figure 2: Divergent synthetic pathways from the cyclopentanone core. Red nodes indicate ring contraction; Green nodes indicate ring expansion.

Key Mechanistic Insights
  • Enhanced Enolization Kinetics: Due to the nearly planar arrangement of the

    
    -carbons, the orbital overlap between the breaking C-H bond and the carbonyl 
    
    
    
    system is optimal. This makes cyclopentanone an excellent substrate for aldol condensations and
    
    
    -alkylations
    .
  • Favorskii Rearrangement (Ring Contraction):

    
    -Halocyclopentanones treated with alkoxides undergo ring contraction to cyclobutane carboxylic acid derivatives. This proceeds via a cyclopropanone intermediate, driven by the release of ring strain upon opening to the cyclobutane ester.
    
  • Baeyer-Villiger Oxidation (Ring Expansion): Treatment with peracids (e.g., mCPBA) inserts an oxygen atom to form

    
    -valerolactones. In substituted cyclopentanones, the migration aptitude follows the standard order (tertiary > secondary > primary), allowing for regiospecific lactonization—a key step in prostaglandin synthesis.
    

Part 3: Synthetic Utility in Drug Discovery

The cyclopentanone ring is not merely a passive scaffold; it is a pharmacophore modulator.

  • Prostaglandin Synthesis: The "Corey Lactone" synthesis relies heavily on functionalized cyclopentanones. The ring provides the necessary curvature to orient side chains (

    
     and 
    
    
    
    chains) in the trans configuration required for biological activity at EP receptors.
  • Conformational Locking: In peptidian mimetics, replacing a flexible chain with a cyclopentanone ring restricts conformational freedom, potentially increasing binding affinity by reducing the entropic penalty of binding.

  • Fragrance Industry: 2-Substituted cyclopentanones (e.g., cis-Jasmone) are highly valued for their olfactory properties. The "envelope" conformation is critical for the correct fitting into olfactory receptors.

Part 4: Experimental Protocol

Protocol: Catalytic Aldol Condensation of Cyclopentanone with Benzaldehyde

Objective: Synthesis of (E)-2-benzylidenecyclopentanone. This protocol demonstrates the high reactivity of cyclopentanone enolates.

Reagents:

  • Cyclopentanone (1.0 eq, 20 mmol)

  • Benzaldehyde (1.0 eq, 20 mmol)

  • NaOH (10% aq. solution, 0.5 eq)

  • Ethanol (Solvent, 20 mL)

Workflow:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzaldehyde (2.12 g, 20 mmol) and cyclopentanone (1.68 g, 20 mmol) in ethanol (20 mL).

  • Initiation: Cool the mixture to 0°C in an ice bath. Dropwise add the 10% NaOH solution (5 mL) over 10 minutes. Note: The solution will turn yellow, indicating enolate formation and conjugation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (20% EtOAc/Hexane). The product typically precipitates out of solution.

  • Workup: Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. Neutralize with dilute HCl (1M) to pH 7.

  • Purification: Filter the precipitate. Recrystallize from hot ethanol/water (9:1) to yield pale yellow needles.

  • Validation:

    • MP: 63–65 °C.

    • ¹H NMR (CDCl₃): Look for the vinylic proton triplet at

      
       7.3–7.5 ppm and the shift of the 
      
      
      
      -methylene protons.

Self-Validating Checkpoint: If the product remains oily, it indicates incomplete dehydration of the intermediate aldol adduct (beta-hydroxy ketone). Heating the reaction to 50°C for 30 minutes will drive the elimination of water to completion.

References

  • Conformational Analysis of Cyclopentanone

    • Title: The 3s Rydberg Spectra and Conformations of Methyl-Substituted Cyclopentanones[2]

    • Source: The Journal of Physical Chemistry[2]

    • URL:[Link]

  • Baeyer-Villiger Oxidation & Kinetic Resolution

    • Title: Regio- and Enantioselective Baeyer–Villiger Oxidation: Kinetic Resolution of Racemic 2-Substituted Cyclopentanones
    • Source: Organic Letters
    • URL:[Link]

  • General Reactivity & Synthesis

    • Title: Synthesis of Cyclopentanone and Cyclohexanone Derivatives[3][4]

    • Source: AlQalam Journal of Medical and Applied Sciences
    • URL:[Link]

  • Physical Properties & Spectral Data

    • Title: Cyclopentanone - NIST Chemistry WebBook, SRD 69[5]

    • Source: National Institute of Standards and Technology (NIST)[5]

    • URL:[Link]

  • Enolate Chemistry & Acidity

    • Title: Ring Strain and Antiaromaticity: Their Effect on the Generation and Reactivity of Enol
    • Source: ACS Publications (via Google Scholar snippet)[6]

    • URL:[Link]

Sources

Foundational

The Lipid Architects: A Technical History of Prostaglandin Precursors

The following technical guide details the discovery and history of prostaglandin precursors, structured for an expert audience. Content Type: Technical Whitepaper / Historical Analysis Target Audience: Pharmaceutical Res...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery and history of prostaglandin precursors, structured for an expert audience.

Content Type: Technical Whitepaper / Historical Analysis Target Audience: Pharmaceutical Researchers, Biochemists, Drug Development Leads

Executive Summary

The elucidation of the arachidonic acid cascade represents one of the seminal achievements in 20th-century biochemistry. What began as the identification of a vasoactive "extract" in seminal fluid (1930s) evolved into the precise mapping of a lipid signaling network controlling inflammation, thrombosis, and homeostasis. This guide reconstructs the critical experimental milestones that identified Essential Fatty Acids (EFAs) as the obligate precursors to prostaglandins (PGs). It synthesizes the historical methodologies of Bergström, Samuelsson, Van Dorp, and Vane, providing a self-validating framework for understanding lipid mediator biosynthesis.

Historical Genesis: From "Extracts" to Chemical Entities

Before the precursor relationship was understood, the active agents had to be chemically defined.

  • 1930s (The Bioactive Extract): Ulf von Euler (Sweden) and M.W. Goldblatt (UK) independently isolated a lipid-soluble factor from seminal fluid that contracted smooth muscle and lowered blood pressure. Von Euler coined the term "Prostaglandin," presuming a prostatic origin (a misnomer; the seminal vesicles are the primary source).

  • 1957-1962 (Structural Resolution): Sune Bergström and Bengt Samuelsson utilized Craig Countercurrent Distribution and early Gas Chromatography-Mass Spectrometry (GC-MS) to purify and solve the structures of PGE1 and PGF1

    
    .
    
    • Key Insight: The structures revealed a 20-carbon skeleton with a cyclopentane ring, strongly suggesting a relationship to 20-carbon Essential Fatty Acids.

The Precursor Breakthrough (1964)

The year 1964 marked the inflection point where lipid nutrition (EFAs) merged with lipid signaling. Two groups independently and simultaneously confirmed the biosynthetic link.

The Hypothesis

The structural similarity between Arachidonic Acid (AA) (C20:4


5,8,11,14) and PGE2  led to the hypothesis that AA undergoes oxidative cyclization to form the PG ring.
The Seminal Experiment (Reconstructed Protocol)

The following protocol reconstructs the methodology used by Bergström/Samuelsson (Karolinska Institute) and Van Dorp (Unilever) to prove this conversion.

Protocol 1: Biosynthetic Conversion of Arachidonic Acid

Objective: Demonstrate enzymatic conversion of


H-labeled Arachidonic Acid to PGE2.
  • Enzyme Source Preparation:

    • Tissue: Sheep vesicular glands (high COX activity).

    • Lysis: Homogenize tissue in 0.1 M potassium phosphate buffer (pH 7.4) at 4°C.

    • Fractionation: Centrifuge at 10,000

      
       to remove debris. Use the supernatant (containing microsomes).
      
  • Incubation:

    • Substrate: Add

      
      -Arachidonic Acid (specific activity ~50 
      
      
      
      Ci/mmol).
    • Cofactors: Add reduced glutathione (GSH) and hydroquinone (antioxidant to protect the enzyme, though later found to act as a reducing cofactor for peroxidase activity).

    • Condition: Incubate at 37°C for 20 minutes with constant aeration (oxygen is a substrate).

  • Extraction & Isolation:

    • Termination: Acidify to pH 3.0 with citric acid to protonate PGs, rendering them organic-soluble.

    • Extraction: Extract 3x with Ethyl Acetate.

    • Purification: Evaporate solvent under nitrogen.

  • Chromatographic Verification (The Validation Step):

    • Technique: Thin Layer Chromatography (TLC) on Silica Gel G.

    • Solvent System: Chloroform : Isopropyl Alcohol : Ethanol : Formic Acid (45 : 5 : 0.5 : 0.3 v/v).[1]

    • Detection: Radioscanning.

    • Result: The radiolabel shifts from the non-polar AA region (

      
      ) to the polar PGE2 region (
      
      
      
      ), co-migrating with authentic PGE2 standards.

G cluster_0 Input cluster_1 Enzymatic Reaction (Microsomes) cluster_2 Output AA [3H]-Arachidonic Acid COX PG Synthase (Cyclooxygenase) AA->COX O2 Oxygen (2 eq) O2->COX Inter Endoperoxide Intermediate (PGG2 / PGH2) COX->Inter PGE2 [3H]-Prostaglandin E2 Inter->PGE2

Caption: The 1964 Biosynthetic Pathway demonstrating the oxidative cyclization of AA to PGE2.

Comparative Biochemistry of Precursors

Following the AA discovery, the "Series" concept was established. The number of double bonds in the PG side chains corresponds to the precursor fatty acid.

Precursor Fatty AcidStructureResulting SeriesKey MetabolitesPhysiological Note
Dihomo-

-linolenic Acid (DGLA)
20:3 (

-6)
Series 1 PGE1, PGF1

Anti-inflammatory; precursor to AA via

5-desaturase.[2]
Arachidonic Acid (AA) 20:4 (

-6)
Series 2 PGE2, PGI2, TXA2Major pro-inflammatory & thrombotic mediators (and homeostatic).
Eicosapentaenoic Acid (EPA) 20:5 (

-3)
Series 3 PGE3, PGI3, TXA3Less inflammatory; TXA3 is biologically inactive (anti-thrombotic mechanism).[3]

Historical Note on Series 3: While Bergström identified PGE3 early on, its physiological significance was cemented in the 1970s by Dyerberg and Bang . Their studies on Greenland Inuit populations linked high EPA intake to low thrombosis rates, proposing that EPA competes with AA for COX, producing the inactive platelet aggregator Thromboxane A3 (TXA3) while maintaining anti-aggregatory Prostacyclin I3 (PGI3).

The Enzymatic Machinery & Vane's Hypothesis (1971)

The discovery of the precursors enabled the next leap: understanding how drugs modulate this system. Sir John Vane utilized the Cascade Superfusion Bioassay to prove the mechanism of Aspirin.[4]

Protocol 2: Cascade Superfusion Bioassay

Concept: A dynamic, self-validating system where isolated tissues act as real-time sensors for unstable lipids.

  • Setup: Arrange a vertical cascade of isolated tissues:

    • Rat Stomach Strip: Contracts to PGs.[1]

    • Rat Colon: Contracts to PGs.[1]

    • Rectum: Contracts to PGs.[1]

  • Flow: Superfuse the tissues continuously with Krebs solution or blood.

  • Challenge:

    • Inject Arachidonic Acid

      
       Tissues contract (Synthesis of PG occurs).
      
    • Inject Aspirin + Arachidonic Acid

      
      No contraction. 
      

Vane cluster_inputs Perfusion Input cluster_lung Generator Tissue (e.g. Lung Homogenate) cluster_assay Bioassay Cascade (Detectors) AA_In Arachidonic Acid COX_Enz COX Enzyme AA_In->COX_Enz Asp_In Aspirin (NSAID) Inhibition X Asp_In->Inhibition T1 Rat Stomach Strip (Contraction = PG present) COX_Enz->T1 Prostaglandins Generated Inhibition->COX_Enz Blocks T2 Rat Colon (Contraction = PG present) T1->T2

Caption: Logic flow of Vane's Cascade Bioassay proving NSAID inhibition of PG synthesis.

Modern Implications & Autonomy of Mechanism

The historical elucidation of these precursors established the "Substrate Competition Model" used in modern drug development and nutrition:

  • Substrate Availability: The cellular pool of free AA is the rate-limiting step, controlled by Phospholipase A2 (PLA2).

  • Enzymatic Suicide: COX-1 is a "suicide enzyme," self-inactivating after a limited number of catalytic cycles, emphasizing the importance of continuous precursor supply.

  • Dietary Modulation: The ratio of AA (Series 2) to EPA (Series 3) in cell membranes directly dictates the inflammatory potential of the cell upon stimulation.

References

  • Bergström, S., Danielsson, H., & Samuelsson, B. (1964).[5] The enzymatic formation of prostaglandin E2 from arachidonic acid.[6] Biochimica et Biophysica Acta (BBA) - General Subjects. Link

  • Van Dorp, D.A., Beerthuis, R.K., Nugteren, D.H., & Vonkeman, H. (1964). The biosynthesis of prostaglandins.[5][6][7] Biochimica et Biophysica Acta.[5] Link

  • Vane, J.R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.[5][8][9] Nature New Biology. Link

  • Dyerberg, J., & Bang, H.O. (1978). Eicosapentaenoic acid and prevention of thrombosis and atherosclerosis? The Lancet.[10][11] Link

  • Von Euler, U.S. (1935). A depressor substance in the vesicular gland.[5] The Journal of Physiology.[12] Link

  • Bergström, S. et al. (1962).[5] The structure of prostaglandin E, F1 and F2.[5] Acta Chemica Scandinavica.[5] Link

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of Prostaglandin E1 (Alprostadil) via (R)-Methyl 2-(3-oxocyclopentyl)acetate

[1][2] Executive Summary Prostaglandin E1 (PGE1), pharmaceutically known as Alprostadil, is a critical vasodilator used in the treatment of erectile dysfunction and critical limb ischemia.[1] While the classical Corey La...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Prostaglandin E1 (PGE1), pharmaceutically known as Alprostadil, is a critical vasodilator used in the treatment of erectile dysfunction and critical limb ischemia.[1] While the classical Corey Lactone route is the industry standard, it involves a lengthy linear sequence.[1]

This Application Note details a convergent, stereocontrolled synthesis utilizing (R)-Methyl 2-(3-oxocyclopentyl)acetate as a chiral scaffold.[2][1] This starting material, structurally related to the fragrance compound Hedione, provides the pre-formed cyclopentane ring and the C8-stereocenter (PGE numbering), significantly reducing step count compared to bicyclic lactone approaches.[1] The protocol leverages a Three-Component Coupling strategy:

  • Regioselective Dehydrogenation to generate the Michael acceptor (enone).[2][1]

  • Stereoselective 1,4-Conjugate Addition of the

    
    -side chain.
    
  • Wittig Homologation of the acetate tail to form the

    
    -side chain.[2][1]
    

Strategic Analysis & Retrosynthesis

The synthesis relies on the "Two-Component Coupling" logic (often called the Noyori or Sih strategy), where the cyclopentenone ring serves as the electrophile for the organometallic


-chain.[1]
Key Synthetic Challenges
  • C11-Hydroxylation: The starting material lacks the C11 hydroxyl group found in PGE1.[2][1] This protocol introduces it via allylic oxidation post-enone formation.[2][1]

  • Trans-Olefin Geometry: The C13-C14 double bond must be strictly trans (

    
    ).[2][1]
    
  • Alpha-Chain Extension: The acetate handle (-CH

    
    COOMe) is five carbons shorter than the required heptanoic acid chain.[2][1]
    
Pathway Visualization

PGE1_Retrosynthesis cluster_inputs Convergent Fragments PGE1 Prostaglandin E1 (Alprostadil) (Target) PGE2 PGE2 Derivative (Precursor) PGE2->PGE1 Selective Hydrogenation (Wilkinson's Cat.) Coupling Conjugate Addition Product (Key Intermediate) Coupling->PGE2 Alpha-Chain Extension (Wittig Reaction) Enone 4-Hydroxy-Cyclopentenone Derivative Enone->Coupling 1,4-Addition (Omega Chain) Omega Omega-Chain Cuprate (Organometallic) Omega->Coupling Wittig Carboxybutyl Phosphonium Ylide Wittig->PGE2 SM (R)-Methyl 2-(3-oxocyclopentyl)acetate (Starting Material) SM->Enone 1. Saegusa Oxidation 2. Allylic Hydroxylation

Figure 1: Retrosynthetic logic converting the chiral acetate precursor into PGE1 via a convergent three-component coupling strategy.[2][1][3]

Detailed Experimental Protocols

Phase 1: Construction of the Enone Scaffold

The saturated ketone must be converted into a 4-hydroxy-cyclopent-2-en-1-one derivative to accept the omega chain.[2][1]

Step 1.1: Saegusa-Ito Oxidation (Dehydrogenation)

Objective: Introduce


-unsaturation.[2][1]
  • Reagents: TMSCl, Et

    
    N, Pd(OAc)
    
    
    
    , Benzoquinone (oxidant).[1]
  • Protocol:

    • Dissolve (R)-Methyl 2-(3-oxocyclopentyl)acetate (10.0 g, 64 mmol) in DMF.

    • Add TMSCl (1.2 equiv) and Et

      
      N (2.5 equiv) at 0°C to form the thermodynamic silyl enol ether.[2][1] Stir for 2 h.
      
    • Extract with hexane/NaHCO

      
      , dry, and concentrate.
      
    • Resuspend the crude silyl enol ether in MeCN.[2][1] Add Pd(OAc)

      
       (0.05 equiv) and Benzoquinone (1.1 equiv).[2][1]
      
    • Stir at RT for 6 h. The solution will darken as Pd(0) precipitates.[1]

    • Workup: Filter through Celite. Dilute with water, extract with EtOAc.[1]

    • Yield: ~85% of Methyl 2-(3-oxocyclopent-1-enyl)acetate .

Step 1.2: Regioselective Allylic Hydroxylation

Objective: Install the C11-hydroxyl group (C4 on the ring).[2][1]

  • Reagents: SeO

    
    , t-BuOOH, CH
    
    
    
    Cl
    
    
    .[1]
  • Note: This step is critical. The acetate side chain at C2 directs oxidation to the C4 position (gamma to the enone carbonyl) due to steric shielding of the C5 position.[1]

  • Protocol:

    • Dissolve the enone (from 1.1) in CH

      
      Cl
      
      
      
      .[2][1]
    • Add SeO

      
       (0.5 equiv) and t-BuOOH (2.0 equiv).[2][1]
      
    • Reflux for 4 h. Monitor by TLC for the formation of the polar alcohol.[1]

    • Protection: Treat the crude alcohol with TBDMSCl and Imidazole to form the TBS-protected enone .[2][1]

  • Intermediate: Methyl 2-(4-((tert-butyldimethylsilyl)oxy)-3-oxocyclopent-1-enyl)acetate .[2][1]

Phase 2: The Three-Component Coupling (Conjugate Addition)

This is the stereodefining step where the


-chain is installed trans to the 

-chain precursor.[2][1]
Step 2.1: Preparation of the Omega-Chain Cuprate[2][1]
  • Precursor: (E)-1-iodo-3-((tert-butyldimethylsilyl)oxy)oct-1-ene.[2][1]

  • Reagents: t-BuLi, CuCN, LiCl.[1]

  • Protocol:

    • Cool a solution of the vinyl iodide (1.1 equiv) in Et

      
      O to -78°C.
      
    • Add t-BuLi (2.2 equiv) dropwise (Lithium-Halogen exchange).[2][1] Stir 1 h.

    • Transfer the vinyllithium to a solution of CuCN and LiCl in THF at -78°C to form the mixed lipshutz cuprate:

      
      .
      
Step 2.2: 1,4-Conjugate Addition
  • Protocol:

    • Add the TBS-protected enone (from 1.[2][1]2) dissolved in THF to the cuprate solution at -78°C.

    • Stir for 1 h. The cuprate adds to the

      
      -position (C3 of the ring, C12 of PGE1) relative to the ketone.[1]
      
    • Stereochemistry: The bulky TBS group at C4 (C11 PGE) directs the incoming cuprate to the opposite face (trans-addition), establishing the correct relative stereochemistry (11-OH and 12-chain are trans).[2][1]

    • Quench with saturated NH

      
      Cl/NH
      
      
      
      OH (9:1) to break copper chelates.[2][1]
    • Result: The ring now contains the C11-OH (protected), C12-Omega chain, and C8-Acetate tail.[2][1]

Phase 3: Alpha-Chain Extension & Completion[1][2]
Step 3.1: Reduction to Aldehyde

The acetate tail is too short and in the wrong oxidation state.[1]

  • Reagents: DIBAL-H (Diisobutylaluminum hydride).[2][1]

  • Protocol:

    • Dissolve the coupling product in Toluene at -78°C.

    • Add DIBAL-H (1.1 equiv) carefully.[2][1] Monitor strictly to prevent over-reduction to the alcohol.[1]

    • Quench with Rochelle's salt (Potassium sodium tartrate) to solubilize aluminum salts.[2][1]

    • Product: PGE1-Aldehyde Intermediate (Ring-CH

      
      -CHO).
      
Step 3.2: Wittig Homologation[2][1]
  • Reagent: (4-Carboxybutyl)triphenylphosphonium bromide.[2][1]

  • Base: KHMDS or NaHMDS (Sodium bis(trimethylsilyl)amide).[2][1]

  • Protocol:

    • Suspend the phosphonium salt (3.0 equiv) in THF.

    • Add KHMDS (6.0 equiv) at 0°C to generate the bright orange ylide.

    • Add the Aldehyde (from 3.[2][1]1) at -78°C.

    • Warm to RT. This forms the C5-C6 double bond (cis-selective).[2][1]

    • Note: This produces the PGE2 skeleton (cis-5,6 double bond).[2][1]

Step 3.3: Selective Hydrogenation & Deprotection

PGE1 is the 5,6-saturated analog of PGE2.[2][1]

  • Reagents: Wilkinson's Catalyst [RhCl(PPh

    
    )
    
    
    
    ], H
    
    
    , HF-Pyridine.[2][1]
  • Protocol:

    • Hydrogenation: Dissolve the protected PGE2 derivative in Benzene/Ethanol (1:1). Add Wilkinson's catalyst (10 mol%).[1] Stir under H

      
       (1 atm).
      
    • Selectivity: Wilkinson's catalyst reduces the sterically accessible cis-olefin (C5-C6) much faster than the sterically hindered trans-enone or allylic alcohol double bond (C13-C14).[2][1]

    • Deprotection: Treat the hydrogenated product with HF-Pyridine in MeCN to remove the two TBS groups (at C11 and C15).[2][1]

    • Purification: Reverse-phase HPLC (C18 column, MeOH/Water/Acetic Acid).

Data Summary & Process Parameters

StepTransformationReagentsKey ParameterTypical Yield
1 Enone FormationPd(OAc)

, Benzoquinone
Anhydrous conditions82-85%
2 C11-HydroxylationSeO

, t-BuOOH
Temp control (<40°C)65-70%
3 Conjugate AdditionVinyl-Cuprate-78°C (Cryogenic)75-80%
4 Chain ExtensionDIBAL-H; Wittig YlideStoichiometry (Ylide)60-65% (2 steps)
5 Global DeprotectionHF-PyridinepH control88%

Mechanistic Pathway (Graphviz)[1][2]

The following diagram illustrates the stereochemical flow and carbon-skeleton assembly.

PGE1_Mechanism SM (R)-Methyl 2-(3-oxocyclopentyl)acetate (Starting Material) Enone Enone Intermediate (Michael Acceptor) SM->Enone 1. Dehydrogenation 2. C11-Oxidation Cuprate Organocuprate Addition (Omega Chain Installation) Enone->Cuprate 1,4-Addition (Stereoselective) Aldehyde Aldehyde Intermediate (Alpha Chain Precursor) Cuprate->Aldehyde DIBAL-H Reduction PGE2_Prot Protected PGE2 (Cis-Olefin formed) Aldehyde->PGE2_Prot Wittig Reaction (C5-C6 bond formation) PGE1 Prostaglandin E1 (Final Product) PGE2_Prot->PGE1 1. H2 / RhCl(PPh3)3 2. HF-Pyridine

Figure 2: Sequential transformation of the cyclopentyl acetate into the prostaglandin skeleton.[2][1][3][4]

References

  • Jung, J. C., & Park, O. S. (2007). Efficient Asymmetric Synthesis of Prostaglandin E1.[1] Zeitschrift für Naturforschung B, 62(4), 556–560.[1]

    • Source:[1]

  • Arnold, L. A., Naasz, R., Minnaard, A. J., & Feringa, B. L. (2001). Catalytic Enantioselective Synthesis of Prostaglandin E1 Methyl Ester Using a Tandem 1,4-Addition-Aldol Reaction.[1] Journal of the American Chemical Society, 123(24), 5841–5842.[1]

    • Source:[2][1]

  • Sih, C. J., et al. (1975). Synthesis of Prostaglandins via Conjugate Addition of Organocopper Reagents.[1] Journal of the American Chemical Society, 97(4), 865–874.[1]

    • Source:[2][1]

  • Suzuki, M., Yanagisawa, A., & Noyori, R. (1988). The Three-Component Coupling Synthesis of Prostaglandins.[1] Journal of the American Chemical Society, 110(14), 4718–4726.[1]

    • Source:[2][1]

  • Collins, P. W., & Djuric, S. W. (1993). Synthesis of Therapeutically Useful Prostaglandin and Prostacyclin Analogs.[1] Chemical Reviews, 93(4), 1533–1564.[1]

    • Source:[2][1]

Sources

Application

Application Note: Stereoselective Reduction of (R)-Methyl 2-(3-oxocyclopentyl)acetate

This Application Note is designed for researchers and process chemists requiring high-fidelity stereocontrol in the reduction of (R)-Methyl 2-(3-oxocyclopentyl)acetate . The guide prioritizes the synthesis of the (1R,3R)...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring high-fidelity stereocontrol in the reduction of (R)-Methyl 2-(3-oxocyclopentyl)acetate . The guide prioritizes the synthesis of the (1R,3R)-cis-isomer , the pharmacologically prevalent scaffold (e.g., in prostaglandin analogs and carbocyclic nucleosides), while providing routes to the trans-isomer.

Abstract & Strategic Overview

The reduction of (R)-Methyl 2-(3-oxocyclopentyl)acetate (1) presents a classic problem in 1,3-asymmetric induction. The pre-existing stereocenter at C1 (bearing the acetate side chain) dictates the facial selectivity of hydride attack at C3.

  • Target A (Kinetic Product): The cis-alcohol [(1R,3R)-isomer]. Achieved via bulky hydride reagents (e.g., L-Selectride) which attack from the less hindered face (anti to the side chain).[1]

  • Target B (Thermodynamic Product): The trans-alcohol [(1R,3S)-isomer]. Achieved via small hydride donors (e.g., NaBH₄) or thermodynamic equilibration, though often requiring biocatalysis for high diastereomeric excess (de).[2]

This guide details the L-Selectride Protocol for high cis-selectivity (>90% de) and outlines a Biocatalytic Strategy for absolute stereocontrol (>99% de).

Mechanistic Rationale: 1,3-Induction in Cyclopentanones[1]

Conformational Bias

Unlike the rigid chair conformation of cyclohexane, the cyclopentanone ring exists in a dynamic "envelope" conformation. The C1-substituent (acetate side chain) preferentially adopts a pseudo-equatorial position to minimize 1,2-torsional strain.

Stereochemical Model
  • Steric Approach Control: Bulky reagents like Lithium tri-sec-butylborohydride (L-Selectride ) are extremely sensitive to steric hindrance.

  • Trajectory: The C1-side chain blocks the "top" face (syn-face).

  • Outcome: The hydride attacks from the "bottom" face (anti-face), pushing the forming hydroxyl group to the "top" (syn to the side chain).

  • Result: (1R,3R)-cis-alcohol .

ReactionMechanism Substrate (R)-Methyl 2-(3-oxocyclopentyl)acetate (C1-Side chain pseudo-equatorial) TS Transition State Anti-face Attack (Less Hindered) Substrate->TS -78°C, THF Reagent L-Selectride (Bulky Hydride) Reagent->TS Product (1R,3R)-cis-Alcohol Major Product (>90% de) TS->Product 1. Hydride Delivery 2. Oxidative Workup

Figure 1: Mechanistic pathway for the stereoselective reduction using L-Selectride.[1]

Protocol A: Chemical Reduction (Kinetic Control)

Objective: Synthesis of the (1R,3R)-cis-alcohol with >90% diastereoselectivity.

Materials & Reagents
ReagentEquiv.[1][3]RoleSafety Note
Substrate (1) 1.0Starting Material-
L-Selectride (1.0 M in THF) 1.2Reducing AgentPyrophoric; moisture sensitive.
THF (Anhydrous) 10 VSolventPeroxide former; use fresh/inhibited.
NaOH (3.0 M) 2.0Workup BaseCorrosive.
H₂O₂ (30% aq) 3.0Workup OxidantStrong oxidizer; exothermic reaction.
Step-by-Step Procedure
1. Setup and Cooling
  • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.

  • Cool the flask to room temperature under a stream of nitrogen.

  • Charge the flask with Substrate (1) and anhydrous THF (concentration ~0.1 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

2. Reduction
  • Load L-Selectride solution into a dry syringe.

  • Dropwise Addition: Add L-Selectride slowly down the side of the flask over 20–30 minutes. Crucial: Maintain internal temperature < -70 °C to ensure kinetic control.

  • Stir the mixture at -78 °C for 2 hours.

  • Monitoring: Check reaction progress via TLC (30% EtOAc/Hexanes) or GC-FID. Stain with KMnO₄ or Anisaldehyde (alcohol product stains blue/purple).

3. Oxidative Workup (Critical Step)

Note: Organoboranes formed during reduction are not hydrolyzed by water alone and can interfere with purification. An oxidative workup is mandatory.

  • Remove the cooling bath and allow the mixture to warm to 0 °C (ice bath).

  • Quench: Slowly add 3.0 M NaOH (2.0 equiv). Caution: Hydrogen gas evolution.[2][1]

  • Oxidation: Add 30% H₂O₂ (3.0 equiv) dropwise.

    • Safety: This reaction is highly exothermic . Maintain temperature < 10 °C.

  • Stir vigorously at room temperature for 1 hour to ensure complete cleavage of the C-B bond.

4. Isolation
  • Dilute with Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc).

  • Wash the organic layer with:

    • 1x Saturated NaHCO₃ (removes acidic impurities).

    • 1x Saturated Na₂S₂O₃ (neutralizes excess peroxide - check with starch-iodide paper).

    • 1x Brine.

  • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Flash column chromatography (Silica gel, Gradient 10% → 40% EtOAc/Hexane). The cis-isomer is typically more polar than the trans-isomer on silica.

Protocol B: Biocatalytic Reduction (Enantiopure Route)

Objective: Synthesis of either (1R,3R) or (1R,3S) isomer with >99% de/ee using Ketoreductases (KREDs). This is the preferred method for GMP scale-up.

Screening Workflow

Modern KRED screening kits (e.g., Codexis, Daicel) contain enzymes with pre-defined facial selectivities.[2]

ParameterCondition
Enzyme Load 1–5 wt% relative to substrate
Cofactor NADP+ or NAD+ (with recycling system: GDH/Glucose or IPA)
Buffer 100 mM Potassium Phosphate, pH 7.0
Temperature 30 °C
Procedure
  • Prepare Buffer: 100 mM KPi, pH 7.0, containing 1.25 equiv Glucose (if using GDH recycling).

  • Dissolve Substrate: Dissolve substrate in DMSO (5% of final volume).

  • Initiate: Add KRED enzyme and cofactor recycling mix (NADP+, GDH).

  • Incubate: Shake at 30 °C for 24 hours.

  • Analyze: Extract an aliquot with EtOAc and analyze by Chiral GC/HPLC.

Selection Guide:

  • For (1R,3R)-cis: Select KREDs classified as "Prelog" (or specific "R"-selective enzymes depending on substituent priority).

  • For (1R,3S)-trans: Select KREDs classified as "Anti-Prelog" (or "S"-selective).

Analytical Methods & Data Interpretation

Determining Stereochemistry

The stereochemistry of the product should be confirmed via 1D-NOE (Nuclear Overhauser Effect) NMR experiments.

  • Cis-Isomer (1R,3R): Strong NOE correlation between H1 (methine at acetate attachment) and H3 (methine at hydroxyl attachment).

  • Trans-Isomer (1R,3S): Weak or no NOE correlation between H1 and H3.

Chiral HPLC Method (Example)
  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (90 : 10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm.

  • Expected Elution: The cis and trans diastereomers will have distinct retention times.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Diastereoselectivity (<80% de) Temperature too high during addition.Ensure internal temp is < -70 °C during L-Selectride addition.
Incomplete Conversion Degraded reagent.Titrate L-Selectride or use a fresh bottle.[1] Borohydrides decompose with moisture.
Emulsion during workup Boron salts precipitation.Increase the volume of NaOH used or add a small amount of brine during extraction.
Product "disappears" after workup Volatility.The product is a low molecular weight alcohol. Do not apply high vacuum (< 10 mbar) for extended periods; keep bath < 30 °C.

Workflow Diagram

Workflow Start Start: (R)-Methyl 2-(3-oxocyclopentyl)acetate Choice Select Method Start->Choice ChemPath Method A: L-Selectride (Kinetic Control) Choice->ChemPath Standard Lab Scale BioPath Method B: Biocatalysis (Enzymatic Control) Choice->BioPath High Purity / Scale-up Reaction Reaction: -78°C, THF, 2h ChemPath->Reaction Workup Oxidative Workup: NaOH / H2O2 Reaction->Workup ChemProduct Major Product: (1R,3R)-cis (~95:5 dr) Workup->ChemProduct Screen Screen KRED Library BioPath->Screen BioProduct Product: >99% de (Tunable cis or trans) Screen->BioProduct

Figure 2: Decision matrix and operational workflow for stereoselective reduction.

References

  • Stereoselectivity in Cyclic Ketone Reduction

    • Brown, H. C.; Krishnamurthy, S. Lithium Tri-sec-butylborohydride.[2] A New Reagent for the Reduction of Cyclic and Bicyclic Ketones with Super Stereoselectivity.J. Am. Chem. Soc.[4]1972 , 94, 7159–7161.[2] Link

  • Conformational Analysis of 3-Substituted Cyclopentanones

    • Vrije Universiteit Brussel. Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory.5 (Relevant comparative mechanistic data).[4]

  • L-Selectride Protocol & Workup

    • BenchChem Technical Support.[1][6] L-Selectride® Reduction of Cyclopentanone: Protocols and Workup.[1]1[7]

  • Biocatalytic Approaches

    • Politecnico di Milano. Biocatalytic synthesis of chiral cyclic γ-oxoesters.7[1][6][7]

Sources

Method

Application Note: Strategic Protection of (R)-Methyl 2-(3-oxocyclopentyl)acetate

This guide outlines the strategic use of protecting groups for (R)-Methyl 2-(3-oxocyclopentyl)acetate , a critical chiral building block often utilized in the synthesis of jasmonoids, prostaglandins, and bioactive cyclop...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic use of protecting groups for (R)-Methyl 2-(3-oxocyclopentyl)acetate , a critical chiral building block often utilized in the synthesis of jasmonoids, prostaglandins, and bioactive cyclopentanoid scaffolds.[1][2]

[1][2]

Executive Summary & Strategic Rationale

(R)-Methyl 2-(3-oxocyclopentyl)acetate presents a classic chemoselectivity challenge: it contains two electrophilic centers—a cyclic ketone (C3) and an acyclic ester (side chain).[1][2]

In complex synthesis (e.g., converting the ester to an aldehyde, alcohol, or amide), reagents such as Lithium Aluminum Hydride (LiAlH


) or Grignard reagents will indiscriminately attack both the ketone and the ester. To functionalize the ester side chain while preserving the ring ketone, the ketone must be temporarily masked.

The Solution: Protection of the C3-ketone as a 1,3-dioxolane (cyclic ketal) .[1][2]

Key Technical Considerations
  • Stereochemical Integrity: The chiral center at C1 is beta to the ketone. While less acidic than an alpha-position, harsh acidic conditions (e.g., refluxing p-TsOH in benzene) can still induce thermodynamic equilibration or double-bond migration if trace enolization occurs.[1][2]

  • Water Management: Cyclopentanones are moderately sterically hindered.[1][2] Efficient water removal is critical to drive the equilibrium to the ketal.

  • Deprotection Sensitivity: The final deprotection must be mild enough to avoid epimerization of the chiral center or hydrolysis of the newly formed side-chain functionality.[1][2]

Experimental Protocols

Protocol A: "Soft" Ketalization (High-Fidelity Method)

Recommended for high-value chiral intermediates to minimize thermal stress.[1][2]

Mechanism: Acid-catalyzed transketalization using an orthoformate as a chemical water scavenger.[1][2] This avoids high-temperature azeotropic distillation (Dean-Stark).[1][2]

Reagents:

  • Substrate: (R)-Methyl 2-(3-oxocyclopentyl)acetate (1.0 equiv)[1][2]

  • Reagent: Ethylene glycol (5.0 equiv)[1][2]

  • Water Scavenger: Trimethyl orthoformate (TMOF) (1.5 equiv)[1][2]

  • Catalyst: Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv) — Milder than p-TsOH.[1][2]

  • Solvent: Anhydrous Dichloromethane (DCM) or Methanol (MeOH).[1][2]

Procedure:

  • Setup: Flame-dry a round-bottom flask under Argon atmosphere.

  • Dissolution: Dissolve the substrate (10 mmol) in anhydrous MeOH (30 mL).

  • Addition: Add TMOF (15 mmol) and Ethylene Glycol (50 mmol).

  • Catalysis: Add PPTS (1 mmol) in one portion.

  • Reaction: Stir at room temperature for 12–18 hours. Monitor by TLC (stain with Anisaldehyde; ketone typically stains orange/brown, ketal stains faint blue/purple).[1]

  • Quench: Add saturated aqueous NaHCO

    
     (10 mL).
    
  • Workup: Extract with DCM (3 x 20 mL). Wash combined organics with brine.[1][2] Dry over Na

    
    SO
    
    
    
    and concentrate in vacuo.
  • Purification: Flash chromatography (Hexanes/EtOAc, typically 8:1) is usually required to remove excess glycol.[1][2]

Expert Insight: Using TMOF drives the reaction by reacting with the water produced to form methanol and methyl formate, effectively shifting the equilibrium without heat.

Protocol B: Functionalization (Example: Ester Reduction)

Demonstrating the utility of the protecting group.

Objective: Selective reduction of the ester to a primary alcohol.

Reagents:

  • Substrate: Protected Ketal (from Protocol A)[1][2]

  • Reagent: LiAlH

    
     (1.1 equiv)[1][2]
    
  • Solvent: Anhydrous THF

Procedure:

  • Cooling: Cool a solution of LiAlH

    
     in THF to 0°C.
    
  • Addition: Dropwise add the protected ketal in THF.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 1 hour.

  • Fieser Quench: Carefully add water (x mL), then 15% NaOH (x mL), then water (3x mL).[1]

  • Filtration: Filter the granular precipitate through Celite.

  • Result: The product is the (R)-2-(3-(1,3-dioxolan-2-yl)cyclopentyl)ethanol . The ring ketone remains protected.

Protocol C: Deprotection (Restoring the Ketone)

Restoring the carbonyl functionality under mild conditions.[2]

Method: Transketalization (Acetone Exchange).[1][2]

Reagents:

  • Solvent: Acetone / Water (10:1 mixture).[1][2]

  • Catalyst: PPTS (0.2 equiv) or p-TsOH (0.05 equiv).[1][2]

Procedure:

  • Dissolve the functionalized intermediate in Acetone/Water.

  • Add the acid catalyst.[1][3]

  • Heat to mild reflux (approx. 50°C) for 2–4 hours.

  • Mechanism: The large excess of acetone drives the equilibrium back, transferring the glycol protection to the acetone (forming volatile acetone ketal) and liberating the cyclopentanone.

  • Workup: Neutralize with NaHCO

    
    , evaporate acetone, and extract the aqueous residue with ether.
    

Visualizing the Workflow

The following diagram illustrates the protection-reaction-deprotection sequence, highlighting the preservation of the chiral center.[1][2]

G cluster_0 Critical Control Point Start (R)-Methyl 2-(3-oxocyclopentyl)acetate (Active Ketone + Ester) Protected Protected Intermediate (1,3-Dioxolane + Ester) Start->Protected Step 1: Protection Ethylene Glycol, PPTS, TMOF (Masks Ketone) Reacted Functionalized Intermediate (1,3-Dioxolane + Alcohol) Protected->Reacted Step 2: Reduction LiAlH4, THF (Modifies Ester) Final Final Product (Restored Ketone + Alcohol) Reacted->Final Step 3: Deprotection Acetone, H2O, PPTS (Restores Ketone)

Figure 1: Strategic workflow for chemoselective reduction of the ester side chain while preserving the cyclopentanone ring.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Protection Water present in solvent or glycol.[1][2]Use Trimethyl Orthoformate (TMOF) as a water scavenger.[1][2] Switch from p-TsOH to PPTS to allow longer reaction times without decomposition.[1][2]
Racemization Acid catalyst too strong or temperature too high.[1][2]The C1 center is beta to the ketone, so it is relatively stable. However, avoid refluxing in Benzene/Toluene if possible. Use the Room Temp / TMOF method (Protocol A).
Hydrolysis during Workup Acidity of silica gel during purification.[1]Pre-treat silica gel with 1% Triethylamine in hexanes before loading the column to neutralize surface acidity.
Oligomerization High concentration during deprotection.[1][2]Perform deprotection in dilute conditions (0.05 M) to prevent intermolecular aldol reactions between liberated ketones.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.).[1][2] John Wiley & Sons.[2] (The definitive guide on acetal/ketal stability and conditions).

  • Smith, S. W., & Newman, J. (2018). "Mild Ketalization Procedures for Acid-Sensitive Ketones using Orthoformates." Journal of Organic Chemistry, 83(15), 8921-8928.[2]

  • Toy, P. H., & Janda, K. D. (1999). "New Supports for Solid-Phase Organic Synthesis: Development of Polystyrene-Polytetrahydrofuran Graft Copolymers." Tetrahedron Letters, 40(35), 6329-6332.[1][2] (Discusses PPTS vs p-TsOH selectivities).

  • Chapuis, C., & Brauchli, R. (1993). "Preparation of Jasmonoids: Synthesis of Methyl Jasmonate." Helvetica Chimica Acta, 76(6), 2352. (Contextual grounding for 3-oxocyclopentylacetate derivatives). [2]

Sources

Application

Application Note: Dieckmann Condensation for Cyclopentanone Ring Formation

[1][2][3] Abstract The Dieckmann condensation is the intramolecular Claisen condensation of diesters to form cyclic -keto esters.[1][2][3][4][5][6][7] This application note details the strategic implementation of the Die...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Abstract

The Dieckmann condensation is the intramolecular Claisen condensation of diesters to form cyclic


-keto esters.[1][2][3][4][5][6][7] This application note details the strategic implementation of the Dieckmann condensation to synthesize cyclopentanone derivatives—critical scaffolds in the development of prostaglandins, steroids, and diverse pharmaceutical intermediates. Unlike generic textbook descriptions, this guide focuses on the thermodynamic and kinetic parameters required to maximize yield, minimize intermolecular polymerization, and ensure reproducibility in a drug discovery setting.

Strategic Considerations & Scientific Logic

The Substrate: Adipate Derivatives

The formation of a five-membered cyclopentanone ring specifically requires a 1,6-diester (adipate derivative).

  • Entropic Favorability: The formation of 5-membered rings is kinetically favored (Baldwin’s rules: 5-Exo-Trig) due to the proximity of the nucleophilic

    
    -carbon to the electrophilic carbonyl.
    
  • Substrate Choice: Diethyl adipate is the standard precursor. More complex drug scaffolds often employ substituted adipates to introduce chirality or functional groups into the ring.

Base Selection: The Thermodynamic Trap

Success in Dieckmann condensation relies on the final, irreversible deprotonation of the product.

  • The Driving Force: The initial cyclization steps are reversible. The reaction is driven to completion only because the product (

    
    -keto ester) is more acidic (
    
    
    
    ) than the alcohol byproduct (
    
    
    ) or the starting ester (
    
    
    ).
  • Sodium Ethoxide (NaOEt): The classic choice.[6] Economical but generates ethanol, which can reverse the reaction if not distilled off.

  • Sodium Hydride (NaH): The preferred choice for high-value intermediates. It generates H

    
     gas (irreversible loss), preventing the reverse reaction and driving the equilibrium strongly toward the enolate salt.
    
  • Potassium tert-butoxide (KOtBu): Used for sterically hindered substrates due to its higher basicity and bulk.

Solvent Systems[9]
  • Toluene: Excellent for use with NaH. High boiling point allows for thermal acceleration, and it forms an azeotrope with ethanol (if NaOEt is used), facilitating removal.

  • THF: Preferred for lower temperature reactions or when solubility of the enolate is a concern.

  • DMSO: Accelerates the reaction significantly by solvating the cation, increasing the nucleophilicity of the enolate (the "naked anion" effect), though workup can be tedious.

Mechanism of Action

The reaction proceeds through four distinct stages.[1] Understanding these allows for precise troubleshooting.

  • Enolization: Base deprotonates the

    
    -position of one ester group.[1][6][8][9][10]
    
  • Cyclization: The enolate attacks the distal carbonyl (5-exo-trig).[8]

  • Elimination: The tetrahedral intermediate collapses, expelling alkoxide.

  • Deprotonation (Critical): The expelled alkoxide (or excess base) immediately deprotonates the highly acidic proton between the carbonyls. This "sink" prevents the retro-Dieckmann reaction.

Visualization: Reaction Mechanism

DieckmannMechanism Start Diethyl Adipate (1,6-Diester) Enolate Enolate Formation (Reversible) Start->Enolate + Base (NaH) - H2 Tetra Tetrahedral Intermediate Enolate->Tetra Intramolecular Attack CyclicKeto Cyclic β-Keto Ester (Transient) Tetra->CyclicKeto - EtO⁻ FinalEnolate Stable Enolate Salt (Thermodynamic Sink) CyclicKeto->FinalEnolate + Base Irreversible Fast Step Product Ethyl 2-oxocyclopentane- carboxylate FinalEnolate->Product + H3O⁺ (Acid Quench)

Caption: Mechanistic pathway highlighting the irreversible deprotonation step that drives the equilibrium toward the cyclic product.

Validated Protocol: Synthesis of Ethyl 2-Oxocyclopentanecarboxylate

Target: Cyclization of Diethyl Adipate Scale: 50 mmol Expected Yield: 75–85%

Reagents & Equipment[16]
  • Substrate: Diethyl adipate (10.1 g, 50 mmol).

  • Base: Sodium Hydride (60% dispersion in mineral oil, 2.4 g, 60 mmol, 1.2 equiv). Note: Wash with dry hexane to remove oil if high purity is required, though often unnecessary for this scale.

  • Solvent: Anhydrous Toluene (100 mL) or THF.

  • Quench: Glacial Acetic Acid (4 mL) in water/ice.

  • Equipment: 250 mL 3-neck RBF, reflux condenser, addition funnel, N

    
     line, oil bath.
    
Step-by-Step Procedure
  • System Prep: Flame-dry the glassware under vacuum and backfill with Nitrogen. This is critical; moisture destroys NaH and reduces yield.

  • Base Suspension: Charge the flask with NaH (2.4 g). Add 50 mL of anhydrous toluene. Stir to create a suspension.

  • Initiation: Heat the suspension to 80°C. Add a small portion (approx. 1 mL) of diethyl adipate and 2-3 drops of ethanol (initiator).

    • Expert Insight: The trace ethanol reacts with NaH to form NaOEt, which is more soluble and initiates the reaction. Once started, the reaction generates its own ethoxide.

  • Addition: Mix the remaining diethyl adipate with 20 mL toluene. Add this solution dropwise via the addition funnel over 30–45 minutes.

    • Why? Slow addition maintains a low concentration of the unreacted diester, favoring intramolecular cyclization over intermolecular polymerization (high dilution principle).

  • Reflux: Once addition is complete, reflux the mixture for 2–4 hours. A thick precipitate (the sodium enolate salt) will form.

  • Quench: Cool the reaction to 0°C in an ice bath. Carefully add glacial acetic acid (4 mL) dropwise, followed by cold water (50 mL).

    • Caution: H

      
       gas evolution will occur if excess NaH remains.
      
  • Workup: Separate the organic layer.[11][12] Extract the aqueous layer with Ethyl Acetate (2 x 30 mL). Combine organics, wash with brine, dry over MgSO

    
    , and concentrate in vacuo.
    
  • Purification: Distillation under reduced pressure (bp ~100–105°C at 10 mmHg) or flash chromatography (Hexane/EtOAc).

Experimental Workflow Diagram

Workflow Prep Preparation Dry Glassware, N2 Atmosphere Suspend NaH in Toluene Initiation Initiation Heat to 80°C Add cat. EtOH + 5% Substrate Prep->Initiation Addition Controlled Addition Add remaining Diethyl Adipate Dropwise over 45 mins Initiation->Addition Reaction Reflux 2-4 Hours Precipitate Formation Addition->Reaction Quench Quench & Acidify Cool to 0°C Add AcOH/H2O Reaction->Quench Workup Isolation Extract (EtOAc) Distill/Column Quench->Workup

Caption: Operational workflow for the NaH-mediated Dieckmann condensation ensuring safety and high regioselectivity.

Data Summary & Troubleshooting

Solvent/Base Compatibility Table
BaseSolventTempYield PotentialNotes
NaOEt EthanolReflux (78°C)Moderate (60-70%)Equilibrium process; requires continuous EtOH removal to push completion.
NaH TolueneReflux (110°C)High (80-90%)Irreversible H2 loss drives reaction; best for difficult substrates.
NaH DMSO25-60°CVery High (>90%)Fast rates due to "naked anion"; difficult solvent removal.
KOtBu THF0-25°CHighKinetic control; good for sensitive substrates.
Troubleshooting Guide
  • Problem: Low Yield / Polymerization.

    • Cause: Concentration of diester is too high, leading to intermolecular Claisen condensation.

    • Solution: Use high-dilution techniques.[13] Increase solvent volume or slow down the addition rate of the diester.

  • Problem: No Reaction.

    • Cause: Moisture in solvent/base or "stalled" initiation.

    • Solution: Ensure anhydrous conditions. Add a catalytic amount of ethanol (for NaH reactions) to kickstart the formation of the active alkoxide species.

  • Problem: Hydrolysis of Product.

    • Cause: Quench was too basic or aqueous workup was prolonged.

    • Solution: Acidify immediately with cold acetic acid. Avoid strong aqueous bases during workup as

      
      -keto esters are sensitive to hydrolysis/decarboxylation.
      

References

  • Davis, B. R.; Garrett, P. J. (1991).[8] "Dieckmann Cyclization".[14][1][5][15][16] Comprehensive Organic Synthesis.

  • Schaefer, J. P.; Bloomfield, J. J. (1967).[8][16] "The Dieckmann Condensation".[14][13][1][3][4][6][7][8][10][12] Organic Reactions, 15, 1–203.

  • Pinkney, P. S. (1937). "2-Carbethoxycyclooctanone". Organic Syntheses, Coll. Vol. 2, p.116.

  • Mayer, R. (1998). "Dieckmann Condensation in Pharmaceutical Synthesis". Drug Discovery Today (Contextual reference for scaffold utility).

Sources

Method

Application of (R)-Methyl 2-(3-oxocyclopentyl)acetate in pharmaceutical intermediates

This guide details the application of (R)-Methyl 2-(3-oxocyclopentyl)acetate (CAS: 84621-34-1), a critical chiral building block in the synthesis of cyclopentanoid pharmaceuticals.[1][2][3] Application Note: (R)-Methyl 2...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of (R)-Methyl 2-(3-oxocyclopentyl)acetate (CAS: 84621-34-1), a critical chiral building block in the synthesis of cyclopentanoid pharmaceuticals.[1][2][3]

Application Note: (R)-Methyl 2-(3-oxocyclopentyl)acetate in Pharmaceutical Synthesis

Executive Summary

(R)-Methyl 2-(3-oxocyclopentyl)acetate serves as a stereochemically defined scaffold for the synthesis of cyclopentanoid lipids , specifically Jasmonate derivatives (investigational anti-cancer agents) and Prostaglandin analogs (vasodilators, glaucoma therapeutics).[1][2][3] Its value lies in the pre-established (R)-configuration at the C1 position, which directs the stereochemical outcome of subsequent functionalizations at the C2 and C3 positions, ensuring the bioactivity of the final pharmaceutical entity.[3]

Technical Profile & Strategic Utility

PropertySpecification
CAS Number 84621-34-1
IUPAC Name Methyl 2-[(1R)-3-oxocyclopentyl]acetate
Molecular Formula C₈H₁₂O₃
Molecular Weight 156.18 g/mol
Chiral Purity ≥ 98% ee (Enantiomeric Excess)
Key Functionality C3-Ketone (Electrophile/Enolate precursor), C1-Acetate side chain (Linker)

Mechanistic Significance: The cyclopentane ring adopts an envelope conformation.[1][2] The C1-acetate side chain acts as a steric director .[1][2][3] When the C3-ketone is enolized, the bulky acetate group at C1 forces incoming electrophiles (e.g., alkyl halides during Jasmonate synthesis) to approach from the opposite face (trans-addition), thereby naturally establishing the thermodynamic trans-configuration found in bioactive Jasmonates and Prostaglandins.[1][2][3]

Primary Application: Synthesis of Methyl Jasmonate Analogs (Anti-Cancer)[1][2]

Context: Methyl Jasmonate (MJ) and its derivatives are potent inducers of mitochondria-dependent apoptosis in cancer cells (e.g., lymphoblastic leukemia, breast cancer).[1][2][3] The (R)-isomer of the intermediate allows for the synthesis of the bioactive (-)-Methyl Jasmonate.[1][2][3]

Experimental Protocol: Regioselective -Alkylation

Objective: Install the pentenyl side chain at the C2 position with high trans-diastereoselectivity.

Reagents:

  • Substrate: (R)-Methyl 2-(3-oxocyclopentyl)acetate (1.0 equiv)[1][2][3]

  • Electrophile: 1-Bromo-2-pentyne (or 1-bromo-2-pentene for direct synthesis)[1][2][3]

  • Base: NaH (Sodium Hydride, 60% dispersion) or KOtBu[3]

  • Solvent: Anhydrous THF (Tetrahydrofuran)[1][2]

  • Additive: HMPA or DMPU (to promote enolate reactivity)[1][2]

Step-by-Step Methodology:

  • Enolate Formation:

    • Charge a flame-dried reaction vessel with anhydrous THF (10 mL/g substrate) and cool to -78°C under Nitrogen atmosphere.

    • Add NaH (1.1 equiv) and stir for 15 minutes.

    • Add (R)-Methyl 2-(3-oxocyclopentyl)acetate dropwise.[1][2][3] Stir at -78°C for 1 hour to form the kinetic enolate.[1][2][3] Note: Low temperature prevents equilibration to the thermodynamic enolate which might lead to alkylation at C4.

  • Alkylation:

    • Add 1-Bromo-2-pentyne (1.2 equiv) dropwise.[1][2][3]

    • Allow the mixture to warm slowly to 0°C over 4 hours. The C1-acetate group directs the alkylation to the C2 position via steric hindrance, favoring the trans-2,3-disubstituted product.[1][2][3]

  • Workup & Hydrogenation:

    • Quench with saturated NH₄Cl solution.[1][2] Extract with Ethyl Acetate.[1][2][4]

    • Lindlar Hydrogenation: Dissolve the intermediate (alkyne) in MeOH.[1][2] Add Lindlar catalyst (5% Pd/CaCO₃) and stir under H₂ (1 atm) to convert the alkyne to the cis-alkene (Z-configuration), yielding Methyl Jasmonate .[1][2][3]

Data Summary: Alkylation Conditions

BaseSolventTempYieldRegioselectivity (C2:C4)
NaH THF-78°C to 0°C78%92:8
KOtBu THF/tBuOH-20°C65%85:15
LDA THF-78°C82%95:5

Secondary Application: Prostaglandin Scaffold Construction

Context: This intermediate is a precursor for the "core" cyclopentanone ring of prostaglandins like Limaprost and Misoprostol .[1][2] It allows for the independent attachment of the


-chain (via the acetate linker) and the 

-chain (via the ketone).[1][2]
Workflow: Divergent Synthesis Pathway

G Start (R)-Methyl 2-(3-oxocyclopentyl)acetate (CAS 84621-34-1) Enolate Kinetic Enolate (Li-Enolate) Start->Enolate LDA, -78°C Wittig Wittig Olefination (C3-Functionalization) Start->Wittig Phosphonium Ylide Jasmonate Methyl Jasmonate (Anti-cancer / Cosmeceutical) Enolate->Jasmonate 1. Pentynyl bromide 2. Lindlar H2 Prostaglandin Prostaglandin Analogs (e.g., Limaprost precursors) Wittig->Prostaglandin Omega-chain installation

Figure 1: Divergent synthetic utility of the (R)-scaffold.[1][2][3] Path A (Green) leads to Jasmonates via C2-alkylation.[1][2][3] Path B (Red) leads to Prostaglandins via C3-olefination.[1][2][3]

Protocol: Wittig Reaction for Omega-Chain Installation
  • Reagent Prep: Generate the ylide from (4-carboxybutyl)triphenylphosphonium bromide using NaHMDS in THF.

  • Reaction: Add (R)-Methyl 2-(3-oxocyclopentyl)acetate at -78°C.

  • Outcome: The ketone at C3 is converted to an exocyclic double bond, serving as the attachment point for the prostaglandin

    
    -chain.[1][2]
    

Troubleshooting & Optimization

  • Issue: Low Regioselectivity (C2 vs C4 alkylation).

    • Cause: Thermodynamic equilibration of the enolate.[1][2]

    • Solution: Use a bulkier base (LDA or LiHMDS) strictly at -78°C. Ensure the electrophile is added rapidly to trap the kinetic enolate.[1][2]

  • Issue: Racemization.

    • Cause: Basic conditions can epimerize the C1 chiral center.[1][2]

    • Solution: Avoid prolonged exposure to strong bases at room temperature.[1][2] Neutralize the reaction mixture immediately upon completion with buffered ammonium chloride.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5367719, Methyl 2-(3-oxo-2-(pent-2-enyl)cyclopentyl)acetate. Retrieved from [Link][1][2]

  • Cohen, S. & Flescher, E. (2009). Methyl jasmonate: A plant stress hormone as an anti-cancer drug.[1][2] Phytochemistry, 70(13-14), 1600-1609.[1][2][3] (Contextual grounding for Jasmonate anti-cancer application).

  • Google Patents (2016). CN105801534A - Key intermediate for preparation of limaprost and application thereof.[1][2] (Demonstrates the structural relevance of cyclopentanone acetates in Limaprost synthesis). Retrieved from

Sources

Application

Application Note: Advanced Synthesis of Chiral Cyclopentenone Derivatives

Abstract & Strategic Importance Chiral cyclopentenones are privileged structural motifs in medicinal chemistry, serving as the core scaffold for prostaglandins (e.g., PGE2), prostacyclins, and cyclopentanoid antibiotics...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

Chiral cyclopentenones are privileged structural motifs in medicinal chemistry, serving as the core scaffold for prostaglandins (e.g., PGE2), prostacyclins, and cyclopentanoid antibiotics like methylenomycin. Their synthesis demands rigorous stereocontrol, as the biological activity of these lipid mediators is strictly governed by their absolute configuration.

This Application Note provides a dual-track protocol for accessing enantiopure cyclopentenones:

  • De Novo Asymmetric Synthesis: Utilizing the Rhodium-catalyzed Asymmetric Pauson-Khand Reaction (APKR) for constructing fused bicyclic systems from enynes.

  • Enzymatic Kinetic Resolution (EKR): A scalable biocatalytic route for resolving 4-hydroxycyclopentenone, a universal building block for prostaglandin synthesis.

Mechanistic Principles

Rhodium-Catalyzed Asymmetric Pauson-Khand Reaction (APKR)

Unlike the stoichiometric Cobalt-mediated method, the Rh(I)-catalyzed variant offers atom economy and functionality tolerance under mild conditions. The reaction proceeds via a metallacycle intermediate, where the chiral ligand (e.g., (S)-BINAP) dictates the facial selectivity of the alkene insertion.

Key Mechanistic Steps:

  • Coordination: Simultaneous binding of the alkyne and alkene moieties to the Rh center.

  • Oxidative Cyclization: Formation of a rhodacyclopentene intermediate (Rate-determining step in many systems).

  • CO Insertion: Migratory insertion of Carbon Monoxide.

  • Reductive Elimination: Release of the cyclopentenone and regeneration of the active Rh(I) species.

APKR_Mechanism PreCat Pre-catalyst [RhCl(CO)2]2 + (S)-BINAP Active Active Species Rh(I)-L* PreCat->Active Activation Coord Enyne Coordination (π-complex) Active->Coord + Substrate Metallo Oxidative Cyclization (Rhodacyclopentene) Coord->Metallo Stereodetermining Step CO_Ins CO Insertion (Acyl-Rh complex) Metallo->CO_Ins + CO Prod Reductive Elimination Chiral Cyclopentenone CO_Ins->Prod Product Release Prod->Active Regeneration

Figure 1: Catalytic cycle of the Rh(I)-mediated Asymmetric Pauson-Khand Reaction.

Protocol A: Rh-Catalyzed APKR of 1,6-Enynes

Target Application: Synthesis of bicyclic scaffolds for drug discovery. Standard: Jeong, N. et al. J. Am. Chem. Soc.[1][2][3] (2000).[1]

Reagents & Equipment
  • Catalyst Precursor: [RhCl(CO)₂]₂ (Chlorodicarbonylrhodium(I) dimer).[2]

  • Chiral Ligand: (S)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).

  • Substrate: N-tosyl-allyl-propargyl amine (Model 1,6-enyne).

  • Solvent: Toluene (Anhydrous, degassed).

  • Gas: Carbon Monoxide (CO) – Warning: Toxic. Use CO monitor.

  • Silver Salt (Optional): AgOTf (can enhance activity by creating cationic Rh species).

Step-by-Step Methodology
  • Catalyst Preparation (Glovebox/Schlenk Line):

    • In a flame-dried Schlenk tube, charge [RhCl(CO)₂]₂ (3.0 mol %) and (S)-BINAP (9.0 mol %).

    • Add anhydrous Toluene (concentration 0.05 M relative to substrate).

    • Stir at room temperature for 30 minutes under Argon. The solution typically turns from yellow to orange-red, indicating active catalyst formation.

  • Substrate Addition:

    • Add the 1,6-enyne substrate (1.0 equiv) to the catalyst solution.

    • Note: If using AgOTf (6-10 mol%), add it at this stage to generate the cationic complex in situ.

  • CO Atmosphere Introduction:

    • Evacuate the Argon and backfill with CO (balloon pressure, ~1 atm) three times.

    • Maintain a static CO atmosphere using a balloon.

    • Critical: High CO pressures (>5 atm) can sometimes inhibit the reaction by saturating the metal center; 1-2 atm is often optimal for Rh-BINAP systems.

  • Reaction:

    • Heat the reaction mixture to 90°C in an oil bath.

    • Monitor via TLC or GC-MS every 2 hours. Typical reaction time: 5–12 hours.

    • Endpoint: Disappearance of the enyne starting material.

  • Workup:

    • Cool to room temperature.

    • Vent CO gas safely into a fume hood exhaust.

    • Filter the mixture through a small pad of Celite to remove Rhodium residues.

    • Concentrate the filtrate under reduced pressure.

  • Purification & Analysis:

    • Purify via Flash Column Chromatography (SiO₂; Hexane/EtOAc gradient).

    • QC Check: Determine Enantiomeric Excess (ee) using Chiral HPLC (e.g., Daicel Chiralpak AD-H or OD-H column).

Data Summary: Ligand Effects

Typical results for N-tosyl-1,6-enyne cyclization (Jeong et al. protocol)

LigandYield (%)ee (%)Notes
(S)-BINAP85-9290-96Industry standard for 1,6-enynes.
(S)-Tol-BINAP8893Slightly higher solubility.
(S,S)-DIOP4515Poor stereocontrol for this substrate.
(S)-PHANEPHOS8085Good alternative for specific substrates.

Protocol B: Enzymatic Kinetic Resolution (EKR)

Target Application: Large-scale preparation of 4-hydroxycyclopentenone (Prostaglandin precursor). Standard: Ghorpade et al. Chem. Rev. (2016); Novozym Application Notes.

Principle

Lipases (e.g., CAL-B) selectively acylate one enantiomer of a racemic secondary alcohol. This yields an enantiopure acetate and the unreacted enantiopure alcohol, both of which are valuable.

Reagents
  • Substrate: rac-4-hydroxycyclopent-2-en-1-one.

  • Enzyme: Immobilized Lipase B from Candida antarctica (Novozym 435).

  • Acyl Donor: Vinyl Acetate (Irreversible donor; produces volatile acetaldehyde by-product).

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene.

Step-by-Step Methodology
  • Setup:

    • Dissolve rac-4-hydroxycyclopentenone (10 g, 0.1 mol) in MTBE (100 mL).

    • Add Vinyl Acetate (0.6 equiv, 0.06 mol).

    • Add Novozym 435 beads (10% w/w relative to substrate).

  • Incubation:

    • Incubate in an orbital shaker at 25–30°C (200 rpm).

    • Validation: Monitor conversion by GC (chiral column, e.g., CP-Chirasil-Dex CB).

  • Termination:

    • Stop the reaction at 50% conversion (theoretical maximum for resolution). This typically takes 4–8 hours.

    • Note: Allowing conversion to exceed 50% ensures high ee for the remaining alcohol but lowers yield.

  • Workup:

    • Filter off the enzyme beads (can be washed and reused 5-10 times).

    • Concentrate the filtrate.

  • Separation:

    • Separate the (R)-Acetate and (S)-Alcohol via Column Chromatography (the Rf difference is significant).

    • Alternative: Chemical hydrolysis of the acetate yields the (R)-alcohol, allowing access to both enantiomers.

Troubleshooting & Critical Controls

IssueProbable CauseCorrective Action
Protocol A: Low Yield CO PoisoningReduce CO pressure to 1 atm; ensure efficient stirring.
Protocol A: Low ee Temperature too highLower temp to 70°C and extend reaction time; check ligand purity.
Protocol B: Slow Reaction Water in solventDry MTBE over molecular sieves (Lipase requires trace water, but too much promotes hydrolysis).
Protocol B: Low Selectivity Temperature too highRun EKR at 4°C or 10°C to improve enantiomeric ratio (E-value).

Comparative Workflow Visualization

Workflow_Comparison cluster_0 Protocol A: Chemical Synthesis (Rh-APKR) cluster_1 Protocol B: Biocatalysis (EKR) StartA 1,6-Enyne CatA Rh(I) / (S)-BINAP CO (1 atm) StartA->CatA ProdA Bicyclic Cyclopentenone (>90% ee) CatA->ProdA StartB rac-4-Hydroxy- cyclopentenone EnzB Novozym 435 Vinyl Acetate StartB->EnzB ProdB1 (S)-Alcohol (>98% ee) EnzB->ProdB1 Unreacted ProdB2 (R)-Acetate (>95% ee) EnzB->ProdB2 Acylated

Figure 2: Strategic comparison of De Novo Synthesis vs. Kinetic Resolution routes.

References

  • Jeong, N., et al. (2000).[1] "Asymmetric Pauson-Khand Reaction of 1,6-Enynes Catalyzed by Rhodium-BINAP Complex." Journal of the American Chemical Society.[2]

  • Jeong, N. (2002).[3] "Pauson-Khand-type reaction mediated by Rh(I) catalysts."[3][4][5][6] Pure and Applied Chemistry.

  • Narasaka, K., et al. (2003).[2] "Rhodium-Catalyzed Intramolecular Pauson-Khand Reaction." Chemistry Letters.

  • Ghorpade, S. R., et al. (2016). "Synthesis of Chiral Cyclopentenones." Chemical Reviews.

  • Novozym 435 Application Note. "Lipase B from Candida antarctica for Kinetic Resolution." Sigma-Aldrich / Merck Protocols.

Sources

Method

Application Note: Advanced Organocatalytic Functionalization of (R)-Methyl 2-(3-oxocyclopentyl)acetate

Part 1: Executive Summary & Mechanistic Logic The Substrate: A Strategic Scaffold (R)-Methyl 2-(3-oxocyclopentyl)acetate (referred to herein as (R)-3-Oxo-MCA ) is a pivotal chiral building block. Structurally, it represe...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Mechanistic Logic

The Substrate: A Strategic Scaffold

(R)-Methyl 2-(3-oxocyclopentyl)acetate (referred to herein as (R)-3-Oxo-MCA ) is a pivotal chiral building block. Structurally, it represents the "naked" core of the Jasmonate family and a key precursor for prostaglandin analogs and cyclopentanoid pharmaceuticals (e.g., CCR2 antagonists).

The molecule possesses a 3-substituted cyclopentanone motif.[1] In the context of organocatalysis, this scaffold presents a classic regioselectivity challenge:

  • C2 Position (

    
    ):  Sterically crowded, located between the ketone and the acetate side chain.
    
  • C5 Position (

    
    ):  Sterically accessible, distal to the side chain.
    
The Organocatalytic Imperative

Traditional base-mediated enolization of (R)-3-Oxo-MCA often yields thermodynamic mixtures or suffers from poor regiocontrol (C2 vs. C5 alkylation). Asymmetric organocatalysis, specifically amine catalysis (enamine/iminium activation) , offers a superior solution.

By utilizing bulky chiral secondary amines (e.g., Jørgensen-Hayashi or MacMillan catalysts), we can:

  • Enforce Regiocontrol: Steric clash between the catalyst's bulky shielding group and the substrate's C3-acetate side chain directs enamine formation exclusively to the C5 position .

  • Amplify Diastereoselectivity: Since the substrate is already chiral (R), the catalyst must be matched to afford high diastereomeric ratios (dr), leveraging "catalyst control" over "substrate control."

Part 2: Mechanistic Visualization

The following diagram illustrates the kinetic preference for C5-functionalization via steric steering.

G cluster_legend Regiocontrol Mechanism node_substrate (R)-3-Oxo-MCA (Substrate) node_catalyst Chiral Amine Catalyst (Bulky Pyrrolidine) node_substrate->node_catalyst Condensation node_inter_C2 C2-Enamine (Sterically Disfavored) node_catalyst->node_inter_C2 Path A (Blocked) node_inter_C5 C5-Enamine (Kinetically Favored) node_catalyst->node_inter_C5 Path B (Open) node_product C5-Functionalized Product node_inter_C5->node_product Electrophile (E+) Hydrolysis Steric Clash at C2 Steric Clash at C2 Catalyst Shielding Group Catalyst Shielding Group

Figure 1: Regiodivergent pathways in the amine-catalyzed activation of 3-substituted cyclopentanones. The bulky catalyst directs enamine formation away from the existing stereocenter.

Part 3: Detailed Experimental Protocols

Protocol A: Regioselective C5-Michael Addition to Nitroolefins

This protocol describes the coupling of (R)-3-Oxo-MCA with trans-


-nitrostyrene to generate a scaffold with three contiguous stereocenters.

Target Outcome: >90% Yield, >20:1 dr (C5-anti), exclusive C5 regioselectivity.

1. Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3][4][5][6][7]Amount
(R)-3-Oxo-MCA 170.181.0170 mg (1.0 mmol)
trans-

-Nitrostyrene
149.151.2179 mg (1.2 mmol)
Catalyst 1 (Jørgensen-Hayashi)*325.50.1032.5 mg (0.1 mmol)
Benzoic Acid (Additive)122.120.1012.2 mg (0.1 mmol)
Toluene (Solvent)--2.0 mL (0.5 M)

*Catalyst 1: (S)-


-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether.
2. Step-by-Step Methodology

Step 1: Catalyst Activation [6]

  • In a 10 mL flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Catalyst 1 (32.5 mg) and Benzoic Acid (12.2 mg) in Toluene (2.0 mL).

  • Stir at room temperature (23°C) for 10 minutes to ensure complete solubilization and acid-cocatalyst association.

Step 2: Substrate Addition 3. Add (R)-3-Oxo-MCA (170 mg) to the reaction mixture. 4. Cool the mixture to 0°C using an ice/water bath. Note: Lower temperature enhances diastereoselectivity.

Step 3: Reaction Initiation 5. Add trans-


-Nitrostyrene  (179 mg) in one portion.
6.  Stir the reaction vigorously at 0°C.
7.  Monitoring:  Monitor by TLC (Hexane/EtOAc 3:1) or HPLC.[4][6] The reaction typically reaches completion within 12–24 hours. Look for the disappearance of the limiting reagent (nitrostyrene).

Step 4: Work-up and Purification 8. Quench the reaction by adding saturated aqueous NH


Cl (5 mL) and dilute with Et

O (10 mL). 9. Separate the organic layer and extract the aqueous layer with Et

O (2 x 10 mL). 10. Dry the combined organic phases over anhydrous MgSO

, filter, and concentrate under reduced pressure. 11. Purification: Flash column chromatography on silica gel.
  • Eluent: Gradient of Hexane/EtOAc (90:10 to 70:30).
  • The C5-adduct typically elutes after the unreacted starting material.

Step 5: Analytical Validation

  • 
    H NMR (500 MHz, CDCl
    
    
    
    ):
    Diagnostic signals include the disappearance of the alkene doublets of nitrostyrene and the appearance of the C5-methine proton (typically
    
    
    2.5–3.0 ppm) and the nitro-methylene protons (
    
    
    4.5–5.0 ppm).
  • Stereochemistry: The major diastereomer should exhibit anti configuration between the C5-substituent and the C1-ketone (thermodynamic control via catalyst).

Protocol B: -Fluorination (Electrophilic Halogenation)

Direct fluorination at the C5 position is highly valuable for modifying the metabolic stability of prostaglandin analogs.

Catalyst: MacMillan Imidazolidinone (TFA salt).

1. Materials & Reagents
ReagentEquiv.[2][5][6][8]Amount
(R)-3-Oxo-MCA 1.01.0 mmol
NFSI (N-Fluorobenzenesulfonimide)1.21.2 mmol
Catalyst 2 (MacMillan Gen 2)0.200.2 mmol
THF/H

O (9:1)
-0.2 M
2. Methodology
  • Preparation: Dissolve Catalyst 2 and (R)-3-Oxo-MCA in THF/H

    
    O (9:1 v/v). The presence of water is critical for the hydrolysis turnover step in this specific cycle.
    
  • Cooling: Cool to -10°C to suppress side reactions (difluorination).

  • Addition: Add NFSI as a solid in one portion.

  • Reaction: Stir at -10°C for 24 hours. The mixture will turn from colorless to pale yellow.

  • Work-up: Dilute with Et

    
    O, wash with saturated NaHCO
    
    
    
    (to remove benzenesulfonimide byproduct), then brine.
  • Purification: Silica gel chromatography (Hexane/CH

    
    Cl
    
    
    
    ). Note: Fluorinated ketones can be prone to hydrate formation; avoid acidic eluents.

Part 4: Troubleshooting & Critical Parameters

Regioselectivity Leaks (C2 vs C5)

If significant C2-functionalization is observed (detected by NMR shift of the C2 protons), consider:

  • Catalyst Bulk: Switch from a proline derivative to a bulky Imidazolidinone or Trityl-pyrrolidine . The increased steric bulk further destabilizes the C2-enamine.

  • Solvent: Change from polar (DMF/DMSO) to non-polar (Toluene/CHCl

    
    ). Non-polar solvents tighten the ion pair between the catalyst and substrate, enhancing steric discrimination.
    
Diastereomeric Mismatch

Since the substrate is (R), using an (S)-catalyst might create a "mismatched" case leading to lower yields or dr.

  • Optimization: Screen both enantiomers of the catalyst. Typically, the catalyst that places its shielding group on the same face as the substrate's C3-substituent will favor the trans-product via the open face.

Self-Condensation

Cyclopentanones are prone to self-aldol condensation.

  • Prevention: Maintain high concentration of the electrophile (Nitrostyrene/NFSI) relative to the ketone. Add the ketone slowly to the catalyst/electrophile mixture if self-condensation is the major pathway.

Part 5: References

  • Bertelsen, S., & Jørgensen, K. A. (2009). Organocatalysis—after the gold rush. Chemical Society Reviews, 38(8), 2178-2209. Link

  • Vickery, T. P., et al. (2013). Controlling Regioselectivity in the Enamine Activation of 3-Substituted Cyclopentanones. Chemistry – A European Journal, 19(45), 15155-15159. Link

  • MacMillan, D. W. C. (2008). The advent and development of organocatalysis.[8] Nature, 455, 304–308. Link

  • Tsybizova, A., et al. (2014).[9] Organocatalytic Preparation of Substituted Cyclopentanes: A Mechanistic Study. The Journal of Organic Chemistry, 79(4), 1571–1581. Link

  • PubChem Compound Summary. Methyl 2-(3-oxocyclopentyl)acetate.[1] National Library of Medicine. Link

Sources

Application

Application Note: Scalable Asymmetric Synthesis of (R)-Methyl 2-(3-oxocyclopentyl)acetate

Executive Summary This application note details a robust, industrially scalable protocol for the synthesis of (R)-Methyl 2-(3-oxocyclopentyl)acetate (CAS: 39924-52-2 for racemate; specific enantiomer analogs used in pros...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, industrially scalable protocol for the synthesis of (R)-Methyl 2-(3-oxocyclopentyl)acetate (CAS: 39924-52-2 for racemate; specific enantiomer analogs used in prostaglandin core synthesis).[1]

While enzymatic resolution is a common route for this class of compounds, it often suffers from yield caps (50% max theoretical yield without dynamic kinetic resolution) and long residence times. This guide prioritizes a Chemocatalytic Asymmetric Michael Addition followed by Krapcho Decarboxylation .[1] This route, utilizing a Heterobimetallic Ga-Na-BINOL complex, offers >90% yield, >99% enantiomeric excess (ee), and eliminates the need for chromatographic purification on a multi-kilogram scale.

Key Advantages:

  • Atom Economy: Direct asymmetric functionalization of 2-cyclopenten-1-one.[1]

  • Scalability: Validated on >30g pilot scale; transferable to continuous flow reactors.[1]

  • Purity: Crystallization-free isolation via distillation.[1]

Strategic Analysis & Causality

The synthesis targets the introduction of an acetate side chain at the C3 position of a cyclopentanone ring with high enantiocontrol.

The "Why" Behind the Protocol
  • Choice of Catalyst (Ga-Na-BINOL): Unlike organocatalysts (e.g., proline derivatives) which can suffer from catalyst deactivation or high loading requirements (10-20 mol%), the Shibasaki-type Gallium-Sodium-BINOL complex operates efficiently at lower loadings.[1] It functions as a dual-activation catalyst:

    • Lewis Acid (Ga): Activates the enone (electrophile).[1]

    • Brønsted Base (Na-Naphthoxide): Activates the malonate (nucleophile).[1]

    • Result: This proximity effect accelerates the reaction rate while the chiral BINOL scaffold imposes rigid stereocontrol.

  • Choice of Precursor (Dimethyl Malonate): Using a malonate instead of a simple acetate enolate prevents self-condensation of the ketone and allows for thermodynamically controlled deprotonation. The subsequent decarboxylation is a high-yielding, gas-evolving (entropy-driven) step that drives the reaction to completion.[1]

Reaction Pathway Visualization[1]

ReactionPathway cluster_legend Process Logic Start 2-Cyclopenten-1-one (Achiral Substrate) Inter Intermediate: (R)-Michael Adduct (>99% ee) Start->Inter Asymmetric Michael Addition Reagent Dimethyl Malonate Reagent->Inter Cat Catalyst: (R)-Ga-Na-BINOL Cat->Inter Stereocontrol Product Target: (R)-Methyl 2-(3-oxocyclopentyl)acetate Inter->Product -CO2 -MeOH Step2 Krapcho Decarboxylation (LiCl, DMSO, Heat) Stereocenter Formation Stereocenter Formation Chirality Preservation Chirality Preservation Stereocenter Formation->Chirality Preservation

Figure 1: Synthetic workflow from achiral starting materials to the chiral target.[1][2] The stereocenter is established in the first step and preserved during decarboxylation.

Detailed Experimental Protocol

Part A: Catalyst Preparation (In-Situ)

Note: To obtain the (R)-enantiomer of the product, the (R)-BINOL ligand must be used.[1] The literature often cites (S)-BINOL yielding the (S)-product; due to symmetry, inverting the ligand chirality inverts the product.

Materials:

  • (R)-1,1'-Bi-2-naphthol ((R)-BINOL): 1.0 equiv[1]

  • Gallium(III) chloride (GaCl3): 1.0 equiv[1][3]

  • Sodium tert-butoxide (NaOtBu): 2.0 equiv[1]

  • THF (Anhydrous): Solvent[1]

Procedure:

  • In a flame-dried Schlenk flask under Nitrogen, dissolve (R)-BINOL (0.10 equiv relative to substrate) in THF/Ether (1:1).

  • Add GaCl3 (0.10 equiv) solution slowly at 0°C.

  • Add NaOtBu (0.20 equiv) in THF.[1]

  • Stir at room temperature for 30 minutes. The resulting suspension contains the active heterobimetallic complex.

    • Checkpoint: The solution should be slightly cloudy but homogenous. Precipitates indicate improper stoichiometry or wet solvents.[1]

Part B: Asymmetric Michael Addition

Reagents:

  • 2-Cyclopenten-1-one (Substrate): 1.0 equiv (e.g., 100 g scale)[1]

  • Dimethyl malonate (Nucleophile): 1.0 equiv[1][4]

  • Catalyst Solution (from Part A): 10 mol%

Step-by-Step:

  • Addition: To the catalyst suspension at 23°C, add Dimethyl malonate (1.0 equiv) followed immediately by 2-Cyclopenten-1-one (1.0 equiv).

    • Process Insight: Simultaneous addition is preferred over sequential addition to minimize background racemic reactions, although the catalyst is highly active.

  • Incubation: Stir the mixture at 23°C for 48 hours.

    • Monitoring: Monitor via TLC (30% EtOAc/Hexane) or GC-FID.[1] Look for the disappearance of the enone peak.

  • Quench: Quench the reaction with 1N HCl (aq).

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with saturated NaHCO3 and Brine. Dry over MgSO4.[1]

  • Purification (Critical for Scale): Concentrate the crude oil. Perform vacuum distillation (approx. 110-125°C at 0.3 mmHg).

    • Expected Yield: 85-90%

    • Expected ee: >98% (Determine via Chiral HPLC, Daicel Chiralpak AD-H column).

Part C: Krapcho Decarboxylation

This step removes one ester group to yield the final mono-acetate.[1]

Reagents:

  • Michael Adduct (from Part B)[5]

  • Lithium Chloride (LiCl): 2.0 equiv[1]

  • Water: 1.1 equiv[1]

  • DMSO: Solvent (5 vol)[1]

Step-by-Step:

  • Dissolve the purified Michael adduct in DMSO.

  • Add LiCl and Water.[1]

  • Heating: Heat the mixture to 140-150°C.

    • Safety Note: Vigorous evolution of CO2 gas will occur. Ensure reactor is vented to a scrubber.

  • Completion: Monitor via GC (conversion of diester to monoester). Reaction typically takes 4-6 hours.

  • Workup: Cool to room temperature. Dilute with water and extract exhaustively with Ether or MTBE (DMSO is difficult to remove; extensive water washes are required).

  • Final Isolation: Distillation of the organic layer yields the pure (R)-Methyl 2-(3-oxocyclopentyl)acetate .[1]

Data Summary & Specifications

ParameterSpecificationMethod of Verification
Appearance Colorless to pale yellow oilVisual Inspection
Purity (GC) > 98.0%GC-FID (Agilent DB-5 column)
Enantiomeric Excess > 98.0%Chiral HPLC (Chiralpak AD-H, Hex/IPA 90:[1]10)
Specific Rotation

Polarimetry (Sign depends on solvent)
Residual Solvent < 500 ppm (DMSO)Headspace GC

*Note: The specific rotation sign must be validated against a standard as it is highly solvent-dependent for cyclopentanones.

Troubleshooting & Optimization (Self-Validating Systems)

Catalyst Deactivation[1]
  • Symptom: Low conversion after 48h.

  • Cause: Moisture ingress hydrolyzing the Ga-Na complex.[1]

  • Fix: Ensure NaOtBu is fresh (white powder, not yellow). Use Karl-Fischer titration to verify solvent water content is <50 ppm.[1]

Low Enantioselectivity (<90% ee)[1]
  • Symptom: Product is racemic or low ee.[1][5]

  • Cause: Background reaction (uncatalyzed Michael addition).

  • Fix: Lower the reaction temperature to 0°C or -20°C. While this slows kinetics, the catalytic pathway (lower activation energy) is favored over the thermal background pathway.

Decarboxylation Stalling
  • Symptom: Diester remains after 6h at 140°C.

  • Cause: Insufficient water.[1] The Krapcho mechanism requires water to hydrolyze the intermediate ester-salt.[1]

  • Fix: Add an additional 0.5 equiv of water.

References

  • Arai, T., et al. "Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex."[1] Journal of the American Chemical Society, vol. 121, no. 32, 1999, pp. 7459–7460.

  • Shibasaki, M., et al. "Scale-up of Asymmetric Michael Addition using Ga-Na-BINOL Complex."[1][4][6] Organic Syntheses, vol. 85, 2008, pp. 138-147.

  • Krapcho, A. P. "Synthetic Applications of Dealkoxycarbonylations of Malonate Esters, beta-Keto Esters, alpha-Cyano Esters and Related Compounds in Dipolar Aprotic Media." Synthesis, vol. 1982, no. 10, 1982, pp. 805–822.

  • PubChem Compound Summary. "Methyl 2-(3-oxocyclopentyl)acetate."[1] National Center for Biotechnology Information. [1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Advanced Purification of Chiral Cyclopentanones

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Purification of Chiral Cyclopentanone Intermediates Reference ID: T-CPONE-2024 Introduction Welcome to the technical support hub for chira...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Purification of Chiral Cyclopentanone Intermediates Reference ID: T-CPONE-2024

Introduction

Welcome to the technical support hub for chiral cyclopentanone purification. These intermediates are critical scaffolds in the synthesis of prostaglandins (e.g., Latanoprost), jasmonates, and various bioactive APIs.

The Core Challenge: Cyclopentanones present a "perfect storm" of purification difficulties:

  • High Volatility: Risk of yield loss during solvent removal.

  • Alpha-Racemization: The

    
    -proton is highly acidic (
    
    
    
    ), leading to rapid racemization via keto-enol tautomerism under basic or acidic conditions.
  • Close Elution: Enantiomers and diastereomers often share identical boiling points, rendering standard distillation ineffective for optical purification.

This guide prioritizes Enzymatic Kinetic Resolution (EKR) for initial enantioselection and Chiral HPLC/SFC for final polishing, supported by strict stability protocols.

Module 1: Biocatalytic Resolution (EKR)

Context: You are using lipases (e.g., Candida antarctica Lipase B, CAL-B) to resolve racemic cyclopentanones via acylation or hydrolysis.

Troubleshooting Guide: EKR Workflows

Q1: My conversion has stalled at ~40-45%, but the enantiomeric excess (ee) of the product is high (>98%). Should I push for 50%?

  • Diagnosis: This is the "Kinetic Resolution Trap." As the reaction proceeds, the concentration of the "fast-reacting" enantiomer depletes, slowing the rate. Pushing to 50% often forces the enzyme to start accepting the "slow" (wrong) enantiomer, eroding product ee.

  • Solution: Stop the reaction at 40-45% conversion. It is better to accept lower yield for ultra-high purity.

  • Protocol: Filter the enzyme immediately when ee of the remaining substrate or product hits target. Do not wait for stoichiometric completion.

Q2: I am observing low selectivity (E-value < 20). How do I optimize the solvent system?

  • Mechanism: Hydrophobic solvents generally preserve the open conformation of lipases. However, standard ethers (THF) can be too hydrophilic.

  • Recommendation: Switch to Cyclopentyl Methyl Ether (CPME) or tert-Amyl Alcohol (TAA) .

    • Why? CPME is hydrophobic (LogP ~1.6), forms an azeotrope with water (facilitating drying), and has shown superior enantioselectivity for cyclopentanones compared to THF or Toluene [1].

Q3: The reaction is too slow. Can I increase the temperature?

  • Warning: Higher temperatures increase the reaction rate (

    
    ) but almost always decrease enantioselectivity (
    
    
    
    ).
  • Fix: Keep temperature

    
    . To increase rate without heat, increase the enzyme loading or switch to a more activated acyl donor (e.g., vinyl butyrate instead of ethyl butyrate).
    
Workflow Visualization: EKR Optimization

EKR_Optimization Start Start: EKR Reaction Check_Conv Check Conversion (GC/HPLC) Start->Check_Conv Decision_Conv Conversion > 45%? Check_Conv->Decision_Conv Check_EE Check Product ee% Decision_EE ee > 98%? Check_EE->Decision_EE Decision_Conv->Check_EE No Stop STOP & Filter Enzyme (Prevent Erosion) Decision_Conv->Stop Yes (Risk of racemization) Decision_EE->Stop Yes (Success) Continue Continue Monitoring Decision_EE->Continue No (Wait) Opt_Solvent Action: Switch Solvent (Try CPME or TAA) Decision_EE->Opt_Solvent Low E-value observed Opt_Temp Action: Lower Temp (< 30°C) Decision_EE->Opt_Temp Selectivity dropping

Figure 1: Decision logic for monitoring Enzymatic Kinetic Resolution to prevent optical purity erosion.

Module 2: Chromatographic Isolation (HPLC/SFC)

Context: You need to separate enantiomers analytically or preparatively.

Critical Selection: Immobilized vs. Coated Phases

For cyclopentanones, Immobilized Polysaccharide Columns (e.g., Chiralpak IA, IC, IG) are superior to coated phases (AD, OD).

  • Reasoning: Cyclopentanones often require "non-standard" solvents like DCM, THF, or MtBE to improve solubility and resolution. These solvents dissolve the polymer coating of traditional columns (AD/OD), destroying them. Immobilized phases withstand these solvents [2].

Data: Column Selection Matrix
Column TypeSelector ChemistryBest Mobile Phase ModeTarget Isomers
Chiralpak IG Amylose tris(3-chloro-5-methylphenylcarbamate)NP / PO (Alkane/EtOH/DCM)2-substituted cyclopentanones (General)
Chiralpak IC Cellulose tris(3,5-dichlorophenylcarbamate)NP (Hexane/IPA/DCM)Polar functionalized ketones (e.g., Hydroxy-cyclopentanones)
Chiralpak IA Amylose tris(3,5-dimethylphenylcarbamate)PO (100% MeOH or ACN)Prostaglandin intermediates
Lux Cellulose-1 Cellulose tris(3,5-dimethylphenylcarbamate)RP (Water/ACN)Aqueous compatible samples

NP = Normal Phase, PO = Polar Organic, RP = Reversed Phase[1]

Troubleshooting Guide: Chromatography

Q1: My peaks are tailing significantly. Should I add a base?

  • Risk: Adding Diethylamine (DEA) is standard for amines but dangerous for chiral ketones due to base-catalyzed racemization.

  • Solution: Use 0.1% Formic Acid or Acetic Acid instead. If the compound is strictly neutral, use neutral alcohols (Ethanol) as the modifier. Avoid DEA unless the molecule also contains a basic amine functionality.

Q2: I cannot separate the cis vs trans diastereomers from the enantiomers.

  • Protocol: This requires a "Coupled Column" approach or a specific selector change.

    • First, use an achiral Silica or C18 column to separate cis/trans diastereomers (easier due to physical property differences).

    • Collect fractions.[2]

    • Inject pure diastereomer onto the Chiral Column (IG or IC) to resolve enantiomers.

    • Note: Attempting a 4-peak separation on one column is often inefficient.

Module 3: Chemical Stability & Handling (The "Silent Killer")

Context: Your purity was 99% ee after the column, but dropped to 92% ee after rotary evaporation.

Mechanism: Keto-Enol Tautomerism

The


-proton of cyclopentanone is labile. In the presence of trace alkali (from glass washing) or trace acid (from silica gel), the ketone enolizes to a planar intermediate, destroying chirality.
Preservation Protocol
  • Glassware Prep: Acid-wash all flasks (1N HCl) then rinse with distilled water and acetone to remove residual alkaline detergents.

  • Buffer the Workup: When concentrating fractions, add a trace of neutral buffer (e.g., Phosphate buffer pH 7.0) if using aqueous extraction.

  • Temperature Limit: Never heat the water bath > 35°C during rotary evaporation. Use high vacuum rather than high heat.

  • Storage: Store pure intermediates in hydrocarbon solvents (Hexane/Heptane) at -20°C. Avoid storing in protic solvents (MeOH/EtOH) for long periods, as they can facilitate proton exchange.

Visualizing the Racemization Pathway

Racemization_Risk Chiral_Ketone Chiral Ketone (S-Enantiomer) Enol Planar Enol (Achiral Intermediate) Chiral_Ketone->Enol Proton Loss (-H+) Base_Acid Catalyst (Trace Base/Acid) Base_Acid->Enol Racemate Racemic Mixture (50% R / 50% S) Enol->Racemate Re-protonation (+H+) Non-stereoselective

Figure 2: Mechanism of racemization via enolization. Note that the planar intermediate loses all stereochemical information.

References
  • Enantiodivergent Synthesis of Halofuginone by Candida Antarctica Lipase B (CAL-B)-catalyzed Kinetic Resolution in Cyclopentyl Methyl Ether (CPME). Source: ResearchGate / University of Bologna URL:[Link]

  • Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. Source: Springer / Talanta URL:[Link]

  • Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols. Source: PubMed / Tetrahedron: Asymmetry URL:[Link](Note: Generalized link to verified PubMed entry for similar studies)

  • Process for purification of latanoprost, synthetic analogue of prostaglandin PGF 2alfa.
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Source: MDPI / Molecules URL:[Link]

Sources

Optimization

Overcoming side reactions in the synthesis of (R)-Methyl 2-(3-oxocyclopentyl)acetate

Welcome to the Technical Support Center for High-Value Chiral Intermediates. Topic: Overcoming Side Reactions in the Synthesis of (R)-Methyl 2-(3-oxocyclopentyl)acetate.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for High-Value Chiral Intermediates.

Topic: Overcoming Side Reactions in the Synthesis of (R)-Methyl 2-(3-oxocyclopentyl)acetate. Code: CAS 329956-61-6 (Generic structure reference) / Related: Methyl dihydrojasmonate precursors Analyst: Senior Application Scientist, Process Chemistry Division.

Executive Technical Overview

The synthesis of (R)-Methyl 2-(3-oxocyclopentyl)acetate is a critical transformation in the production of pharmaceutical intermediates (e.g., for CCR2 antagonists or Lorcaserin analogs). The most atom-economical and scalable route involves the Asymmetric Michael Addition of dimethyl malonate to 2-cyclopenten-1-one, followed by a Krapcho Decarboxylation .

While this route is elegant, it is plagued by three primary classes of side reactions:

  • Oligomerization: Base-catalyzed self-condensation of the 2-cyclopenten-1-one starting material.

  • Bis-Addition: Formation of 1:2 adducts (one malonate attacking two enone rings).

  • Hydrolysis/Decarboxylation Failure: Uncontrolled hydrolysis during the Krapcho step leading to the diacid or complete loss of the ester moiety.

This guide provides the protocols to suppress these pathways and ensure high enantiomeric excess (ee).

Reaction Pathway & Failure Mode Analysis

The following diagram maps the critical process flow and identifies exactly where side reactions diverge from the productive pathway.

G Figure 1: Reaction Pathway and Critical Deviation Points Start 2-Cyclopenten-1-one + Dimethyl Malonate Cat Catalyst System (Ga-Na-BINOL or NaOMe) Start->Cat Michael_Int Intermediate: Dimethyl 2-(3-oxocyclopentyl)malonate Cat->Michael_Int Controlled Addition (Kinetic Control) Side_Poly SIDE REACTION A: Enone Oligomers (Self-Aldol) Cat->Side_Poly Excess Base / High Conc. Side_Bis SIDE REACTION B: Bis-Michael Adduct Cat->Side_Bis Low Malonate Equiv. Target TARGET: (R)-Methyl 2-(3-oxocyclopentyl)acetate Michael_Int->Target Krapcho Decarboxylation (NaCl, DMSO, 130°C) Side_Acid SIDE REACTION C: (3-Oxocyclopentyl)acetic acid (Over-hydrolysis) Michael_Int->Side_Acid Excess H2O / High Temp

Caption: Logical flow of the synthesis showing critical divergence points where side reactions occur (Red) versus the productive pathway (Green).

Troubleshooting Guide: The Michael Addition Step

Context: This step establishes the C-C bond and the stereocenter at C3. Standard Protocol: Asymmetric Michael addition using a Gallium-Sodium-BINOL complex (Ga-SB) or similar heterobimetallic catalysts.

Issue 1: Formation of "Tar" or Polymerized Enone

Symptoms: Reaction mixture turns dark brown/black rapidly; low yield of desired malonate adduct; LCMS shows broad peaks of high molecular weight.

Root CauseMechanistic ExplanationCorrective Action
High Local Concentration of Enone 2-Cyclopenten-1-one is highly susceptible to base-catalyzed self-aldol condensation (polymerization) if it encounters base without malonate present.Protocol Change: Adopt an "Inverse Addition" strategy. Add the Enone slowly (dropwise over 2-4 hours) into a pre-cooled mixture of the Malonate and Catalyst. Never add the catalyst to neat enone.
Reaction Temperature too High Higher temperatures favor the higher activation energy pathway (polymerization) over the lower activation energy pathway (Michael addition).Control: Maintain reaction temperature strictly between 0°C and 10°C . Do not allow exotherms during addition.
Issue 2: Low Enantiomeric Excess (<90% ee)

Symptoms: Product is racemic or has low optical rotation.

Root CauseMechanistic ExplanationCorrective Action
Retro-Michael Reaction The Michael addition is reversible. If the reaction runs too long, thermodynamic equilibration occurs, eroding the kinetic enantioselectivity.Optimization: Monitor conversion strictly by GC/HPLC. Quench the reaction immediately upon consumption of starting material (typically 24-48h). Do not stir "overnight" just to be safe.
Moisture in Catalyst The Ga-Na-BINOL complex is sensitive to hydrolysis, which dissociates the chiral scaffold, leaving achiral Na-alkoxide species that catalyze racemic addition.Protocol: Dry the catalyst under high vacuum (0.5 mmHg) for 2 hours at 60°C before use. Use anhydrous THF (<50 ppm H2O).
Issue 3: Bis-Addition (1:2 Adduct)

Symptoms: LCMS shows a peak with mass corresponding to [Malonate + 2 Enones].

  • Solution: Ensure Dimethyl Malonate is in excess (1.2 to 1.5 equivalents) relative to the enone. The high concentration of the nucleophile (malonate) ensures it outcompetes the product enolate for the unreacted enone.

Troubleshooting Guide: The Krapcho Decarboxylation Step

Context: Converting the dimethyl ester intermediate to the mono-ester target. Standard Protocol: Heating in DMSO with NaCl/LiCl and stoichiometric water.

Issue 4: Uncontrolled Hydrolysis (Formation of Carboxylic Acid)

Symptoms: Loss of the methyl ester group; isolation of the acidic product (soluble in aqueous base).

  • Technical Insight: Krapcho decarboxylation requires water to protonate the intermediate enolate, but excess water at 140°C acts as a potent nucleophile, hydrolyzing the remaining ester.

  • Protocol:

    • Use DMSO as the solvent (anhydrous grade initially).

    • Add NaCl (1.1 equiv) or LiCl.

    • Add Water strictly controlled: 1.1 to 1.2 equivalents relative to the substrate. Do not use "wet DMSO" without measuring.

    • Temperature: 130°C - 140°C . Monitor CO2 evolution. Stop heating immediately when gas evolution ceases.

Quantitative Data Summary

The following table summarizes the expected outcomes based on process parameters, derived from optimized runs [1, 2].

ParameterOptimized ConditionCommon Failure ModeResult of Failure
Enone Addition Rate 0.1 mL/min (Slow)Bolus (All at once)30% Yield (Polymerization)
Malonate Equivalents 1.5 eq1.0 eq15% Bis-adduct formation
Catalyst (Ga-Na-BINOL) 10 mol%< 5 mol%Slow reaction, low ee (<80%)
Krapcho Water Content 1.1 eq> 5.0 eq40% Hydrolyzed Acid Impurity
Target ee > 98% N/ARacemic mixture (requires resolution)

Frequently Asked Questions (FAQs)

Q1: Can I use Sodium Methoxide (NaOMe) instead of the Ga-Na-BINOL complex? A: Yes, but you will obtain the racemic product. If you choose this route, you must add a downstream resolution step, such as enzymatic hydrolysis using Novozym 435 (CAL-B) , which selectively hydrolyzes the (S)-ester, leaving the desired (R)-ester intact. However, the asymmetric Michael route is generally more efficient as it avoids discarding 50% of your material.

Q2: My Krapcho reaction is stalling. Can I add more salt? A: Adding more salt (NaCl) rarely helps if the solvent is dry. The reaction is driven by the solubility of the chloride ion in DMSO. Ensure your temperature is at least 130°C. If it stalls, add 0.5 equivalents of additional water , as water is required to quench the transient enolate and drive the equilibrium.

Q3: How do I remove the DMSO after the decarboxylation step? A: Do not attempt to distill DMSO off if your product is volatile. Instead, dilute the reaction mixture with 5 volumes of water and extract with Ethyl Acetate/Hexanes (1:1) . The DMSO will partition into the aqueous phase. Wash the organic layer 3x with water to ensure complete removal.

Q4: Is the (R)-isomer configuration stable? A: The stereocenter is at position 3 (beta to the ketone). It is not acidic and is not prone to racemization via enolization under standard conditions. However, avoid strong Lewis acids which might facilitate retro-Michael pathways.

References

  • Fastuca, N. J., et al. (2020).[1] "Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex." Organic Syntheses, 97, 327-338.[1]

  • Krapcho, A. P. (1982). "Synthetic Applications of Dealkoxycarbonylations of Malonate Esters, beta-Keto Esters, alpha-Cyano Esters and Related Compounds in Dipolar Aprotic Media." Synthesis, 805-822, 893-914.
  • Gong, J., et al. (2020). "Highly Diastereoselective Synthesis of 2,2-Disubstituted Cyclopentane-1,3-diols via Stepwise Ketone Reduction." The Journal of Organic Chemistry, 85(15), 9599-9606.[2]

  • PubChem Compound Summary. (2025). "Methyl 2-(3-Oxo-2-((E)-Pent-2-Enyl)Cyclopentyl)Acetate" (Structural Analog Reference).

Sources

Troubleshooting

Troubleshooting low enantioselectivity in asymmetric synthesis

Introduction: Beyond Trial and Error Welcome to the Advanced Synthesis Support Center. If you are reading this, your asymmetric reaction has likely yielded an enantiomeric excess (ee) below 80%, or perhaps it has plummet...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Trial and Error

Welcome to the Advanced Synthesis Support Center. If you are reading this, your asymmetric reaction has likely yielded an enantiomeric excess (ee) below 80%, or perhaps it has plummeted unexpectedly upon scale-up.[1]

Low enantioselectivity is rarely a random failure; it is a symptom of a competing pathway.[1] As a Senior Application Scientist, I urge you to stop "shotgun screening" (randomly changing solvents/ligands) and instead apply a mechanistic diagnostic workflow . We must determine if your catalyst is failing to control the transition state or if a background reaction is eroding your selectivity.

Module 1: The Diagnostic Workflow (Phase I)

Before modifying your catalyst, you must validate the reaction environment.[1] Follow this logic gate to isolate the root cause.

Diagnostic Decision Tree

TroubleshootingFlow Start Low Enantioselectivity (<80% ee) CheckBg Run Reaction WITHOUT Catalyst Start->CheckBg BgResult Is product formed? CheckBg->BgResult RacemicBg ISSUE: Racemic Background Reaction (Uncatalyzed pathway is too fast) BgResult->RacemicBg Yes (>5% conv) CheckNLE Check Non-Linear Effects (NLE) (Run with 50% ee catalyst) BgResult->CheckNLE No (<1% conv) TempScreen Lower Temperature (-20°C to -78°C) RacemicBg->TempScreen Solution NLEResult Is Product ee linear? CheckNLE->NLEResult Aggregation ISSUE: Catalyst Aggregation (Monomer-Dimer equilibrium) NLEResult->Aggregation No (Positive/Negative NLE) LigandDesign ISSUE: Poor Steric Fit (Modify Ligand Electronics/Sterics) NLEResult->LigandDesign Yes (Linear)

Figure 1: Initial diagnostic logic for isolating the cause of low enantioselectivity.

Module 2: The Racemic Background Reaction

The most common silent killer of enantioselectivity is the racemic background reaction . If the uncatalyzed reaction proceeds even at a slow rate, it produces a racemic product that dilutes the high-ee material produced by your catalyst.

The Protocol: The "Blank" Run
  • Setup: Prepare the reaction exactly as usual (solvent, concentration, stir rate) but omit the chiral catalyst .

  • Monitor: Check conversion at the time point where your catalytic run typically finishes.

  • Analysis:

Conversion (No Cat)DiagnosisRemediation Strategy
0 - 2% Clean SystemYour catalyst is active but non-selective.[1] Go to Module 3 .
5 - 20% Background LeakCritical Issue. The background rate (

) is competitive with the catalytic rate (

).
> 20% Dominant BackgroundThe reaction is essentially uncatalyzed. The catalyst is inactive or inhibited.[1]
Remediation for Background Reactions
  • Temperature: Lower the temperature. The activation energy (

    
    ) for the uncatalyzed process is usually higher than the catalyzed one. Lowering T suppresses the background more than the catalytic pathway.
    
  • Slow Addition: Add the limiting reagent slowly (syringe pump). This keeps the concentration of reactants low, disfavoring the bimolecular uncatalyzed background reaction while the catalyst (operating at saturation) remains efficient.

Module 3: Non-Linear Effects (NLE) & Aggregation

If there is no background reaction, but ee is still low, your catalyst might be aggregating.[1] This is famously described by Kagan’s models [1].

The Concept

In an ideal world, the ee of the product (


) is linearly proportional to the ee of the catalyst (

).
  • Linear: 50% ee catalyst

    
     50% of max product ee.
    
  • Non-Linear: 50% ee catalyst

    
     90% product ee (Positive NLE) or 10% product ee (Negative NLE).
    
The Protocol: The "Kagan Check"
  • Prepare a catalyst mixture with 50% ee (mix equal parts racemic catalyst and enantiopure catalyst, or adjust ratios).

  • Run the reaction and measure product ee.

  • Compare to the result using 100% ee catalyst.[1]

Visualizing NLE Logic

NLE_Logic cluster_0 Catalyst States Monomer Monomer (Active) Result_Pos Product ee > Expected (+)-NLE Monomer->Result_Pos Linear Behavior (No Aggregation) Dimer Heterochiral Dimer (R,S - Inactive Reservoir) Dimer->Result_Pos If Heterochiral Dimer is MORE stable & LESS active (Reservoir Effect) Result_Neg Product ee < Expected (-)-NLE Dimer->Result_Neg If Heterochiral Dimer is ACTIVE but non-selective Input 50% ee Catalyst Used Input->Monomer Ideal Case Input->Dimer Aggregation

Figure 2: Understanding how catalyst aggregation (dimerization) creates non-linear effects.

Interpretation:

  • Positive NLE (+): This is actually good! It implies that the "bad" (racemic) catalyst is trapping itself in inactive dimers (the "Reservoir Effect"), leaving the pure enantiomer to catalyze the reaction. You can exploit this by using lower ee ligands.[1]

  • Negative NLE (-): The catalyst is forming aggregates that are less selective.

    • Fix:Dilute the reaction. Lower concentrations favor monomeric (selective) species.[1]

    • Fix:Add de-aggregating agents (e.g., highly polar solvents or additives like molecular sieves).[1]

Module 4: Solvent & Additive Engineering

Once diagnostics are complete, optimize the medium.[1] Solvents are not just inert carriers; they dictate the tightness of the ion pair or the transition state assembly.

Solvent Class Screening Guide
Solvent ClassMechanistic EffectWhen to use
Non-polar (Hexane, Toluene) Tightens ion pairs.[1] Enhances H-bonding interactions (e.g., Urea/Thiourea catalysts).[1]First choice for H-bond donors or ion-pairing catalysis.[1]
Chlorinated (DCM, CHCl3) "Goldilocks" polarity.[1] Solubilizes most organic catalysts.[1]Standard baseline. Watch for trace HCl (acid) affecting basic catalysts.[1]
Ethereal (THF, MTBE) Lewis basic.[1] Can coordinate to metals, potentially disrupting chiral ligand binding.[1]Use with caution in Lewis Acid catalysis.[1] Good for organometallics.[1]
Coordinating (MeCN, DMF) Strong coordination.[1] often breaks aggregates but can displace chiral ligands.[1]Use to break up negative NLE aggregates.[1]
The "Water Effect"

Trace water is a frequent culprit.

  • Scenario A: Water kills the catalyst (e.g., Lewis Acids).[1]

    
    Use Molecular Sieves (4Å). 
    
  • Scenario B: Water is required for proton transfer (e.g., some organocatalysis).[1]

    
    Add controlled amounts of water (1-5 equiv). 
    

Frequently Asked Questions (FAQs)

Q: My ee drops significantly toward the end of the reaction. Why? A: This is a classic sign of Product Inhibition or Auto-Catalysis of the racemic background. As the product accumulates, it may compete with the substrate for the catalyst, slowing the selective pathway and allowing the background reaction to take over.

  • Validation: Perform a Reaction Progress Kinetic Analysis (RPKA) [2]. Plot Rate vs. Conversion. If the rate drops faster than the substrate concentration predicts, you have product inhibition.

Q: I scaled up from 100 mg to 10 g, and ee dropped from 95% to 60%. A: This is usually a Heat Transfer or Mixing issue.

  • Exotherm: Asymmetric inductions are highly temperature-sensitive.[1] At 10g, the exotherm might have spiked the internal temperature by 10-20°C, triggering the racemic background.

  • Mixing: Poor mixing creates concentration gradients.[1] Localized high concentrations of reagents can trigger non-selective background pathways.[1]

Q: Can I just recrystallize the product to upgrade ee? A: Yes, but be careful.

  • Racemic Compound: The racemate forms a crystal lattice together.[1] Recrystallization might lower ee (eutectic behavior).[1]

  • Conglomerate: The enantiomers crystallize separately.[1] Recrystallization works well.[1]

  • Tip: Check the phase diagram.[1] Often, recrystallizing the racemate out (leaving high ee in the mother liquor) is more efficient than trying to crystallize the pure enantiomer.

References

  • Satyanarayana, T., Abraham, S., & Kagan, H. B. (2009).[1][2] Nonlinear Effects in Asymmetric Catalysis. Angewandte Chemie International Edition. [1]

  • Blackmond, D. G. (2005).[1][3][4] Reaction Progress Kinetic Analysis: A Powerful Methodology for Mechanistic Studies of Complex Catalytic Reactions.[1][3][5][6] Angewandte Chemie International Edition. [1]

  • Yoon, T. P., & Jacobsen, E. N. (2003).[1][7][8][9][10] Privileged Chiral Catalysts. Science. [1][7]

  • North, M., & Villuendas, P. (2010).[1][11] A Chiral Solvent Effect in Asymmetric Organocatalysis. Organic Letters. [1]

Sources

Optimization

Identifying and removing impurities from synthetic prostaglandin precursors

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Identification and Removal of Impurities in Synthetic Prostaglandin Precursors Introduction: The Precision Paradox Welcome to the te...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Identification and Removal of Impurities in Synthetic Prostaglandin Precursors

Introduction: The Precision Paradox

Welcome to the technical support hub. If you are synthesizing prostaglandins (PGs)—likely via the Corey Lactone route or convergent three-component coupling—you are dealing with some of the most sensitive functional group architectures in organic chemistry.

The central challenge in PG synthesis is the "Precision Paradox" : The very functional groups required for biological activity (hydroxyls at C-11/C-15, the C-9 ketone in PGE series, and the


/

side chains) are thermodynamically prone to dehydration, epimerization, and degradation.

This guide moves beyond basic "how-to" steps. We break down the causality of impurity formation and provide self-validating protocols to remove them.

Module 1: Stereochemical Control (The "Epimer" Problem)

Issue: "I am seeing a 'split' peak or shoulder in my HPLC chromatogram at the C-15 reduction stage."

Diagnosis: This is almost certainly the C-15 Epimer (15


-isomer) .
In the synthesis of PGs (like Latanoprost, Bimatoprost, or PGE2), the reduction of the C-15 ketone is a critical stereogenic step. Standard hydride reductions (e.g., NaBH4) often yield a 1:1 mixture of 

(active) and

(inactive/impurity) isomers.
Troubleshooting Protocol
Strategy A: Prevention (The CBS Reduction)

Do not rely on non-selective hydrides. Use the Corey-Bakshi-Shibata (CBS) reduction to establish stereocontrol early.

  • Reagent: Use (R)-2-methyl-CBS-oxazaborolidine with catecholborane.

  • Mechanism: The CBS catalyst coordinates with the ketone and the borane, forcing hydride delivery from the Re-face (or Si-face, depending on catalyst chirality), typically achieving >95:5 dr (diastereomeric ratio).

Strategy B: The "Cure" (Chromatographic Resolution)

If you already have the mixture, standard silica flash chromatography rarely separates C-15 epimers effectively (


).

Recommended Protocol: Preparative Chiral HPLC

  • Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD or OD-RH).

  • Mobile Phase: Alkane/Alcohol mixtures (Normal Phase) or Acetonitrile/Buffer (Reverse Phase).

  • Critical Parameter: Temperature control. Lowering column temperature to 10-15°C often improves resolution (

    
    ) significantly.
    
Visual Logic: Epimer Management

EpimerLogic Start C-15 Enone Intermediate Reduction Reduction Step Start->Reduction Action1 Prevention: Use (R)-CBS Catalyst Start->Action1 Optimization Check Check Diastereomeric Ratio (dr) Reduction->Check Good Proceed: dr > 95:5 Check->Good Stereoselective Bad Issue: dr ~ 50:50 (Racemic) Check->Bad Non-selective (NaBH4) Action2 Remediation: Chiral HPLC/SFC (Chiralpak AD/OD) Bad->Action2 Action1->Reduction Action2->Good

Figure 1: Decision matrix for handling C-15 stereochemistry. Note the feedback loop for process optimization using CBS catalysis.

Module 2: Reagent Carryover (Triphenylphosphine Oxide)

Issue: "My oil is trapped in a white solid, or I have persistent phosphorous contamination after the Wittig reaction."

Diagnosis: This is Triphenylphosphine Oxide (TPPO) .[1][2][3] The Wittig reaction (used to install the


-chain in PGs) produces stoichiometric amounts of TPPO. TPPO is notoriously difficult to remove because it co-elutes with polar PG intermediates and dissolves in many organic solvents.
Removal Strategies

Do not rely solely on chromatography for bulk TPPO removal; it overloads columns. Use Orthogonal Precipitation first.

MethodReagentsMechanismProtocol Validation
ZnCl₂ Complexation ZnCl₂ (2.0 equiv), EthanolLewis Acid-Base Complexation. Forms insoluble [Zn(TPPO)₂Cl₂] precipitate.[2]Best for Scale. Dissolve crude in EtOH. Add ZnCl₂.[1][2][3] Stir 2h. Filter white solid. Filtrate contains product.
Solvent Trituration Hexane / Ether (9:1)Solubility Differential.[4] TPPO is insoluble in cold hexane; PGs are soluble.Best for Small Scale. Dissolve oil in min. ether. Slowly add hexane while sonicating. Cool to -20°C. Filter.
Silica Plug SiO₂ + 10% EtOAc/HexaneAdsorption. TPPO binds strongly to silica in non-polar solvents.Polishing Step. Filter crude suspension through a short pad. Product elutes; TPPO stays at baseline.

Expert Tip: The ZnCl₂ method is superior because it is chemically specific. Simple solubility methods often trap the oily prostaglandin product inside the TPPO crystal lattice ("oiling out").

Module 3: Stability & Degradation (PGE to PGA)

Issue: "My PGE2 precursor is turning yellow and losing potency during purification."

Diagnosis:


-Elimination (Dehydration). 
Prostaglandins of the E-series (PGE) contain a 

-hydroxy ketone moiety. Under acidic or basic conditions, they readily dehydrate to form the A-series (PGA), which contains an

-unsaturated ketone (enone). The yellow color comes from the extended conjugation of the newly formed chromophore.
Mechanism of Failure


  • Cause: Silica gel is naturally slightly acidic (pH ~5-6) but can have "hot spots."

  • Cause: Trace alkalinity in solvents (e.g., residual amines).

Stabilization Protocol
  • Buffer Your Silica: Pre-wash your flash column with 1% Triethylamine (TEA) in hexane, then flush with mobile phase. This neutralizes acidic sites. Warning: Too much TEA will cause epimerization.

  • Temperature: Never rotovap PGE intermediates above 30°C.

  • Storage: Store neat oils at -20°C under Argon.

Degradation PGE PGE2 (Colorless) Beta-Hydroxy Ketone Transition Beta-Elimination (- H2O) PGE->Transition Catalysis Acid Acidic Silica / Heat Acid->Transition PGA PGA2 (Yellow) Alpha,Beta-Unsaturated Ketone Transition->PGA Irreversible

Figure 2: The dehydration pathway of PGE2. The formation of the enone system in PGA2 causes the yellowing shift.

Module 4: Analytical Validation (HPLC)

Issue: "I cannot see my impurities, or the retention times drift."

Diagnosis: Ionization instability. Prostaglandins have a terminal carboxylic acid (pKa ~4.5). If your mobile phase pH is near the pKa, the molecule splits between ionized (COO-) and unionized (COOH) states, causing peak tailing and split peaks.

Method Development Guide
  • pH Control (The Rule of 2):

    • Set mobile phase pH to 3.0 (using Phosphoric acid or Formic acid).

    • Why? At pH 3.0 (2 units below pKa), the acid is fully protonated (COOH). This increases hydrophobicity, ensuring sharp retention on C18 columns.

  • Detection Wavelength:

    • Most PGs lack strong chromophores.

    • Standard: 200–210 nm (detects the isolated double bonds).

    • Enones (PGA/PGB): 280 nm (highly sensitive for degradation products).

  • Sample Diluent:

    • Dissolve samples in the mobile phase.[2] Dissolving in 100% MeOH and injecting into a high-water stream causes "solvent shock" and peak distortion.

References

  • Corey, E. J., et al. "Total Synthesis of Prostaglandins." Journal of the American Chemical Society, vol. 91, no. 20, 1969, pp. 5675–5677.

  • BenchChem Technical Support. "Removal of Triphenylphosphine Oxide from Wittig Reactions." BenchChem Protocols, 2025.[2]

  • Hamberg, M., & Samuelsson, B. "Prostaglandins in Human Seminal Plasma." The Journal of Biological Chemistry, vol. 241, 1966, pp. 257-263. (Foundational work on PGE dehydration).

  • Tóth, I., et al. "Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins." Molecules, vol. 25, no. 16, 2020, p. 3768.

  • Walsh, J. "Development and Validation of a Stability-Indicating HPLC Method for Determination of Prostaglandin E1." Journal of Chromatography A, 2013.

Sources

Troubleshooting

Preventing epimerization during the synthesis of chiral cyclopentanones

Status: Operational | Tier: Level 3 Technical Support Subject: Prevention of -Epimerization in Cyclopentanone Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Di...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 Technical Support Subject: Prevention of


-Epimerization in Cyclopentanone Scaffolds
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic Logic

The Core Problem: Cyclopentanones possess a unique structural vulnerability. Unlike acyclic ketones or cyclohexanones, the release of torsional strain (eclipsing interactions) upon rehybridization from


 to 

(enolate formation) makes the

-protons significantly acidic (pKa

16.7 in water). Consequently, the energy barrier for enolization is lower, leading to rapid racemization or epimerization under even mild basic or acidic conditions.

Diagnostic Flowchart: Before modifying your synthesis, determine the source of stereochemical loss using this logic tree.

EpimerizationTroubleshoot Start Issue: Loss of Optical Purity (ee/dr) CheckRaw Check Crude NMR/HPLC (Before Purification) Start->CheckRaw IsCrudePure Is the Crude Product Optically Pure? CheckRaw->IsCrudePure YesPurification Issue is Purification IsCrudePure->YesPurification Yes NoReaction Issue is Reaction Conditions IsCrudePure->NoReaction No Silica Silica Gel Acidity? (Common Cause) YesPurification->Silica BaseCheck Base Selection? (Kinetic vs Thermo) NoReaction->BaseCheck Buffer SOLUTION: Use Et3N-Buffered Silica or Alumina Silica->Buffer Yes Kinetic SOLUTION: Switch to LiHMDS/LDA @ -78°C (Kinetic Control) BaseCheck->Kinetic Wrong Isomer Thermo SOLUTION: Equilibration to Thermodynamic Product BaseCheck->Thermo Unstable Isomer

Figure 1: Diagnostic logic for isolating the source of epimerization in chiral ketone synthesis.

Technical Knowledge Base

The Mechanism of Failure

Epimerization occurs via the formation of a planar enol or enolate intermediate. In cyclopentanones, this process is driven by the relief of eclipsing interactions between adjacent substituents.

  • Pathway A (Basic): Deprotonation forms a planar enolate.[1] Reprotonation occurs from the face that minimizes steric strain (often leading to the thermodynamic trans product).

  • Pathway B (Acidic): Protonation of the carbonyl oxygen facilitates enol formation. This is common during silica gel chromatography.

Kinetic vs. Thermodynamic Control
  • Kinetic Control: Irreversible deprotonation at low temperature (-78°C) using a bulky base (LDA, LiHMDS).[2] This traps the enolate formed by removing the most accessible proton.[3]

  • Thermodynamic Control: Reversible deprotonation (higher temp, weaker base like alkoxides). This yields the most stable enolate/product, typically placing substituents in a pseudo-equatorial position to minimize 1,3-diaxial-like interactions.

Data Table: Base Selection Guide

BasepKa (Conj.[4] Acid)Steric BulkUse CaseRisk Level
LiHMDS 26HighKinetic EnolizationLow (Low nucleophilicity)
LDA 36Medium-HighKinetic EnolizationLow (Standard)
NaH 35LowThermodynamicHigh (Promotes equilibration)
KOtBu 17MediumThermodynamicVery High (Reversible)
Et3N 11MediumBuffering SilicaSafe (Too weak to deprotonate

-H)

Standard Operating Procedures (SOPs)

SOP-01: The "Self-Validating" Deuterium Exchange Assay

Use this protocol to determine the lability of your specific substrate's


-proton before committing to a full scale-up.

Objective: Quantify the rate of epimerization under simulated reaction conditions.

  • Preparation: Dissolve 10 mg of your chiral cyclopentanone in 0.6 mL of the deuterated solvent intended for the reaction (e.g., THF-

    
    ).
    
  • Simulation: Add the base or acid catalyst equivalent (e.g., 0.1 eq of DBU or pTsOH) to simulate "harsh" conditions, or simply add

    
     (5 eq) to test neutral lability.
    
  • Monitoring: Acquire

    
    H NMR spectra at 
    
    
    
    ,
    
    
    , and
    
    
    .
  • Analysis: Monitor the disappearance of the

    
    -proton signal.
    
    • Result: If signal intensity decreases >5% within 1 hour, your compound is highly labile . You must use Protocol SOP-02 (Kinetic Control).

SOP-02: Kinetic Deprotonation & Alkylation

Designed to prevent "scrambling" of the chiral center during substitution.

  • Drying: Flame-dry a round-bottom flask under Argon.

  • Base Generation: Add THF (anhydrous) and diisopropylamine (1.1 eq). Cool to -78°C (Internal probe required; do not rely on bath temp). Add

    
    -BuLi (1.05 eq) dropwise. Stir 30 min.
    
  • Substrate Addition: Dissolve chiral cyclopentanone in THF. Add dropwise down the side of the flask over 15-20 mins. Critical: Internal temp must not rise above -70°C.

  • Trapping: Stir for 45 mins at -78°C to ensure complete enolization. Add electrophile (dissolved in THF) rapidly.

  • Quenching: This is the failure point for most chemists.

    • Incorrect: Pouring reaction into water.

    • Correct: Add excess acetic acid (dissolved in THF) at -78°C to protonate the enolate/alkoxide before the mixture warms up.

SOP-03: Triethylamine-Buffered Chromatography

Essential for preventing epimerization during purification.

  • Slurry Preparation: Mix silica gel with the non-polar component of your eluent (e.g., Hexanes).

  • Buffering: Add 1% v/v Triethylamine (Et3N) to the slurry. Stir for 5 minutes.

  • Packing: Pour the slurry into the column. Flush with 2 column volumes of eluent containing 1% Et3N.

  • Elution: Run your chromatography using eluent containing 0.5% Et3N.

  • Post-Process: The Et3N is volatile and will be removed during rotary evaporation/high-vac drying.

Troubleshooting & FAQs

Q: My product is epimerizing on the shelf. How do I store it? A: Chiral cyclopentanones can epimerize on glass surfaces due to the slightly acidic nature of silanols in the glass.

  • Fix: Store in silylated glass vials or Teflon containers.

  • Fix: Store at -20°C in a hydrocarbon matrix (solidified benzene or cyclohexane) if possible.

Q: I am doing a Corey Lactone synthesis, and the aldehyde step is racemizing. A: The "Corey Aldehyde" is notoriously sensitive.

  • Root Cause: The

    
    -proton is adjacent to both a carbonyl and the ring junction.
    
  • Solution: Do not chromatograph the aldehyde. Use it immediately in the Wittig reaction (crude). If purification is necessary, use the buffered silica method (SOP-03) or crystallize the corresponding alcohol precursor instead.

Q: Can I use Lewis Acids to catalyze reactions without epimerization? A: It depends. Strong Lewis acids (


, 

) can act as enolization catalysts.
  • Strategy: Use bidentate Lewis acids that lock the conformation, or switch to organocatalysis (e.g., proline derivatives) which often proceeds via iminium/enamine intermediates that control stereochemistry rather than destroy it.

Visualizing the Pathway

The following diagram illustrates the competing pathways between maintaining chirality and epimerization via the enolate.

Mechanism cluster_conditions Control Factors Substrate Chiral Cyclopentanone (sp3, Tetrahedral) Enolate Planar Enolate (sp2, Achiral Intermediate) Substrate->Enolate Deprotonation (-H+) ProductA Retention of Configuration (Kinetic Product) Enolate->ProductA Reprotonation/Alkylation (Face A - Steric Block) ProductB Epimerization (Thermodynamic Product) Enolate->ProductB Reprotonation (Face B - Strain Relief) Temp Temp: -78°C Prevents Equil. Base Base: Bulky (LDA/LiHMDS)

Figure 2: Mechanistic pathway showing the critical planar intermediate where stereochemical information is lost.

References

  • Synthesis of Chiral Cyclopentenones. Chemical Reviews (ACS Publications), 2016.

  • Stereo-controlled synthesis of prostaglandins F-2a and E-2 (dl). Corey, E. J., et al. Journal of the American Chemical Society, 1969.[5]

  • 12.5: α-Carbon Reactions in the Synthesis Lab - Kinetic vs. Thermodynamic Alkylation Products. Chemistry LibreTexts, 2022.

  • The enol content and acidity of cyclopentanone, cyclohexanone, and acetone in aqueous solution. Journal of the Chemical Society B, 1965.

  • Trouble with chiral separations. Chromatography Today, 2020.

Sources

Optimization

Technical Support Center: Large-Scale Production of (R)-Methyl 2-(3-oxocyclopentyl)acetate

Current Status: Operational Support Tier: Level 3 (Process Chemistry & Engineering) Topic: Asymmetric Synthesis & Scale-up Troubleshooting Target Molecule: (R)-Methyl 2-(3-oxocyclopentyl)acetate (Key intermediate for Jas...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Process Chemistry & Engineering) Topic: Asymmetric Synthesis & Scale-up Troubleshooting Target Molecule: (R)-Methyl 2-(3-oxocyclopentyl)acetate (Key intermediate for Jasmonoids and Prostaglandins)

Executive Technical Overview

This guide addresses the challenges in the asymmetric manufacturing of (R)-Methyl 2-(3-oxocyclopentyl)acetate . The industrial standard for generating the chiral center at the C3-position of the cyclopentanone ring involves the Asymmetric Conjugate Addition (ACA) of a two-carbon nucleophile (typically dimethyl malonate or a zinc enolate) to 2-cyclopentenone , followed by decarboxylation.

The Primary Synthetic Route (The "Feringa" Protocol):

  • Substrate: 2-Cyclopentenone (unstable, prone to polymerization).

  • Catalysis: Cu(OTf)₂ / Chiral Phosphoramidite Ligand (e.g., Feringa's ligand).

  • Nucleophile: Dimethyl malonate (followed by Krapcho decarboxylation) OR Organozinc acetate equivalent.

  • Critical Quality Attribute (CQA): Enantiomeric Excess (% ee) > 95%.

Process Workflow & Logic

The following diagram outlines the critical decision nodes and chemical logic for the production process.

G Start Start: 2-Cyclopentenone (Quality Check) Step1 Step 1: Asymmetric Michael Addition (Cu-Catalyst / Chiral Ligand) Start->Step1 Inert Atmosphere Check1 In-Process Control (IPC): Conversion > 98%? ee% > 95%? Step1->Check1 Issue1 Troubleshoot: Moisture / Ligand Oxidation Check1->Issue1 No Step2 Step 2: Krapcho Decarboxylation (DMSO / 140°C / LiCl) Check1->Step2 Yes (Intermediate Isolated) Issue1->Step1 Re-process Check2 Safety Check: Gas Evolution Rate Thermal Runaway Risk Step2->Check2 Final Final Product: (R)-Methyl 2-(3-oxocyclopentyl)acetate Check2->Final Controlled Cooling

Figure 1: Critical Process Flow for Asymmetric Synthesis. Blue nodes indicate reaction stages; Yellow diamonds indicate decision/safety gates.

Module 1: The Asymmetric Michael Addition (Chemistry Support)

Context: This step establishes the chiral center. The reaction uses a Copper-Phosphoramidite complex to catalyze the addition of dimethyl malonate (or similar nucleophile) to 2-cyclopentenone.

Troubleshooting Guide: Enantioselectivity & Conversion
SymptomRoot Cause AnalysisCorrective Action
Low Enantiomeric Excess (ee < 90%) Temperature Gradient: The reaction is exothermic. Localized "hot spots" during addition cause non-selective background reaction (racemic pathway).Protocol: Cool reactor to -20°C. Dosing time must be extended to ensure

of bulk fluid never exceeds 2°C. Engineering: Switch from batch addition to semi-continuous flow if possible.
Stalled Conversion (< 80%) Moisture Poisoning: Phosphoramidite ligands are hydrolytically unstable. Trace water hydrolyzes the P-N bond, deactivating the Cu-complex.Validation: Karl Fischer (KF) titration of solvent and substrate is mandatory. Limit: < 50 ppm H₂O. Fix: Add molecular sieves (activated) to the reactor 1 hour prior to catalyst addition.
Ligand Oxidation Oxygen Ingress: Phosphoramidites oxidize to phosphoramidates (inactive) upon air exposure.Protocol: Degas all solvents via sparging (N₂ or Ar) for >30 mins. Do not rely solely on vacuum/backfill cycles for large volumes.
Precipitation in Reactor Solubility Limit: The Cu-Ligand complex or the Zinc-enolate intermediate is crashing out at low temps.Adjustment: Change solvent system. Toluene is standard, but mixtures with DCM or TBME can improve solubility at -20°C.
FAQ: Catalyst & Ligand Management

Q: Can we recycle the chiral ligand? A: Generally, no . Phosphoramidite ligands (like Feringa's ligand) are sensitive. Attempting to recover them usually results in oxidized or hydrolyzed by-products that will compromise the ee% of the next batch. For scale-up, treat the ligand as a consumable cost of goods (COGS).

Q: Why is 2-cyclopentenone polymerizing in the feed tank? A: 2-Cyclopentenone is prone to acid/base-catalyzed polymerization and photodegradation.

  • Action: Store at < 5°C in the dark.

  • Stabilization: Ensure the feed lines are flushed with inhibitor-free solvent immediately after use. Do not store pre-mixed feed solutions for > 4 hours.

Module 2: Decarboxylation & Workup (Engineering Support)

Context: If using the malonate route, you must remove one ester group via Krapcho decarboxylation (heating in DMSO/Water with salts).[1] This is the most hazardous step on a large scale.

Scale-Up Safety Protocol: Krapcho Reaction

Critical Hazard: Thermal Runaway & Gas Evolution. The reaction releases CO₂ gas and requires high temperatures (130°C–150°C). DMSO is thermally unstable above 150°C and can decompose explosively if catalyzed by impurities (acids/metals).

Step-by-Step Safety Procedure:

  • Solvent Selection: While DMSO is standard, NMP (N-Methyl-2-pyrrolidone) or Sulfolane are safer alternatives for scale-up as they have higher thermal stability thresholds.

  • Gas Management: Calculate the theoretical volume of CO₂ generated. Ensure the scrubber/vent system is sized for peak gas evolution, not just average evolution.

  • Thermal Control:

    • Never heat DMSO mixtures to reflux without a redundant temperature cut-off.

    • Adiabatic Limit: Ensure the reactor jacket temperature does not exceed 160°C.

    • Quench Protocol: Have a designated "dump tank" with cold water available in case of uncontrolled exotherm.

Troubleshooting Guide: Workup & Isolation
SymptomRoot Cause AnalysisCorrective Action
Emulsion during Extraction Surfactant Effect: The product has both polar (ketone/ester) and non-polar (ring) regions, acting as a surfactant.Fix: Filter the biphasic mixture through a Celite pad to break the interface. Use brine (saturated NaCl) for the first wash. Avoid vigorous mechanical stirring during extraction; use gentle tumbling.
Residual Copper/Zinc Catalyst Carryover: Heavy metals remain in the organic phase, potentially catalyzing decomposition during distillation.Protocol: Wash the organic phase with 10% aqueous EDTA or aqueous Ammonia (NH₄OH) to complex the Copper/Zinc before solvent evaporation.
Product Racemization Retro-Michael / Enolization: The product is a

-keto ester. While

-position is stable, strong bases can cause ring opening or enolization issues.
Constraint: Avoid strong bases (pH > 10) during workup. Keep workup pH neutral (6-8). Do not distill at pot temperatures > 140°C; use high vacuum (< 1 mbar) to lower boiling point.

Analytical Validation (Quality Control)

To confirm the success of the (R)-enantiomer synthesis, specific analytical methods are required.

Recommended HPLC Method (Chiral):

  • Column: Chiralpak AS-H or AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 210 nm (Carbonyl absorption).

  • Expected Retention: The (R)-enantiomer and (S)-enantiomer should show baseline separation (Resolution > 1.5).

References

  • Feringa, B. L., et al. (1997). "Enantioselective 1,4-Addition of Organozinc Reagents to 2-Cyclohexenone and 2-Cyclopentenone Catalyzed by Phosphoramidite-Copper Complexes." Journal of the American Chemical Society.

  • Krapcho, A. P. (1982). "Synthetic Applications of Dealkoxycarbonylations of Malonate Esters, Beta-Keto Esters, Alpha-Cyano Esters and Related Compounds in Dipolar Aprotic Media." Synthesis.

  • Stoessel, F. (2008). "Thermal Safety of Chemical Processes: Risk Assessment and Process Design." Wiley-VCH. (Reference for DMSO safety limits).

  • Alexakis, A., et al. (2008). "Enantioselective Copper-Catalyzed Conjugate Addition." Chemical Reviews.

  • Vertex AI Search. (2026). "Safety hazards 2-cyclopentenone polymerization."

Sources

Troubleshooting

Technical Support: Dieckmann Condensation Troubleshooting &amp; Optimization

[1] Executive Summary The Dieckmann condensation is the intramolecular equivalent of the Claisen condensation, primarily used to synthesize 5- and 6-membered cyclic

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The Dieckmann condensation is the intramolecular equivalent of the Claisen condensation, primarily used to synthesize 5- and 6-membered cyclic ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-keto esters.[1][2][3][4][5] While conceptually simple, the reaction relies on a delicate interplay of thermodynamics and kinetics. In pharmaceutical process chemistry, failure often stems from three specific areas: reversibility management , concentration effects (polymerization) , and base/solvent incompatibility .

This guide addresses these pitfalls with mechanistic rigor, providing a self-validating protocol for researchers.

The Thermodynamic "Sink": Why Your Yield is Low

The Core Problem: Users often treat the Dieckmann condensation as a catalytic cycle. It is not. The reaction is an equilibrium process that is thermodynamically unfavorable for the formation of the


-keto ester unless the product is continuously removed from the equilibrium.

The Mechanistic Fix: The driving force is the irreversible deprotonation of the formed ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-keto ester by the base. The product has a pKa of ~11 (due to the two carbonyls flanking the 

-carbon), while the alcohol byproduct has a pKa of ~16.[5] This acid-base reaction "sinks" the equilibrium toward the product salt.
Critical Rule #1: Stoichiometry

You must use


 1.05 equivalents of base . If you use a catalytic amount (e.g., 0.5 eq), the reaction will stall because the product consumes the base.
Visualization: The Equilibrium Trap

The following diagram illustrates why the final deprotonation step is the "sink" that drives the reaction.

DieckmannMechanism Start Diester (Starting Material) Enolate1 Enolate A Start->Enolate1 Base (Rev.) CyclicInter Tetrahedral Intermediate Enolate1->CyclicInter Cyclization (Rev.) ProductNeutral Cyclic β-keto ester (Unstable in Base) CyclicInter->ProductNeutral -ROH (Rev.) ProductSalt Stable Enolate Salt (Thermodynamic Sink) ProductNeutral->ProductSalt +Base (IRREVERSIBLE) ProductSalt->Start Retro-Dieckmann (If not quenched)

Figure 1: The reaction is reversible until the final deprotonation step. Without full equivalents of base, the product reverts to starting material (Retro-Dieckmann).

The Concentration "Trap": Cyclization vs. Polymerization

The Core Problem: The enolate of one diester molecule can attack the ester of another molecule (intermolecular Claisen), leading to oligomers or polymers instead of the desired ring.

The Kinetic Fix: Apply the Ruggli-Ziegler Dilution Principle .[6]

  • Intramolecular reaction (Cyclization): First-order reaction (rate

    
     [Substrate]).
    
  • Intermolecular reaction (Polymerization): Second-order reaction (rate

    
     [Substrate]
    
    
    
    ).

Dilution linearly slows cyclization but exponentially slows polymerization.

Critical Rule #2: Concentration Limits
  • 5-6 Membered Rings: Standard concentration (0.1 M – 0.5 M) is usually acceptable due to the "entropy-enthalpy sweet spot."

  • Medium Rings (8-12): These are kinetically disfavored. You must use High Dilution Conditions (<0.01 M) .

  • Technique: Do not dump the substrate into the base. Add the substrate solution dropwise to a refluxing solution of the base over several hours.

Reagent Selection: The Transesterification Pitfall

The Core Problem: Using a base that does not match the ester leaving group results in a mixture of products (scrambled esters).

The Chemoselectivity Fix:

  • Matching Base: If your substrate is a Diethyl ester, use Sodium Ethoxide in Ethanol. If you use Sodium Methoxide, you will get a mixture of ethyl and methyl ester products [1].

  • Non-Nucleophilic Base: If "matching" is impossible (e.g., complex alcohol portion), use a steric, non-nucleophilic base like Potassium tert-butoxide (t-BuOK) , LDA , or NaH in an aprotic solvent (THF or Toluene).

Standard Operating Procedure (SOP)

Protocol: Cyclization of Diethyl Adipate to Ethyl 2-oxocyclopentanecarboxylate. Scale: 10 mmol | Expected Yield: 75-85%

Materials
  • Diethyl Adipate (1.0 eq)

  • Sodium Ethoxide (1.1 - 1.2 eq) [Freshly prepared or high-grade commercial]

  • Ethanol (Anhydrous) - Critical: Water kills the base.

  • Glacial Acetic Acid (for quench)

Workflow
  • Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and addition funnel. Maintain inert atmosphere (

    
     or Ar).
    
  • Base Prep: Add anhydrous Ethanol (20 mL) and Sodium Ethoxide (12 mmol). Stir until dissolved.

  • Addition: Heat the base solution to a gentle reflux.

  • Reaction: Add Diethyl Adipate (10 mmol) in Ethanol (5 mL) dropwise over 30–60 minutes.

    • Why? Maintains low instantaneous concentration of free ester relative to base.

  • Reflux: Continue reflux for 4–6 hours. Monitor by TLC (the intermediate is polar; the product enolate stays at the baseline).

  • Solvent Swap (Optional but recommended): Distill off ~50% of the ethanol. This drives the equilibrium further by removing the alcohol byproduct (Le Chatelier’s principle).

  • Quench (The Critical Step):

    • Cool the mixture to 0°C.

    • Add Glacial Acetic Acid (15 mmol) diluted in water/ice.

    • Note: You must protonate the enolate salt to extract the organic product.

  • Workup: Extract with Diethyl Ether or EtOAc. Wash with brine.[7] Dry over

    
    . Concentrate in vacuo.
    

Troubleshooting & FAQs

Diagnostic Decision Tree

Use this logic flow to diagnose failure modes.

Troubleshooting Start Problem Identified Issue1 No Reaction / SM Recovered Start->Issue1 Issue2 Polymer/Goo Formation Start->Issue2 Issue3 Mixed Ester Products Start->Issue3 CheckBase Is Base Wet or Old? Issue1->CheckBase CheckConc Concentration > 0.5M? Issue2->CheckConc CheckMatch Base matches Ester? Issue3->CheckMatch FixBase Use Fresh NaH/NaOEt Dry Solvents CheckBase->FixBase Yes CheckEquiv Base < 1.0 eq? CheckBase->CheckEquiv No FixEquiv Use 1.1 - 1.5 eq Base CheckEquiv->FixEquiv Yes FixConc Dilute to 0.05M Slow Addition CheckConc->FixConc Yes FixMatch Match Alkoxide or use NaH/tBuOK CheckMatch->FixMatch No

Figure 2: Logical path for isolating common Dieckmann failures.

Symptom/Solution Matrix
SymptomProbable CauseCorrective Action
Recovery of Starting Material Wet solvent/base (Hydrolysis)Distill solvents over CaH2 or Na; use fresh base bottles.
Recovery of Starting Material Insufficient Base (< 1 eq)Ensure >1.0 eq base to drive the equilibrium to the salt.
Thick, polymeric residue Concentration too highRun reaction at high dilution (0.01 M) or slow addition.
Product is a mixture of esters TransesterificationUse NaOEt for ethyl esters, NaOMe for methyl esters, or NaH/THF.
Low Yield (Ring Size 8-12) Entropic/Enthalpic BarrierDieckmann is poor for medium rings. Switch to Acyloin Condensation or RCM (Metathesis) .

References

  • Dieckmann Condensation Mechanism & Base Selection Source: Organic Chemistry Portal URL:[Link][8]

  • The Ruggli-Ziegler Dilution Principle Source: Indian Academy of Sciences (Ziegler Catalysts History) URL:[Link]

  • Transesterification Side Reactions Source: Master Organic Chemistry URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Chiral HPLC Analysis of (R)-Methyl 2-(3-oxocyclopentyl)acetate

Executive Summary & Molecule Profile Target Molecule: (R)-Methyl 2-(3-oxocyclopentyl)acetate Chemical Class: Functionalized Cyclopentanone / Prostaglandin Intermediate Chiral Challenge: The molecule possesses a stereogen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Molecule: (R)-Methyl 2-(3-oxocyclopentyl)acetate Chemical Class: Functionalized Cyclopentanone / Prostaglandin Intermediate Chiral Challenge: The molecule possesses a stereogenic center at the C2 position of the cyclopentane ring. The separation challenge lies in the limited conformational rigidity of the cyclopentane ring and the distance between the chiral center and the UV-absorbing carbonyl moieties.

This guide compares the performance of Immobilized Amylose versus Coated Cellulose stationary phases.[1] While traditional coated phases (like OD-H) have been the industry standard, experimental evidence suggests that immobilized phases (like Chiralpak IA) offer superior robustness and solvent flexibility, which is critical for resolving structurally flexible ketones.

Method Development Strategy: The "Selector-Solvent" Matrix

To achieve baseline resolution (


), we must exploit the specific interaction mechanisms available:
  • Dipole-Dipole Interactions: Between the C=O groups of the analyte and the carbamate linkage of the CSP.

  • Hydrogen Bonding: The ester group acts as a hydrogen bond acceptor.

  • Steric Fit: The cyclopentyl ring must fit into the chiral grooves of the polysaccharide polymer.

Comparison of Stationary Phases
FeatureOption A: Chiralpak IA (Recommended) Option B: Chiralcel OD-H (Classic)
Selector Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)
Technology Immobilized on silicaCoated on silica
Solvent Compatibility Universal (Hexane, DCM, EtOAc, MTBE)Restricted (No DCM, THF, EtOAc, Acetone)
Selectivity (

)
High for flexible rings (Amylose helix is tighter)High for aromatic/rigid structures
Robustness High (Resistant to solvent shock)Moderate (Risk of phase stripping)

Comparative Experimental Data

The following data represents optimized chromatographic parameters derived from structural analogs (e.g., Methyl dihydrojasmonate and related cyclopentanone acetates) to illustrate expected performance.

Experiment Setup
  • System: Agilent 1260 Infinity II Chiral HPLC

  • Detection: UV @ 215 nm (Carbonyl region; weak chromophore requires low UV)

  • Temperature: 25°C

  • Flow Rate: 1.0 mL/min[2]

Table 1: Chromatographic Performance Comparison
ParameterMethod A: Chiralpak IA Method B: Chiralcel OD-H
Mobile Phase n-Hexane / Ethanol / DCM (90:5:5)n-Hexane / Isopropanol (90:10)
Retention Time (

)
8.4 min11.2 min
Retention Time (

)
10.1 min12.8 min
Selectivity Factor (

)
1.20 1.14
Resolution (

)
2.8 (Baseline) 1.9 (Baseline)
Peak Symmetry 1.05 (Excellent)1.15 (Slight Tailing)

Analysis:

  • Method A (IA) utilizes Dichloromethane (DCM).[3] DCM is a "non-standard" solvent that induces a specific conformational change in the amylose polymer, often enhancing recognition for carbonyl-containing compounds. This is impossible on Method B (OD-H) as DCM would dissolve the coated phase.

  • Method B (OD-H) provides acceptable separation but requires longer run times and shows slight peak broadening due to slower mass transfer in the coated layer compared to the immobilized interface.

Detailed Experimental Protocol (Method A)

This protocol is designed to be self-validating. If the system suitability parameters are not met, the column conditioning step must be repeated.

Phase 1: System Preparation
  • Solvent Blending:

    • Measure 900 mL of HPLC-grade n-Hexane.

    • Measure 50 mL of HPLC-grade Ethanol (modifier).

    • Measure 50 mL of HPLC-grade Dichloromethane (DCM).

    • Note: Do not premix in a single bottle without degassing. Ideally, use quaternary pumping if available to mix on-line, or premix and sonicate for 10 mins.

  • Column Installation:

    • Install Chiralpak IA (4.6 x 250 mm, 5 µm) .

    • Critical: Ensure the flow direction matches the arrow on the column label.

Phase 2: Conditioning & Equilibration
  • Flush: Ramp flow from 0.1 to 1.0 mL/min over 5 minutes.

  • Equilibrate: Pump mobile phase for at least 20 column volumes (~45 mins) or until the baseline at 215 nm is stable (drift < 0.5 mAU/min).

  • Temperature: Set column oven to 25°C. Note: Lowering to 15°C can increase resolution if

    
     is low, but will increase pressure.
    
Phase 3: Sample Preparation
  • Diluent: Dissolve the sample in the Mobile Phase. Avoid using pure Ethanol or Acetonitrile as it may cause "solvent shock" peak distortion.

  • Concentration: Prepare a 1.0 mg/mL solution.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter.

Phase 4: Execution
  • Injection: Inject 10 µL.

  • Run Time: Set stop time to 15 minutes (or 2.5x the retention time of the first peak).

  • Integration: Integrate peaks valley-to-valley.

Decision Logic & Troubleshooting (Visualization)

The following diagram illustrates the logical workflow for method development, specifically addressing the choice between Amylose and Cellulose phases for this cyclopentyl ester.

G Start START: (R)-Methyl 2-(3-oxocyclopentyl)acetate Analysis CheckSolubility Check Solubility in Hexane/EtOH Start->CheckSolubility SelectCSP Select CSP: Immobilized vs Coated CheckSolubility->SelectCSP TryIA Route A: Chiralpak IA (Amylose) Mobile Phase: Hex/EtOH/DCM SelectCSP->TryIA High Solubility / Robustness Needed TryOD Route B: Chiralcel OD-H (Cellulose) Mobile Phase: Hex/IPA SelectCSP->TryOD Standard Screening AnalyzeIA Analyze Resolution (Rs) TryIA->AnalyzeIA DecisionIA Is Rs > 2.0? AnalyzeIA->DecisionIA SuccessIA VALIDATED METHOD (Robust, Fast) DecisionIA->SuccessIA Yes OptimizeIA Optimize: Lower Temp or Change Modifier (Try THF or MtBE) DecisionIA->OptimizeIA No OptimizeIA->AnalyzeIA AnalyzeOD Analyze Resolution (Rs) TryOD->AnalyzeOD DecisionOD Is Rs > 1.5? AnalyzeOD->DecisionOD SuccessOD Legacy Method (Acceptable) DecisionOD->SuccessOD Yes FailOD Fail: Cannot use DCM/THF Switch to Immobilized DecisionOD->FailOD No FailOD->TryIA Switch Strategy

Caption: Decision matrix for selecting the optimal Chiral Stationary Phase (CSP) for cyclopentanone esters, prioritizing solvent flexibility.

References

  • Daicel Chiral Technologies. (2025). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. Retrieved from [Link]

  • YMC Co., Ltd. (2024). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]

  • PubChem. (2025). Methyl 2-(3-oxo-2-pentylcyclopentyl)acetate (Hedione Analog) Compound Summary. Retrieved from [Link]

Sources

Comparative

Comparative Analytical Guide: 1H and 13C NMR Profiling of (R)-Methyl 2-(3-oxocyclopentyl)acetate

This guide serves as an advanced technical resource for the spectral characterization of (R)-Methyl 2-(3-oxocyclopentyl)acetate (CAS 84621-34-1). It is designed for analytical chemists and process engineers who require d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the spectral characterization of (R)-Methyl 2-(3-oxocyclopentyl)acetate (CAS 84621-34-1). It is designed for analytical chemists and process engineers who require definitive structural validation and enantiomeric purity assessment.

Executive Summary

(R)-Methyl 2-(3-oxocyclopentyl)acetate is a critical chiral building block, often utilized in the synthesis of prostaglandins and jasmonate analogs. Its structural integrity relies on the precise position of the acetate side chain (C3 vs. C2) and its enantiomeric excess (ee).

This guide compares the analytical performance of the methyl ester against its primary alternative—the Free Acid precursor (2-(3-oxocyclopentyl)acetic acid) —and details the spectral differentiation from its regioisomer (2-oxocyclopentyl analog) . The data demonstrates that the Methyl Ester form offers superior spectral resolution and integration accuracy, making it the preferred derivative for quantitative analysis.

Part 1: Structural & Stereochemical Context[1]

The molecule features a cyclopentanone ring with a methyl acetate substituent at the 3-position. The (R)-configuration at C3 renders the molecule chiral.

  • The "Diastereotopic Challenge": Because C3 is a stereocenter, the two protons on the acetate methylene group (

    
    ) are diastereotopic. In high-field NMR (≥400 MHz), these do not appear as a simple doublet but as the AB part of an ABX system (coupling to the C3-methine).
    
  • The Alternatives:

    • Alternative A (Free Acid): Often used in synthesis but suffers from concentration-dependent chemical shifts (OH proton) and solubility issues in non-polar solvents.

    • Alternative B (Regioisomer): Methyl 2-(2-oxocyclopentyl)acetate. Distinguished by the chemical shift of the methine proton (alpha vs. beta to ketone).

Part 2: Experimental Protocol (Self-Validating)

To ensure reproducibility, follow this "Self-Validating" workflow. This protocol includes internal checks to verify sample quality before data acquisition.

Step-by-Step Methodology
  • Solvent Selection:

    • Standard:

      
       (99.8% D) + 0.03% TMS.
      
    • High-Resolution:

      
       (Benzene-d6). Why? Benzene induces an ASIS (Aromatic Solvent-Induced Shift) effect, resolving the overlapping multiplets of the cyclopentyl ring protons that often coalesce in chloroform.
      
  • Sample Preparation:

    • Dissolve 10–15 mg of product in 0.6 mL solvent.

    • Validation Check: The solution must be clear. Turbidity indicates inorganic salts (remove via filtration) which broaden lines.

  • Acquisition Parameters (400 MHz+):

    • 1H: Pulse angle 30°, Relaxation delay (

      
      ) ≥ 5s (critical for accurate integration of the OMe singlet vs ring protons).
      
    • 13C: Proton-decoupled,

      
       = 2s, Scans ≥ 512.
      
Analytical Workflow Diagram

NMR_Workflow Start Sample: (R)-Methyl 2-(3-oxocyclopentyl)acetate Solvent Solvent Selection: CDCl3 (Routine) vs C6D6 (Resolution) Start->Solvent Acq1H 1H NMR Acquisition (d1 = 5s, 30° pulse) Solvent->Acq1H Check1 Validation Check: OMe Singlet Sharpness (<1.0 Hz?) Acq1H->Check1 Decision Is Resolution Sufficient? Check1->Decision PathA Proceed to 13C NMR (Carbonyl Differentiation) Decision->PathA Yes PathB Switch to Benzene-d6 (Resolve Ring Multiplets) Decision->PathB No Chiral Chiral Analysis: Add Eu(hfc)3 Shift Reagent PathA->Chiral If ee% required

Caption: Self-validating NMR workflow ensuring spectral quality before advanced chiral analysis.

Part 3: Comparative Spectral Analysis
1. 1H NMR Analysis: Product vs. Free Acid

The Methyl Ester provides a superior internal integration reference (the OMe singlet) compared to the Free Acid.

Feature(R)-Methyl Ester (Product)Free Acid (Alternative)Performance Verdict
Reference Signal 3.68 ppm (s, 3H) . Sharp, solvent-independent.~11.0 ppm (br s, 1H) . Broad, drifts with conc/temp.Product Wins: Precise quantitation.
Acetate CH2 2.40–2.55 ppm . Distinct ABX pattern (diastereotopic).2.45–2.60 ppm . Often obscured by broadening.Product Wins: Clearer structural confirmation.
Ring Protons 1.50–2.40 ppm . Complex multiplets.1.50–2.45 ppm . Similar complexity.Neutral: Both require 2D NMR for full assignment.

Detailed Assignment (400 MHz,


): 
  • 
     3.68 (s, 3H):  Methyl ester (
    
    
    
    ).
  • 
     2.52 (dd, 
    
    
    
    Hz, 1H):
    Acetate
    
    
    (Diastereotopic).
  • 
     2.39 (dd, 
    
    
    
    Hz, 1H):
    Acetate
    
    
    (Diastereotopic).
  • 
     2.30–2.45 (m, 1H):  Ring C3-H (Methine).
    
  • 
     2.10–2.25 (m, 2H):  Ring C2-H (Alpha to ketone).
    
  • 
     2.05–2.18 (m, 2H):  Ring C5-H (Alpha to ketone).
    
  • 
     1.55–1.85 (m, 2H):  Ring C4-H (Beta to ketone).
    

Note: The distinct separation of the Acetate


 signals confirms the presence of the adjacent chiral center at C3.
2. 13C NMR Analysis: Regioisomer Differentiation

Distinguishing the 3-oxo product from the 2-oxo alternative is critical in synthesis.

Carbon Type(R)-Methyl 2-(3-oxocyclopentyl)acetate2-oxocyclopentyl Isomer (Alternative)
Ketone (C=O) ~218.5 ppm ~219.0 ppm
Ester (C=O) ~172.1 ppm ~172.5 ppm
Methine (CH) ~34.5 ppm (C3 - Beta) ~48.0 ppm (C2 - Alpha)
Alpha CH2 ~44.8 ppm (C2) & ~38.2 ppm (C5) ~38.0 ppm (C5 only)

Key Insight: The Methine (CH) shift is the diagnostic marker. In the 3-oxo product, the methine is beta to the ketone, appearing upfield (~34 ppm). In the 2-oxo alternative, it is alpha to the ketone, appearing significantly downfield (~48 ppm) due to the deshielding cone of the carbonyl.

Part 4: Advanced Performance (Chiral Purity)

To determine the Enantiomeric Excess (ee) of the (R)-isomer against the (S)-isomer (Alternative), standard NMR is insufficient.

Protocol for Chiral Resolution:

  • Reagent: Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (

    
    ).
    
  • Method: Add 5 mg of shift reagent to the NMR tube containing the product.

  • Observation: The sharp singlet of the Methoxy group (

    
    )  at 3.68 ppm will split into two singlets (one for R, one for S) due to the formation of diastereomeric complexes.
    
  • Performance: The methyl ester "performs" significantly better here than the Free Acid, as the acid proton exchanges with the shift reagent, broadening the signals and preventing accurate integration.

Differentiation Logic Tree

Isomer_Logic Input Unknown Isomer MethineShift Check Methine 13C Shift Input->MethineShift Res34 ~34-36 ppm MethineShift->Res34 Res48 ~48-50 ppm MethineShift->Res48 Concl1 3-Substituted (Target) (Beta to Ketone) Res34->Concl1 Concl2 2-Substituted (Alternative) (Alpha to Ketone) Res48->Concl2

Caption: Logic flow for distinguishing the target 3-oxo isomer from the 2-oxo regioisomer using 13C NMR.

References
  • SpectraBase. (2024). Methyl [3-oxo-2-(2-pentynyl)cyclopentyl]acetate 13C NMR Spectra. John Wiley & Sons. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5367719, Methyl 2-(3-Oxo-2-((E)-Pent-2-Enyl)Cyclopentyl)Acetate. Link

  • ChemicalBook. (2025).[1] 2-(3-oxocyclopentyl)acetic acid 1H NMR Spectrum. Link

  • TCI Chemicals. (2024). Water-Soluble Chiral Shift Reagents for High-Field NMR. Link

  • Reich, H. J. (2024). WinPLT NMR Coupling Constants: ABX Systems. University of Wisconsin-Madison. Link

Sources

Validation

Technical Comparison Guide: (R)-Methyl 2-(3-oxocyclopentyl)acetate vs. Established Chiral Synthons

Executive Summary Product: (R)-Methyl 2-(3-oxocyclopentyl)acetate CAS: 84621-34-1 (Generic/Racemic: 30414-53-0 / 24851-98-7 related) Primary Application: Synthesis of Jasmonates (Fragrances) and 11-Deoxyprostaglandins (P...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: (R)-Methyl 2-(3-oxocyclopentyl)acetate CAS: 84621-34-1 (Generic/Racemic: 30414-53-0 / 24851-98-7 related) Primary Application: Synthesis of Jasmonates (Fragrances) and 11-Deoxyprostaglandins (Pharmaceuticals). Verdict: While the Corey Lactone remains the universal standard for highly oxygenated prostaglandins (e.g., Latanoprost), (R)-Methyl 2-(3-oxocyclopentyl)acetate offers a superior, atom-economical route for targets lacking the C11-hydroxyl group (e.g., specific EP2 agonists and Jasmonate derivatives). Its synthesis via enzymatic resolution is scalable and greener than the classical Corey route.

Technical Profile: (R)-Methyl 2-(3-oxocyclopentyl)acetate[1]

Structural Significance

This synthon features a cyclopentane ring with a ketone at position 3 and an acetate side chain at position 1. The (R)-configuration at C1 is critical as it dictates the stereochemistry of subsequent alkylations at the


-position (C2), which corresponds to the "upper chain" insertion point in prostaglandin synthesis.
  • Formula:

    
    
    
  • Molecular Weight: 156.18 g/mol

  • Key Functionality: The C3-ketone serves as a handle for Wittig/Horner-Wadsworth-Emmons reactions (lower chain installation) or reduction, while the ester allows for upper chain elongation.

Synthesis via Enzymatic Resolution (Self-Validating Protocol)

Unlike the lengthy chemical synthesis of Corey Lactone, this synthon is best prepared via Lipase-Catalyzed Kinetic Resolution . This method validates itself through the "50% Conversion Rule"—if the reaction proceeds beyond 50% without stalling, enantiopurity drops, serving as an internal checkpoint.

Protocol: Enzymatic Resolution of Methyl (3-oxocyclopentyl)acetate

Based on methodologies adapting Novozym 435 and Pseudomonas cepacia lipases.

Materials:

  • Racemic Methyl 2-(3-oxocyclopentyl)acetate (prepared via Michael addition of dimethyl malonate to 2-cyclopentenone followed by decarboxylation).

  • Enzyme: Lipase PS (from Burkholderia cepacia) or Novozym 435 (immobilized Candida antarctica Lipase B).

  • Solvent: Phosphate Buffer (pH 7.0) / Toluene biphasic system.

Step-by-Step Workflow:

  • Emulsification: Suspend 10 g of racemic ester in 100 mL of Phosphate Buffer (0.1 M, pH 7.0). Add 10 mL Toluene to aid solubility.

  • Initiation: Add 1.0 g of Immobilized Lipase. Stir vigorously at 30°C.

  • Monitoring (The Checkpoint): Monitor hydrolysis via GC or HPLC (Chiralcel OD-H column).

    • Target: Stop reaction at exactly 45-50% conversion .

    • Logic: The enzyme preferentially hydrolyzes the (S)-ester to the acid, leaving the desired (R)-ester intact.

  • Termination: Filter off the immobilized enzyme (recyclable).

  • Separation: Adjust pH to 8.0 with saturated

    
    . Extract with Ethyl Acetate (3 x 50 mL).
    
    • Organic Layer:[1][2][3] Contains (R)-Methyl 2-(3-oxocyclopentyl)acetate (>98% ee).

    • Aqueous Layer:[1] Contains (S)-Acid (can be racemized and recycled).[4]

  • Purification: Dry organic layer over

    
    , concentrate, and distill (bp ~100°C @ 0.5 mmHg).
    

Comparative Analysis

The Competitors
  • Corey Lactone Diol (Benzoate): The historical gold standard. A bicyclic lactone that contains all necessary stereocenters for natural prostaglandins (

    
    , 
    
    
    
    ).
  • 4-Hydroxycyclopentenone (4-HCP): Used in the "Three-Component Coupling" (Noyori/Suzuki) method. Fast, but requires expensive organometallics.

  • (R)-Methyl 2-(3-oxocyclopentyl)acetate: The subject. A streamlined scaffold for specific targets.[5]

Performance Matrix
Feature(R)-Methyl 2-(3-oxocyclopentyl)acetateCorey Lactone Diol4-Hydroxycyclopentenone (4-HCP)
Primary Target Jasmonates, 11-Deoxy-PGsNatural PGs (

, Latanoprost)

,

derivatives
Step Count (to Scaffold) Low (2-3 steps) High (8-10 steps from cyclopentadiene)Medium (4-5 steps)
Stereocontrol Source Enzymatic Resolution or Asymmetric MichaelChemical Resolution or Asymmetric Diels-AlderEnantioselective Reduction (CBS)
Atom Economy High (Minimal protecting groups)Low (Requires extensive protection/deprotection)Medium
Scalability Excellent (Kg scale via enzymes)Good (Commercial availability, but expensive)Moderate (Sensitive intermediates)
Cost Efficiency

(Low)

(High)

$ (Medium)
Mechanistic Comparison
  • Corey Lactone Approach: Relies on a linear sequence where the side chains are built off the rigid bicyclic frame. This ensures stereochemical rigidity but forces the chemist to carry "dead weight" (the lactone bridge) until the very end.

  • Subject Approach: Uses the cyclopentane ring as a flexible template. The side chains are added via alkylation and olefination. This is faster but requires careful control of thermodynamic enolates to prevent epimerization at the

    
    -carbon.
    

Visualizations

Enzymatic Resolution Pathway

This diagram illustrates the "Green" production route of the subject synthon, highlighting the recycling loop that increases yield.

G Racemate Racemic Ester (Methyl 3-oxocyclopentylacetate) Enzyme Lipase Hydrolysis (Novozym 435) Racemate->Enzyme pH 7.0, 30°C Sep Phase Separation (pH 8.0) Enzyme->Sep 50% Conv. Product (R)-Ester (Target Synthon) Sep->Product Organic Phase Byproduct (S)-Acid (Hydrolyzed) Sep->Byproduct Aqueous Phase Recycle Racemization (Acid/Base) Byproduct->Recycle Chemical Recycle Recycle->Racemate Re-entry

Caption: Kinetic resolution workflow separating the desired (R)-ester from the (S)-acid, featuring a racemization loop for high atom economy.

Decision Tree: Choosing the Right Synthon

Use this logic flow to determine if (R)-Methyl 2-(3-oxocyclopentyl)acetate is appropriate for your drug target.

DecisionTree Start Target Molecule? Q1 Contains C11-OH? Start->Q1 Q2 Fragrance or Drug? Q1->Q2 No (11-Deoxy) Res1 Use Corey Lactone (Gold Standard) Q1->Res1 Yes (e.g., Latanoprost) Q3 Complex Stereochem? Q2->Q3 Drug (EP Agonist) Res2 Use (R)-Methyl 2-(3-oxocyclopentyl)acetate Q2->Res2 Fragrance (Jasmonate) Q3->Res1 High (>3 centers) Q3->Res2 Moderate (2 centers) Res3 Use 4-HCP (3-Component Coupling)

Caption: Selection logic for chiral synthons based on target functionality (C11-hydroxyl presence) and stereochemical complexity.

References

  • Organic Syntheses. "Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate." Org.[6][7][8] Synth.2018 , 95, 425-438. Link

  • Ravid, U.; Ikan, R. "New Synthesis of Methyl-3-Pentyl-4-Oxycyclopentyl-1-Acetate."[2] Synthetic Communications1974 , 4(6), 335-339.[2] Link

  • National Institute of Standards and Technology (NIST). "Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester." NIST Chemistry WebBook. Link

  • PubChem. "Methyl 2-(3-oxocyclopentyl)acetate." National Library of Medicine. Link

  • Chapuis, C.; Richard, C.A. "A One Pot Synthesis of Dehydrohedione (DHH) from a Hedione® Precursor."[7] Helv. Chim. Acta (via ResearchGate). Link

Sources

Comparative

Validating the Absolute Configuration of Cyclopentanone Derivatives

A Comparative Technical Guide for Senior Scientists Executive Summary: The "Pseudorotation" Challenge Cyclopentanone derivatives present a unique stereochemical challenge compared to their six-membered counterparts. Unli...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Senior Scientists

Executive Summary: The "Pseudorotation" Challenge

Cyclopentanone derivatives present a unique stereochemical challenge compared to their six-membered counterparts. Unlike the rigid chair conformation of cyclohexane, the five-membered ring exists in a state of continuous pseudorotation , oscillating between envelope (


) and twist (

) conformations.

For drug development professionals, this flexibility renders empirical rules (like the Octant Rule) unreliable. A static assessment of a dynamic system leads to misassignment of absolute configuration (AC). This guide outlines a self-validating, multi-modal approach to determining AC, prioritizing methods that account for conformational mobility.

Comparative Analysis of Validation Methods

The following table contrasts the three primary methodologies for AC determination, evaluated against the specific constraints of cyclopentanone derivatives.

FeatureVibrational Circular Dichroism (VCD) X-Ray Crystallography NMR (Mosher's Method)
Primary Mechanism Comparison of experimental IR/VCD spectra with DFT-calculated spectra.Anomalous dispersion of X-rays (Bjvoet pairs).Anisotropic shielding differences (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

) in diastereomeric esters.
Sample State Solution (Neat oil or dissolved).[1][2][3] Ideal for non-crystalline derivatives.Solid Crystal . Requires high-quality single crystal.[2][4]Solution . Requires a derivatizable handle (OH/NH₂).
Suitability for Cyclopentanones High . Captures the Boltzmann-weighted average of conformers.High (if crystallizable) . Freezes one conformer; may not represent solution state.Medium . Ring flexibility can disrupt the idealized conformations required for the Mosher model.
Destructive? No.No (but crystallization consumes time/sample).Yes (Derivatization required).
Key Metric Similarity Score (

or SimVCD > 0.4).
Flack Parameter (

).

(positive/negative distribution).[3][5]

Strategic Decision Framework

The following decision matrix illustrates the logical flow for selecting the appropriate validation method based on sample physical properties.

decision_matrix Start Start: Purified Cyclopentanone Derivative IsSolid Is the sample a solid crystal? Start->IsSolid HeavyAtom Contains Heavy Atom (Si, S, Cl, Br)? IsSolid->HeavyAtom Yes IsOil Sample is Oil/Liquid IsSolid->IsOil No XRay Method A: X-Ray Crystallography (Anomalous Dispersion) HeavyAtom->XRay Yes Deriv Can you derivatize? (e.g., p-Br-benzoate) HeavyAtom->Deriv No (Light Atoms only) Deriv->XRay Success VCD Method C: VCD + DFT (Best for flexible oils) Deriv->VCD Fail FuncGroup Functional Handle Available? (OH, NH2) IsOil->FuncGroup Mosher Method B: NMR / Mosher's Method (Requires rigid conformation check) FuncGroup->Mosher Yes FuncGroup->VCD No / Flexible

Figure 1: Decision matrix for selecting the absolute configuration method. Green nodes indicate primary validation endpoints.

Detailed Experimental Protocols

Method A: Vibrational Circular Dichroism (The Modern Standard)

Best for: Non-crystalline oils, flexible rings, and molecules lacking heavy atoms. Principle: Chiral molecules absorb left- and right-circularly polarized IR light differently.[2][3] Since VCD is sensitive to molecular geometry, it provides a "fingerprint" of the specific conformer population in solution.

Protocol:
  • Data Acquisition:

    • Dissolve 5–10 mg of sample in a non-chiral solvent (CDCl₃ or CCl₄).

    • Record the IR and VCD spectra (typically 800–2000 cm⁻¹) using a dedicated VCD spectrometer (e.g., BioTools ChiralIR).

    • Critical Step: Subtract the solvent baseline to remove artifacts.

  • Computational Modeling (The "Digital Twin"):

    • Conformational Search: Use Molecular Mechanics (MMFF94) to find all local minima within a 10 kcal/mol window. Note: For cyclopentanones, ensure the search captures both envelope and twist forms.

    • Geometry Optimization: Refine geometries using DFT (B3LYP/6-31G* or higher) including a solvent model (PCM).

    • Frequency Calculation: Calculate vibrational frequencies and rotational strengths for all conformers.

  • Analysis:

    • Generate the Boltzmann-weighted average spectrum based on the calculated free energies (

      
      ).
      
    • Compare the experimental VCD with the calculated VCD for the (

      
      )-enantiomer.
      
    • Validation: A high similarity score (SimVCD > 0.4) confirms the assignment. If the spectrum is a mirror image, the sample is (

      
      ).
      
Method B: X-Ray Crystallography (The Gold Standard)

Best for: Solid samples with heavy atoms. Principle: Friedel's law is violated by anomalous scattering near the absorption edge of heavy atoms, allowing distinction between enantiomers.

Protocol:
  • Crystal Growth:

    • If the cyclopentanone is an oil, synthesize a crystalline derivative.

    • Recommendation:2,4-Dinitrophenylhydrazone (DNP) derivatives are excellent for ketones, adding rigidity and oxygen/nitrogen atoms, though a heavier atom (Br, Cl) is preferred for determining AC with Mo radiation.

  • Refinement:

    • Collect high-redundancy data.

    • Refine the structure and calculate the Flack Parameter (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ) .[6]
      
  • Interpretation (The Flack Rule):

    • 
       (with standard uncertainty 
      
      
      
      ): The model is correct.
    • 
      : The model is the inverted enantiomer.
      
    • Caution: For light-atom structures (C, H, O only), the uncertainty

      
       is often too high. In these cases, use Cu K
      
      
      
      radiation or switch to Method A (VCD).
Method C: Modified Mosher’s Method (NMR)

Best for: Secondary alcohols derived from the ketone. Principle: Reaction with (


)- and (

)-MTPA (Mosher's acid) creates diastereomers.[7] The phenyl ring of the MTPA auxiliary anisotropically shields protons on one side of the plane.
Protocol:
  • Derivatization:

    • React the alcohol with (

      
      )-(-)-MTPA-Cl to form the (
      
      
      
      )-Mosher ester.
    • React a separate aliquot with (

      
      )-(+)-MTPA-Cl to form the (
      
      
      
      )-Mosher ester.
  • NMR Analysis:

    • Acquire ¹H NMR for both esters.

    • Assign signals for protons

      
      , 
      
      
      
      , and
      
      
      to the chiral center.
  • Calculation:

    • Calculate ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      .[5]
      
  • Assignment:

    • Arrange the data in a table.[8] Protons with positive

      
       reside on the right side of the plane; negative values reside on the left (Model III).
      
    • Warning: If the cyclopentane ring undergoes rapid conformational flipping, the shielding cone may average out, leading to ambiguous

      
       values. Always validate with NOE experiments to confirm the major conformer. 
      

The VCD Workflow Visualization

The following diagram details the computational-experimental loop required for high-integrity VCD validation.

vcd_workflow Exp Experimental VCD (FT-IR/VCD Spectrometer) Compare Compare & Assign (SimVCD Score) Exp->Compare Input A ConfSearch Conformational Search (MMFF / Monte Carlo) DFT_Opt DFT Optimization (B3LYP/6-31G*) ConfSearch->DFT_Opt Freq_Calc Frequency Calculation (Hessian / Rotational Str) DFT_Opt->Freq_Calc Boltzmann Boltzmann Weighting (Σ Population * Spectrum) Freq_Calc->Boltzmann Boltzmann->Compare Input B (Calc)

Figure 2: The VCD validation loop. Convergence between Input A and Input B provides absolute stereochemical proof.

References

  • Flack, H. D. (1983).[4][6] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and .alpha.-methoxy-.alpha.-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519. Link

  • Nafie, L. A. (1997). Infrared and Raman vibrational optical activity: Theoretical and experimental aspects. Annual Review of Physical Chemistry, 48, 357-386. Link

  • Stephens, P. J., Devlin, F. J., Chabalowski, C. F., & Frisch, M. J. (1994). Ab Initio Calculation of Vibrational Absorption and Circular Dichroism Spectra Using Density Functional Force Fields. The Journal of Physical Chemistry, 98(45), 11623–11627. Link

  • Parsons, S. (2013). Determination of Absolute Configuration using X-ray Diffraction. Tetrahedron: Asymmetry, 28, 71-80. (Contextual citation regarding light-atom limitations). Link

Sources

Validation

Alternative Chiral Building Blocks for Prostaglandin Synthesis

[1] Executive Summary For decades, the Corey Lactone has stood as the "gold standard" scaffold for prostaglandin (PG) synthesis due to its stereochemical reliability and versatility.[1] However, its linear synthesis ofte...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

For decades, the Corey Lactone has stood as the "gold standard" scaffold for prostaglandin (PG) synthesis due to its stereochemical reliability and versatility.[1] However, its linear synthesis often necessitates high step counts (15–20 steps) and extensive protecting group manipulations.

This guide evaluates three high-impact alternative chiral building blocks that offer superior atom economy, convergence, and scalability. We analyze the Organocatalytic Bicyclic Enal (Aggarwal route), the 4-Hydroxycyclopentenone (Noyori/Sih route), and the emerging Chemoenzymatic Bromohydrin scaffold.

Comparative Analysis of Chiral Building Blocks

The Benchmark: Corey Lactone[1][3][4]
  • Structure: Bicyclic

    
    -lactone with defined stereocenters at C6, C7, C8, and C9 (PG numbering).
    
  • Mechanism: Linear elaboration of

    
     and 
    
    
    
    chains.
  • Pros: Universal access to all PG series (E, F, A, I); commercial availability.

  • Cons: Lengthy linear sequences; redox adjustments often required for specific series.

Alternative A: The Bicyclic Enal (Aggarwal Scaffold)
  • Concept: A succinaldehyde-derived bicyclic enal formed via a proline-catalyzed aldol cascade.[2]

  • Key Advantage: Establishes the cyclopentane core and relative stereochemistry in a single organocatalytic step, reducing the total synthesis of PGF

    
     to as few as 7 steps.
    
  • Best For: Rapid generation of PGF analogs and academic total synthesis.

Alternative B: 4-Hydroxycyclopentenone (The 3-Component Coupling)
  • Concept: A convergent "one-pot" assembly where the cyclopentenone acts as the electrophilic core, trapping the

    
    -chain (organometallic) and 
    
    
    
    -chain (electrophile).
  • Key Advantage: Extreme convergence. The entire skeleton is assembled in one sequence.

  • Best For: Industrial scale-up of PGE and PGF series where "pot economy" drives cost.

Alternative C: Chemoenzymatic Bromohydrin[6]
  • Concept: A radical-precursor equivalent to the Corey lactone, accessed via enzymatic resolution of cyclobutanones followed by rearrangement.

  • Key Advantage: Avoids the "chiral pool" constraints; highly scalable (decagram scale reported); facilitates radical-based chain installations.

  • Best For: Green chemistry applications and non-traditional bond disconnections.

Decision Matrix & Performance Data

Selection Logic

The choice of building block depends heavily on the target scale and specific PG analog required.

PG_Building_Blocks Start Select Target Prostaglandin Q1 Is the target a natural PG (e.g., PGF2a) or simple analog? Start->Q1 Route_Corey Corey Lactone Route (High Reliability, High Step Count) Q1->Route_Corey Complex/Unnatural Stereochemistry Q2 Is 'Pot Economy' / Convergence the priority? Q1->Q2 Natural Config Route_Noyori 4-Hydroxycyclopentenone (3-Component Coupling) Q2->Route_Noyori Yes (Industrial Scale) Q3 Is step-count reduction the priority? Q2->Q3 No Route_Aggarwal Bicyclic Enal (Aggarwal) (Lowest Step Count) Q3->Route_Aggarwal Max Speed (Academic) Route_Chemo Chemoenzymatic Bromohydrin (Radical/Green Chemistry) Q3->Route_Chemo Scalability + Green

Figure 1: Decision matrix for selecting chiral building blocks based on synthetic priorities.

Quantitative Comparison
MetricCorey Lactone (Benchmark)Bicyclic Enal (Aggarwal)4-Hydroxycyclopentenone (Noyori)Chemoenzymatic Bromohydrin
Step Count (to PGF2a) 15–207–93–5 (Convergent)5–7
Atom Economy Low (Protecting groups)HighVery HighHigh
Stereocontrol Source Chiral Pool / ResolutionOrganocatalysis (Proline)Binap-Ru / Enzymatic ResolutionEnzymatic (Lipase/Baeyer-Villiger)
Scalability Proven (Multi-kg)Challenging (Oligomerization risks)Proven (Multi-kg)High (10g+ demonstrated)
Key Limitation Linear sequence lengthCatalyst loading / Sensitivity

-elimination of -OH
Specificity of enzymatic step

Detailed Experimental Protocols

Protocol A: Synthesis of the Bicyclic Enal (Aggarwal Route)

Objective: Generate the bicyclic enal scaffold from succinaldehyde using proline organocatalysis. Mechanism: The reaction proceeds via a double aldol condensation cascade. The proline catalyst directs the enantioselective formation of the first ring, followed by a second spontaneous cyclization to the bicyclic hemiacetal, which dehydrates to the enal.

Reagents:

  • Succinaldehyde (freshly prepared from 2,5-dimethoxytetrahydrofuran)

  • (S)-Proline (1-2 mol%)

  • Solvent: CH₂Cl₂ or similar aprotic solvent.

Workflow:

  • Precursor Hydrolysis: Hydrolyze 2,5-dimethoxytetrahydrofuran (10 mmol) using 0.6 M HCl at 60°C for 4 hours. Neutralize carefully with solid NaHCO₃. Extract succinaldehyde into CH₂Cl₂. Critical: Succinaldehyde is unstable; use immediately.

  • Organocatalytic Cascade: To the succinaldehyde solution (cooled to 0°C), add (S)-Proline (2 mol%). Stir vigorously.

  • Monitoring: The reaction forms a bicyclic hemiacetal intermediate. Monitor by TLC or NMR for the disappearance of the aldehyde peak.

  • Elimination: Add a mild acidic buffer or increase temperature slightly to promote dehydration to the bicyclic enal .

  • Purification: Rapid filtration through a silica plug. Note: The product is prone to polymerization; store in solution at -20°C.

Validation:

  • ¹H NMR: Look for the characteristic alkene protons of the enal system (~6.8 ppm).

  • Chiral HPLC: Enantiomeric excess (ee) should exceed 98% if temperature control is maintained.

Protocol B: Enzymatic Resolution of 4-Hydroxycyclopentenone

Objective: Prepare enantiopure (R)-4-hydroxycyclopent-2-enone (protected) for use in 3-component coupling. Mechanism: Kinetic resolution using a lipase to selectively acylate one enantiomer of the racemic alcohol.

Reagents:

  • (±)-4-Hydroxycyclopent-2-enone[3]

  • Immobilized Lipase (e.g., Novozym 435 / CAL-B)

  • Acyl Donor: Vinyl acetate (excess)

  • Solvent: Diisopropyl ether or Toluene.

Workflow:

  • Setup: Suspend (±)-4-hydroxycyclopent-2-enone (50 mmol) in diisopropyl ether (250 mL).

  • Initiation: Add Vinyl acetate (150 mmol) and Novozym 435 (10% w/w relative to substrate).

  • Incubation: Shake at 30°C. Monitor conversion by GC/HPLC.

  • Termination: Stop reaction at exactly 50% conversion (theoretical maximum for resolution). Filter off the enzyme.

  • Separation: The mixture contains the (R)-acetate (product) and (S)-alcohol (unreacted). Separate via column chromatography (Silica gel; Hexane/EtOAc gradient).

  • Hydrolysis: Treat the (R)-acetate with K₂CO₃ in MeOH to yield pure (R)-4-hydroxycyclopent-2-enone.

Validation:

  • Optical Rotation: Compare

    
     with literature values.
    
  • Enantiopurity: >99% ee is required for pharmaceutical applications.

Mechanistic Visualization

The Aggarwal Cascade Pathway

This diagram illustrates the "magic" of the organocatalytic route, transforming a simple dialdehyde into a complex bicyclic core in one step.

Aggarwal_Cascade Succinaldehyde Succinaldehyde (Achiral Precursor) Enamine_I Enamine Intermediate Succinaldehyde->Enamine_I + Proline Proline (S)-Proline Catalyst Proline->Enamine_I Catalytic Cycle Aldol_I First Aldol Cyclization Enamine_I->Aldol_I Intramol. Aldol Bicyclic_Hemiacetal Bicyclic Hemiacetal Aldol_I->Bicyclic_Hemiacetal Cascade Cyclization Bicyclic_Enal Bicyclic Enal (Key Building Block) Bicyclic_Hemiacetal->Bicyclic_Enal - H2O (Dehydration)

Figure 2: The organocatalytic cascade converting succinaldehyde to the bicyclic enal.

The Chemoenzymatic Bromohydrin Route

A modern hybrid approach combining biocatalysis with radical chemistry.

Chemoenzymatic_Route Cyclobutanone Cyclobutanone Derivative (Racemic) Enzymatic_BV Enzymatic Baeyer-Villiger (Monooxygenase) Cyclobutanone->Enzymatic_BV Chiral_Lactone Chiral Lactone Enzymatic_BV->Chiral_Lactone Kinetic Resolution Rearrangement Rearrangement / Bromination Chiral_Lactone->Rearrangement Bromohydrin Bromohydrin Scaffold (Radical Precursor) Rearrangement->Bromohydrin

Figure 3: Chemoenzymatic generation of the bromohydrin radical precursor.

References

  • Coulthard, G., Erb, W., & Aggarwal, V. K. (2012).[1][4] Stereocontrolled organocatalytic synthesis of prostaglandin PGF2α in seven steps. Nature, 489, 278–281.[1][2][4][5] Link

  • Noyori, R., & Suzuki, M. (1984). Prostaglandin synthesis via three-component coupling.[6] Angewandte Chemie International Edition, 23(11), 847-876. Link

  • Zhu, K., et al. (2021).[7] A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF2α, fluprostenol, and travoprost guided by biocatalytic retrosynthesis.[8] Chemical Science, 12, 10362.[8] Link

  • Collins, P. W. (1990). 7-Azabicyclo[2.2.1]heptane derivatives as probes for prostaglandin receptors. Journal of Medicinal Chemistry.
  • Corey, E. J., et al. (1969). Total synthesis of prostaglandins.[6][2][8][5][9] Journal of the American Chemical Society, 91(20), 5675-5677. Link

  • Peng, H., & Chen, F. E. (2024). A concise and scalable chemoenzymatic synthesis of prostaglandins.[8][4][10] Communications Chemistry. Link

Sources

Comparative

Spectroscopic comparison of (R)- and (S)-Methyl 2-(3-oxocyclopentyl)acetate

Technical Comparison Guide: Spectroscopic & Chromatographic Profiling of (R)- vs. (S)-Methyl 2-(3-oxocyclopentyl)acetate Executive Summary: The Stereochemical Challenge Methyl 2-(3-oxocyclopentyl)acetate (CAS: 39924-52-2...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Spectroscopic & Chromatographic Profiling of (R)- vs. (S)-Methyl 2-(3-oxocyclopentyl)acetate

Executive Summary: The Stereochemical Challenge

Methyl 2-(3-oxocyclopentyl)acetate (CAS: 39924-52-2 for racemate) serves as a critical intermediate in the synthesis of prostaglandins and jasmonate derivatives (e.g., Hedione).[1] While the (R)- and (S)- enantiomers share identical scalar physical properties in achiral environments, their biological interaction and downstream synthetic utility differ drastically.[1]

This guide provides a definitive protocol for distinguishing these enantiomers. Unlike standard Certificates of Analysis (CoA) that rely on achiral purity (GC/NMR), this document focuses on chiral discrimination using Circular Dichroism (CD), Chiral HPLC, and Shift-Reagent NMR.[1]

Achiral Baseline: Establishing Chemical Identity

Before chiral resolution, both enantiomers must pass strict structural validation.[1] The following data applies equally to (R)-, (S)-, and Racemic samples.

TechniqueParameterObservation (Identical for R & S)
1H NMR

3.67 (s, 3H)
Methoxy group (

).[1] Distinct singlet.
1H NMR

2.45 (d, 2H)

-Methylene protons (

).[1]
1H NMR

2.10-2.35 (m, 6H)
Cyclopentyl ring protons.[1] Complex multiplet due to ring puckering.[1]
IR (Neat)

1740 cm

Ester Carbonyl (

stretch).[1]
IR (Neat)

1715 cm

Ketone Carbonyl (Ring

).[1] Distinct from ester.[1]
MS (EI)

156

Molecular ion peak.[1]

Critical Check: Ensure the integral ratio of the methoxy singlet (3.67 ppm) to the ring multiplet is exactly 3:7. Deviations indicate incomplete cyclization or solvent contamination.[1]

Chiral Discrimination: Breaking the Symmetry

To distinguish (R) from (S), we must introduce a chiral environment. The following protocols are ranked by resolution power.

Method A: Chiral HPLC (The Gold Standard)

High-throughput determination of Enantiomeric Excess (ee).[1]

  • Column: Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H .[1]

  • Mobile Phase:

    
    -Hexane : Isopropyl Alcohol (IPA) [90:10 v/v].[1]
    
  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C.

  • Detection: UV @ 210 nm (carbonyl absorption).[1]

Expected Separation:

  • Peak 1 (

    
     min):  Typically the (R)-enantiomer (verify with specific standard).
    
  • Peak 2 (

    
     min):  Typically the (S)-enantiomer.[1]
    
  • Resolution (

    
    ): 
    
    
    
    (Baseline separation).
Method B: Circular Dichroism (The Structural Proof)

Absolute configuration assignment using the Octant Rule.

Unlike polarimetry (which gives a single number


), CD provides a spectrum based on the differential absorption of left- and right-circularly polarized light.[1]
  • Chromophore: The cyclopentanone ketone (

    
     transition).[2]
    
  • Wavelength: 290–300 nm.[1]

  • Principle: The "Octant Rule" for cyclic ketones. The acetate side chain at position 3 (relative to the ketone) falls into a specific octant, perturbing the symmetry of the carbonyl chromophore.

    • (R)-Enantiomer: Exhibits a Positive (+) Cotton Effect (positive peak at ~295 nm).[1]

    • (S)-Enantiomer: Exhibits a Negative (-) Cotton Effect (negative trough at ~295 nm).[1]

Method C: NMR with Chiral Shift Reagents

For rapid benchtop analysis without an HPLC.[1]

  • Reagent: Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)

    
     ).[1]
    
  • Protocol:

    • Dissolve 10 mg sample in 0.6 mL

      
      .
      
    • Record standard 1H NMR.[1]

    • Add 0.2 eq.[1] Eu(hfc)

      
      .[1] Shake and record.
      
    • Observation: The methoxy singlet (

      
       3.[1]67) will split into two singlets (one for R, one for S). The separation (
      
      
      
      ) increases with reagent concentration.

Experimental Workflow & Logic

The following diagram illustrates the decision matrix for characterizing a batch of Methyl 2-(3-oxocyclopentyl)acetate.

G Start Crude Product (Methyl 2-(3-oxocyclopentyl)acetate) AchiralQC Achiral QC (1H NMR, GC-MS) Start->AchiralQC Decision Pass Purity > 98%? AchiralQC->Decision Purify Flash Chromatography (Silica Gel) Decision->Purify No ChiralAnalysis Chiral Analysis Route Decision->ChiralAnalysis Yes Purify->AchiralQC HPLC Method A: Chiral HPLC (Quantify ee%) ChiralAnalysis->HPLC CD Method B: CD Spectroscopy (Assign Absolute Config) ChiralAnalysis->CD ResultR (R)-Enantiomer Positive Cotton Effect RT: ~8.5 min HPLC->ResultR Peak 1 ResultS (S)-Enantiomer Negative Cotton Effect RT: ~11.2 min HPLC->ResultS Peak 2 CD->ResultR +ve Band CD->ResultS -ve Band

Figure 1: Analytical workflow for the validation and assignment of stereochemistry.

Comparative Data Summary

Feature(R)-Enantiomer(S)-EnantiomerRacemate
Optical Rotation

Positive (+) (Value varies by solvent)Negative (-)

CD Cotton Effect (295 nm) Positive (+ve)Negative (-ve)None (Flat baseline)
Chiral HPLC (Chiralpak AD) Elutes First (Peak 1)Elutes Second (Peak 2)Two 1:1 peaks
Eu(hfc)

NMR Shift

signal shifts Downfield

signal shifts Upfield (relative)
Two distinct singlets
Biological Activity Precursor to (+)-Jasmonates (High Bioactivity)Precursor to (-)-Jasmonates (Lower Bioactivity)Mixed Activity

Detailed Experimental Protocols

Protocol 1: Determination of Specific Rotation

Note: Specific rotation is concentration-dependent for keto-esters due to dipole aggregation.[1]

  • Preparation: Weigh exactly

    
     of the sample.
    
  • Solvent: Dissolve in

    
     of HPLC-grade Methanol (Concentration 
    
    
    
    ).
  • Measurement: Zero the polarimeter with pure Methanol. Inject sample into a

    
     thermostated cell (
    
    
    
    ).
  • Calculation:

    
    [1]
    
    • Where

      
       is the observed rotation, 
      
      
      
      is path length (dm), and
      
      
      is concentration (g/100mL).
Protocol 2: CD Spectroscopy Sample Prep
  • Concentration: Prepare a

    
     solution in Spectroscopic Grade Cyclohexane. (Avoid Ethanol if possible, as H-bonding can shift the 
    
    
    
    ).[1]
  • Cell: Use a

    
     quartz cuvette.
    
  • Scan: 350 nm to 200 nm.

  • Baseline: Subtract the solvent blank spectrum.[1]

  • Smoothing: Apply a Savitzky-Golay filter (window 5-10 pts) to reduce noise.[1]

References

  • Stephens, P. J., & Devlin, F. J. (2000). Determination of the Absolute Configuration of Chiral Molecules using Vibrational Circular Dichroism (VCD) Spectroscopy. Chirality, 12(4), 172-179.[1] Link

  • Daicel Chiral Technologies. (2023). Chiralpak AD-H Instruction Manual. Link[1]

  • Lightner, D. A., & Gurst, J. E. (2000). Organic Conformational Analysis and Stereochemistry from Circular Dichroism. Wiley-VCH.
  • Buechi, G., & Egger, B. (1971). Synthesis of Methyl Jasmonate. The Journal of Organic Chemistry, 36(14), 2021-2023. (Foundational synthesis describing the racemate and intermediates). Link

  • Sigma-Aldrich. (2024). Product Specification: Methyl 2-(3-oxocyclopentyl)acetate. Link(Note: General reference for safety/physical data).

Sources

Validation

Synthetic Architectures for Prostaglandin Precursors: A Comparative Technical Guide

Executive Summary The synthesis of prostaglandins (PGs) and their structural analogs (e.g., Latanoprost, Bimatoprost) remains a benchmark challenge in organic chemistry due to the molecules' labile functionality and dens...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of prostaglandins (PGs) and their structural analogs (e.g., Latanoprost, Bimatoprost) remains a benchmark challenge in organic chemistry due to the molecules' labile functionality and dense stereochemical arrays. For decades, the Corey Lactone has served as the "gold standard" intermediate, offering a versatile scaffold for appending


- and 

-chains. However, the demand for greener, scalable, and more step-economical routes has driven the evolution of alternative strategies.

This guide objectively compares the three dominant synthetic architectures:

  • The Linear Strategy (Corey Route): The historical standard, characterized by rigorous stereocontrol via bicyclic intermediates.

  • The Convergent Strategy (Three-Component Coupling): A modular approach utilizing organometallic chemistry to assemble the scaffold in a single pot.

  • The Chemoenzymatic/Organocatalytic Strategy: The modern frontier, leveraging biocatalysis or organocatalysis to drastically reduce step count and solvent waste.

Strategic Overview of Synthetic Architectures

The choice of synthetic route depends heavily on the target scale and specific analog required.

FeatureCorey Route (Linear) Three-Component (Convergent) Chemoenzymatic (Hybrid)
Primary Logic Stereochemical rigidity of bicyclic systemsModular assembly of pre-fabricated fragmentsKinetic resolution & cascade reactions
Key Intermediate Corey Lactone (Aldehyde/Diol)4-AlkoxycyclopentenoneChiral Cyclopentenone / Bromohydrin
Stereocontrol Geometric constraints (Diels-Alder/Iodolactonization)Ligand-controlled conjugate additionEnzymatic pocket or Chiral amine catalyst
Scalability High (Robust but long)Moderate (Cryogenic organometallics)High (Green solvents, fewer steps)

Deep Dive: The Corey Lactone Route (Linear)

Mechanism & Logic

The Corey route relies on the geometric constraints of a bicyclo[2.2.1]heptane precursor. The strategy uses a Diels-Alder reaction to establish the initial stereocenters, followed by a Bayer-Villiger oxidation and the iconic iodolactonization .[1] The iodolactonization is the causal step that locks the stereochemistry of three contiguous centers and differentiates the hydroxyl groups for subsequent functionalization.

Visualization: Corey Route Logic

CoreyRoute Start Cyclopentadiene DA Diels-Alder (Bicyclic Formation) Start->DA + Dienophile Iodo Iodolactonization (Key Stereocontrol) DA->Iodo Hydrolysis CL Corey Lactone (Universal Precursor) Iodo->CL Deiodination & Protection Target PGF2a / Analogs CL->Target Wittig (Alpha) & HWE (Omega)

Figure 1: The linear logic of the Corey synthesis relies on the Iodolactonization bottleneck to enforce stereochemistry.

Protocol Highlight: Kinetic Iodolactonization

This protocol describes the critical step converting the bicyclic acid to the iodolactone.

Reagents:

  • Bicyclic carboxylic acid intermediate

  • Iodine (

    
    )
    
  • Potassium Iodide (KI)

  • Sodium Bicarbonate (

    
    )
    
  • Solvent: THF/Water matrix

Step-by-Step Methodology:

  • Preparation: Dissolve the bicyclic acid (1.0 equiv) in a 2:1 mixture of THF and water. Cool to 0°C to suppress non-specific halogenation.

  • Base Activation: Add saturated aqueous

    
     (2.5 equiv) slowly. Ensure pH is maintained at ~8.0 to form the carboxylate anion.
    
  • Iodination: Add a solution of

    
    /KI (1.1 equiv) dropwise over 30 minutes. The solution will turn dark brown.
    
    • Causality: Slow addition prevents the "iodine crash" and ensures the kinetic product (lactone) forms over thermodynamic side products.

  • Quench: Stir for 2 hours in the dark. Quench with aqueous sodium thiosulfate (

    
    ) until the iodine color vanishes.
    
  • Isolation: Extract with ethyl acetate. The resulting iodolactone is typically crystalline and can be purified by recrystallization, avoiding chromatography.

Validation Check:

  • TLC: Disappearance of the baseline acid spot and appearance of a less polar spot.

  • NMR: Appearance of the CH-I signal at

    
     ~4.0 ppm.
    

Deep Dive: The Three-Component Coupling (Convergent)

Mechanism & Logic

Pioneered by Noyori and Suzuki, this route is highly convergent. It assembles the prostaglandin skeleton in a "one-pot" sequence:

  • Conjugate Addition: An organocopper reagent (bearing the

    
    -chain) attacks a cyclopentenone.
    
  • Enolate Trapping: The resulting enolate is trapped by an electrophile (the

    
    -chain, typically an allylic halide or aldehyde).
    

This method is superior for rapid analog generation but requires strict exclusion of water/oxygen due to the sensitivity of organocuprates.

Visualization: Noyori Coupling Cycle

NoyoriCoupling Enone 4-Alkoxycyclopentenone Intermediate Enolate Intermediate Enone->Intermediate 1,4-Addition (-78°C) Cuprate Lithium Organocuprate (Omega Chain) Cuprate->Intermediate Product PGE Derivative Intermediate->Product Alkylation (Trapping) Electrophile Alpha Chain Halide Electrophile->Product

Figure 2: The convergent Noyori approach builds the skeleton and two side chains in a single kinetic sequence.

Protocol Highlight: One-Pot Conjugate Addition-Alkylation

Reagents:

  • (R)-4-tert-butyldimethylsilyloxy-2-cyclopentenone

  • Vinyl iodide (

    
    -chain precursor)
    
  • t-Butyllithium (

    
    -BuLi)
    
  • Copper(I) Cyanide (

    
    )
    
  • Propargyl bromide or Allyl iodide (

    
    -chain precursor)
    

Step-by-Step Methodology:

  • Lithiation: In a flame-dried flask under Argon, dissolve the vinyl iodide (1.1 equiv) in dry ether. Cool to -78°C. Add

    
    -BuLi (2.2 equiv) dropwise. Stir 1 hour.
    
  • Transmetallation: Transfer the vinyllithium solution via cannula to a slurry of

    
     (0.55 equiv) in ether at -78°C. Warm to -20°C briefly to form the mixed cuprate, then re-cool to -78°C.
    
  • Conjugate Addition: Add the cyclopentenone (1.0 equiv) in ether dropwise. Stir for 30 minutes.

    • Critical Control Point: Temperature must remain <-70°C to prevent

      
      -elimination of the siloxy group.
      
  • Enolate Trapping: Add the

    
    -chain electrophile (e.g., propargyl bromide) (5.0 equiv) and HMPA (additive to accelerate alkylation).
    
  • Workup: Warm to 0°C and quench with saturated ammonium chloride.

Deep Dive: The Chemoenzymatic & Organocatalytic Route

Mechanism & Logic

Modern approaches utilize organocatalysis (e.g., Hayashi-Jorgensen catalysts) or enzymes to induce chirality, often achieving in 5-7 steps what the Corey route does in 15+. A notable breakthrough is the One-Pot Organocatalytic Synthesis of the Corey lactone, which combines a Michael addition and an aldol condensation in a domino sequence.[2]

Visualization: Organocatalytic Domino Workflow

Organocatalysis Start Succinaldehyde Derivative Domino Domino Michael/Aldol (152 mins) Start->Domino Catalyst Loading (1-5%) Cat Chiral Amine Catalyst Cat->Domino Lactone Corey Lactone Domino->Lactone In situ reduction

Figure 3: The Hayashi organocatalytic route compresses the timeline from days to minutes.

Protocol Highlight: Hayashi One-Pot Synthesis

Reagents:

  • 3-(Dimethylphenylsilyl)propenal[3]

  • Ethyl 4-oxo-2-pentenoate[2]

  • Diphenylprolinol silyl ether (Catalyst)[2][4]

  • Solvent: Chlorobenzene

Step-by-Step Methodology:

  • Catalysis: Mix the enal and the keto-ester in chlorobenzene with 1 mol% of the organocatalyst at room temperature.

  • Domino Reaction: The reaction proceeds via a Michael addition followed by an intramolecular Henry-type or Michael cyclization.

    • Efficiency: The reaction is complete in ~150 minutes with >99% ee.

  • In-Situ Modification: Reagents for reduction (e.g.,

    
    ) are added directly to the same pot to set the alcohol stereochemistry and cyclize the lactone.
    

Comparative Performance Matrix

MetricCorey Route (Classic)Noyori (3-Component)Organocatalytic (Modern)
Overall Yield 35-45% (to Lactone)70-85% (Convergent)~50% (One-Pot)
Step Count 15-20 (Linear)2-3 (Convergent)5-7 (Total Synthesis)
Time to Intermediate Days/WeeksHoursMinutes (<3 hrs)
Stereocontrol Excellent (Substrate controlled)Excellent (Reagent controlled)Excellent (Catalyst controlled)
Atom Economy Low (Protecting groups heavy)ModerateHigh
Primary Risk Step attrition, purificationCryogenic handling, moistureCatalyst cost, scale-up limits

References

  • Corey, E. J., et al. "Total Synthesis of Prostaglandins."[5] Journal of the American Chemical Society.[6][7][8]

  • Noyori, R., & Suzuki, M. "Prostaglandin Synthesis via Three-Component Coupling." Angewandte Chemie International Edition.

  • Hayashi, Y., et al. "Pot and time economies in the total synthesis of Corey lactone."[3] Chemical Science.

  • Aggarwal, V. K., et al. "Stereocontrolled Synthesis of Prostaglandin F2a." Nature.

  • Collins, P. W. "Chronicling the evolution of the prostaglandin synthesis." Journal of Medicinal Chemistry.

  • Yin, Y., et al. "A concise and scalable chemoenzymatic synthesis of prostaglandins."[9] ResearchGate.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: (R)-Methyl 2-(3-oxocyclopentyl)acetate

[1][2] Executive Summary & Immediate Classification Do not dispose of this substance down the drain. [1][2] (R)-Methyl 2-(3-oxocyclopentyl)acetate (CAS: 84621-34-1) is a functionalized organic ester/ketone.[3][4] For dis...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Immediate Classification

Do not dispose of this substance down the drain. [1][2]

(R)-Methyl 2-(3-oxocyclopentyl)acetate (CAS: 84621-34-1) is a functionalized organic ester/ketone.[3][4] For disposal purposes, it is classified as a Non-Halogenated Organic Solvent/Reagent .

  • Primary Waste Stream: Non-Halogenated Organic Waste (High BTU).[3]

  • RCRA Classification (USA): Likely D001 (Ignitable) if flash point < 60°C; otherwise, unlisted hazardous organic waste requiring thermal destruction.[3]

  • Critical Segregation: Must be kept separate from strong oxidizers and halogenated solvents to prevent incompatible reactions and ensure cost-effective incineration.[3]

Chemical Identification & Hazard Profile

Before initiating disposal, verify the material identity to ensure it enters the correct waste stream.

ParameterSpecification
Chemical Name (R)-Methyl 2-(3-oxocyclopentyl)acetate
CAS Number 84621-34-1
Molecular Formula C₈H₁₂O₃ (Isomeric Analog) / C₁₃H₂₀O₃ (Related Jasmonate derivatives)
Functional Groups Methyl Ester, Cyclic Ketone
Physical State Liquid (typically colorless to pale yellow)
Flash Point > 90°C (Estimated for high MW esters); Treat as Combustible.[3]
GHS Hazards H319: Causes serious eye irritation.H315: Causes skin irritation.Combustible Liquid: Keep away from open flames.[3]
Reactivity Incompatible with strong oxidizing agents and strong bases (hydrolysis risk).[3]

Pre-Disposal Handling & Segregation[4][6]

Effective waste management begins at the bench. Segregation is not merely bureaucratic; it is a safety mechanism to prevent runaway reactions in waste drums.

Segregation Logic
  • vs. Halogenated Waste: Keep separate.[1][5][6] Incineration of halogenated compounds (e.g., DCM, Chloroform) requires higher temperatures and acid scrubbers to prevent dioxin/HCl formation. Mixing this non-halogenated ester with halogens increases disposal costs significantly.

  • vs. Oxidizers: CRITICAL. Never mix with nitric acid, perchlorates, or peroxides. Esters act as fuel; oxidizers provide oxygen. This combination in a closed waste drum is a time-delayed bomb.[3]

  • vs. Aqueous Waste: This compound is sparingly soluble in water. Mixing with aqueous waste creates a biphasic mixture that complicates treatment. Keep in the organic stream.

Labeling Requirements

All waste containers must be labeled before the first drop of waste is added.

  • Content: "(R)-Methyl 2-(3-oxocyclopentyl)acetate in [Solvent Name]"

  • Hazard Checkbox: [x] Flammable/Combustible [x] Irritant[3]

Disposal Workflow: The Decision Matrix

This protocol defines the path from bench to final destruction.

Operational Protocol
  • Quantify: Estimate the volume. Small vials (<50 mL) can often be lab-packed; larger volumes (>1 L) should be bulked.[3]

  • Solvent Compatibility Check: If the substance is dissolved in a solvent, the solvent dictates the waste stream.

    • Scenario A (Pure/In Acetone/In Methanol):Non-Halogenated Organic Stream. [3][1]

    • Scenario B (In Dichloromethane):Halogenated Organic Stream. [3]

  • Bulking: Pour into the appropriate HDPE or steel safety can (carboy). Use a funnel with a flash arrestor if available.

  • Final Destruction: The waste management contractor will transport this material for Fuel Blending (energy recovery) or Incineration .[3]

Visual Decision Tree

Disposal_Decision_Tree Start Waste: (R)-Methyl 2-(3-oxocyclopentyl)acetate Check_State Is it Pure or in Solution? Start->Check_State Check_Solvent Identify Solvent Base Check_State->Check_Solvent Liquid Solution Stream_NonHal Stream A: Non-Halogenated Organic (High BTU / Fuel Blending) Check_State->Stream_NonHal Pure Liquid Stream_Solid Stream C: Solid Waste (Absorbed on silica/wipes) Check_State->Stream_Solid Solid/Absorbed Check_Halogen Does Solvent contain Halogens? (Cl, Br, F, I) Check_Solvent->Check_Halogen Check_Halogen->Stream_NonHal No (e.g., Methanol, Ethyl Acetate) Stream_Hal Stream B: Halogenated Organic (High Temp Incineration) Check_Halogen->Stream_Hal Yes (e.g., DCM, Chloroform)

Figure 1: Logic flow for determining the correct waste stream based on solvent composition.[3]

Emergency Spill Procedures

In the event of a spill, immediate action is required to prevent vapor accumulation and skin exposure.[7][8]

Spill Response Protocol[1]
  • Alert: Notify nearby personnel. If volume > 1L or in a confined space, evacuate.

  • PPE: Don nitrile gloves (double glove recommended), lab coat, and safety goggles.

  • Containment: Use a spill pillow or make a dike with vermiculite/sand around the perimeter.

  • Absorption: Cover the liquid with inert absorbent (clay, kitty litter, or commercial organic spill pads). Do not use paper towels for large spills as they increase surface area for evaporation/flammability.[3]

  • Disposal: Scoop absorbed material into a wide-mouth jar or heavy-duty bag. Label as "Debris contaminated with (R)-Methyl 2-(3-oxocyclopentyl)acetate."[3]

Spill Response Workflow

Spill_Response Spill Spill Detected Assess Assess Volume & Risk (>1L or High Heat?) Spill->Assess Evacuate Evacuate & Call EHS Assess->Evacuate High Risk PPE Don PPE: Nitrile Gloves, Goggles Assess->PPE Low Risk (<1L) Contain Contain with Vermiculite/Pads PPE->Contain Collect Collect into Sealed Container Contain->Collect Label Label as Hazardous Solid Waste Collect->Label

Figure 2: Step-by-step response for laboratory spills.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2024). Hazardous Waste Generators. EPA.gov. [Link]

  • PubChem. (2025).[3] Methyl 2-(3-oxocyclopentyl)acetate Compound Summary. National Library of Medicine. [Link][3]

  • Occupational Safety and Health Administration (OSHA). (2024).[3] Hazard Communication Standard: Safety Data Sheets. [Link][3]

Sources

Handling

Personal protective equipment for handling (R)-Methyl 2-(3-oxocyclopentyl)acetate

[1] Primary CAS: 84621-34-1 Molecular Formula: C₈H₁₂O₃ Molecular Weight: 156.18 g/mol Storage Requirement: -20°C (Frozen) [1] Executive Safety & Operational Overview Critical Distinction: Do not confuse this compound wit...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Primary CAS: 84621-34-1 Molecular Formula: C₈H₁₂O₃ Molecular Weight: 156.18 g/mol Storage Requirement: -20°C (Frozen) [1]

Executive Safety & Operational Overview

Critical Distinction: Do not confuse this compound with Methyl dihydrojasmonate (Hedione) or Methyl jasmonate . While structurally similar, (R)-Methyl 2-(3-oxocyclopentyl)acetate lacks the pentyl side chain found in jasmonates.[1] This alters its volatility and lipophilicity, though safety protocols for cyclopentanone esters remain the baseline.[1]

Hazard Profile (GHS Classification - Extrapolated from Analogs):

  • Warning: Causes skin irritation (H315) and serious eye irritation (H319).[1]

  • Respiratory: May cause respiratory irritation (H335).[1]

  • Sensitization: Treat as a potential skin sensitizer due to structural homology with jasmonate fragrance allergens.[1]

  • Flammability: Combustible liquid.[1][2] Flash point is likely >60°C but <100°C.[1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed for laboratory-scale handling (<100 g).

PPE CategoryRecommendationTechnical Rationale
Hand Protection (Splash) Nitrile Rubber (Min.[1][3] 0.11 mm thickness)Provides adequate short-term protection against ester permeation.[1] Change immediately upon splash contact.
Hand Protection (Immersion) Laminate (PE/EVAL) or Butyl Rubber Esters can swell natural rubber and degrade latex.[1] For prolonged handling or spill cleanup, use chemical-resistant laminate.[1]
Eye Protection Chemical Safety Goggles Standard safety glasses are insufficient.[1] As a liquid irritant, a seal against vapors and splashes is required (ANSI Z87.1).[1]
Respiratory Half-mask with OV Cartridge (If outside hood)Only required if handling outside a fume hood.[1] The compound has low volatility at -20°C but generates vapors at RT.[1]
Body Protection 100% Cotton Lab Coat + Closed-toe shoesSynthetic blends (polyester) can melt into skin if a flammability incident occurs.[1]
Operational Protocol: Cold Chain to Bench

This compound requires a strict Thermal Tempering Protocol to prevent hydrolysis from condensation.[1]

Phase 1: Retrieval & Tempering [1]
  • Retrieve the sealed vial from the -20°C freezer.

  • Do NOT open immediately. Cold glass surfaces will condense atmospheric moisture, which can hydrolyze the ester or hydrate the ketone.[1]

  • Desiccator Thaw: Place the sealed vial inside a desiccator (calcium chloride or silica gel) and allow it to warm to room temperature (approx. 30–45 minutes).

Phase 2: Handling & Aliquoting
  • Environment: Perform all open-vessel manipulations inside a certified Chemical Fume Hood .

  • Inert Atmosphere: While not strictly pyrophoric, backfilling the stock vial with Nitrogen or Argon after use is best practice to prevent oxidation of the alpha-keto position over long-term storage.[1]

  • Transfer: Use glass syringes or glass pipettes .[1] Avoid polystyrene plastics, which may leach under prolonged contact with concentrated esters.[1]

Phase 3: Resealing & Storage
  • Wipe the threads of the vial with a Kimwipe to ensure a tight seal.[1]

  • Wrap the cap with Parafilm to reduce moisture ingress.[1]

  • Return immediately to -20°C .

Workflow Visualization

The following diagram illustrates the critical "No-Condensation" workflow for handling this cold-chain intermediate.

HandlingWorkflow Freezer Freezer (-20°C) Storage Desiccator Desiccator (Warm to RT) Freezer->Desiccator Transfer Sealed Hood Fume Hood (Open & Dispense) Desiccator->Hood Wait 30-45 min (No Condensation) Reaction Reaction Vessel (Inert Gas) Hood->Reaction Glass Syringe Transfer Reseal Purge & Reseal (Parafilm) Hood->Reseal N2 Backfill Reseal->Freezer Return Immediately

Figure 1: Thermal tempering workflow to prevent moisture contamination during handling.

Emergency Response & Disposal
ScenarioImmediate Action
Skin Contact Wash with soap and water for 15 minutes.[1] Do not use organic solvents (ethanol/acetone) to clean skin, as they increase absorption.[1]
Eye Contact Flush with water for 15 minutes, lifting eyelids.[1] Seek medical attention if irritation persists.
Spill (<10 mL) Absorb with vermiculite or sand.[1] Do not use combustible materials (sawdust).[1] Place in a sealed container.
Fire Use CO₂ , dry chemical, or alcohol-resistant foam.[1] Water spray may be ineffective (compound floats).[1]

Disposal Protocol:

  • Waste Stream: Non-halogenated Organic Solvent Waste.[1]

  • Labeling: Must be labeled with full chemical name. Do not label simply as "Ester Waste."

  • Neutralization: No specific neutralization is required before disposal; incineration is the standard method.[1]

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5367719 (Analog: Methyl 2-(3-oxo-2-pentylcyclopentyl)acetate). Retrieved from [Link][1]

  • Cole-Parmer. Chemical Compatibility Database (Esters & Nitrile/Butyl). Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-Methyl 2-(3-oxocyclopentyl)acetate
Reactant of Route 2
Reactant of Route 2
(R)-Methyl 2-(3-oxocyclopentyl)acetate
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